2-(2-Bromoethyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromoethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWCPLGFXOCGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512813 | |
| Record name | 2-(2-Bromoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39232-04-7 | |
| Record name | 2-(2-Bromoethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Bromoethyl)pyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Bromoethyl)pyridine
This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-(2-bromoethyl)pyridine and its hydrobromide salt. Designed for researchers, scientists, and professionals in drug development, this document offers not just procedural steps but also the underlying scientific principles and practical insights to ensure successful and safe execution in the laboratory.
Strategic Importance of this compound in Synthesis
This compound is a valuable heterocyclic building block in organic and medicinal chemistry. The pyridine ring is a common scaffold in numerous biologically active molecules, and the bromoethyl group serves as a highly reactive handle for introducing this pharmacophore into larger, more complex structures.[1] Its primary utility lies in its susceptibility to nucleophilic substitution reactions, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds.[1] This reactivity profile makes it an essential intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1]
The compound is most commonly handled and stored as its hydrobromide salt, which exists as a stable, crystalline solid. The free base is a light yellow, oily liquid that is more sensitive to light and prone to degradation over time. The choice between the salt and the free base depends on the specific reaction conditions, with the salt offering superior stability for storage and the free base being necessary for reactions requiring non-acidic conditions.
Synthesis of this compound Hydrobromide
The most direct and widely employed synthesis of this compound hydrobromide involves the nucleophilic substitution of the hydroxyl group in 2-(2-hydroxyethyl)pyridine using hydrobromic acid. This method is efficient and generally proceeds with high yield.
Reaction Mechanism: An SN2 Pathway
The conversion of a primary alcohol to an alkyl bromide with HBr proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the electrophilic carbon in a concerted, backside attack, leading to the displacement of the water molecule and the formation of the carbon-bromine bond with inversion of configuration (though not relevant for this achiral molecule).
The preference for the SN2 pathway is due to the high instability of the primary carbocation that would be formed in an SN1 mechanism.[1]
Caption: SN2 mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis.[2]
Materials:
-
2-(2-Hydroxyethyl)pyridine
-
Concentrated Hydrobromic Acid (48% aqueous solution)
-
Isopropyl Alcohol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-(2-hydroxyethyl)pyridine (1.0 eq) with a significant excess of concentrated hydrobromic acid (e.g., 10-fold molar excess).
-
Heat the reaction mixture to reflux and maintain this temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess hydrobromic acid under reduced pressure using a rotary evaporator.
-
The resulting solid residue is the crude this compound hydrobromide.
-
Purify the crude product by recrystallization from isopropyl alcohol to yield the final product as a white to light yellow crystalline solid.
Physicochemical Properties
| Property | This compound (Free Base) | This compound Hydrobromide |
| CAS Number | 39232-04-7 | 72996-65-7 |
| Molecular Formula | C₇H₈BrN | C₇H₉Br₂N |
| Molecular Weight | 186.05 g/mol | 266.96 g/mol |
| Appearance | Light yellow oily liquid | White to light yellow powder[3] |
| Boiling Point | 213.85 °C at 760 mmHg | 258.6 °C at 760 mmHg |
| Stability | Tends to darken upon storage, light sensitive | More stable, suitable for long-term storage |
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected results from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, DMSO-d₆): A reported spectrum shows the following key signals for the hydrobromide salt:[2]
-
δ 8.7 (d, 1H): Proton on the carbon adjacent to the nitrogen in the pyridine ring.
-
δ 8.4 (t, 1H): Proton on the carbon para to the nitrogen in the pyridine ring.
-
δ 7.8 (d, 1H): Proton on the carbon ortho to the ethyl substituent.
-
δ 7.79 (t, 1H): Proton on the carbon meta to the nitrogen.
-
δ 3.9 (t, 2H): Methylene protons adjacent to the bromine atom (-CH₂Br).
-
δ 3.0 (t, 2H): Methylene protons adjacent to the pyridine ring (Py-CH₂-).
¹³C NMR (Predicted): Based on known chemical shifts for substituted pyridines and alkyl halides, the following approximate chemical shifts are expected:
-
Pyridine Ring:
-
C2 (attached to the ethyl group): ~158-162 ppm
-
C6 (adjacent to N): ~148-150 ppm
-
C4 (para to N): ~136-138 ppm
-
C3, C5: ~122-125 ppm
-
-
Ethyl Chain:
-
Py-CH₂-: ~35-40 ppm
-
-CH₂Br: ~30-35 ppm
-
Mass Spectrometry (MS)
For the free base, this compound, the following fragments are anticipated in an electron ionization (EI) mass spectrum:
-
Molecular Ion (M⁺): A pair of peaks at m/z 185 and 187, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
-
Major Fragments:
-
[M - Br]⁺: Loss of a bromine radical, resulting in a peak at m/z 106.
-
[C₅H₄NCH₂]⁺ (pyridylmethyl cation): Cleavage of the C-C bond of the ethyl chain, giving a stable cation at m/z 92.
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
Purification and Handling
Purification of the Free Base by Column Chromatography
For applications requiring the free base, purification is typically achieved by column chromatography.
Caption: Workflow for the purification of this compound free base.
Protocol:
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude free base in a minimal amount of a suitable solvent like dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with pure hexane and gradually increasing the proportion of ethyl acetate.
-
Monitor the fractions by TLC and combine those containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Insight: Pyridine-containing compounds can sometimes interact strongly with the acidic silica gel, leading to peak tailing. If this is observed, adding a small amount of triethylamine (0.1-1%) to the eluent can help to improve the separation.
Conversion of the Hydrobromide Salt to the Free Base
To use the more stable hydrobromide salt in reactions that are base-sensitive, it must first be converted to the free base.
Protocol:
-
Dissolve the this compound hydrobromide in water.
-
Cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate or potassium carbonate, while stirring until the solution is basic (check with pH paper).
-
Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent in vacuo to yield the free base.
Safety and Handling
This compound and its hydrobromide salt should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Inhalation: Avoid inhaling dust or vapors. May cause respiratory irritation.[2]
-
Skin and Eye Contact: Causes skin irritation and serious eye damage. In case of contact, flush immediately with copious amounts of water and seek medical attention.[2]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The free base should be protected from light.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This guide has provided a detailed framework for the synthesis, purification, and characterization of this compound. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently and safely utilize this versatile building block in their synthetic endeavors. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized compound, ensuring the integrity of subsequent research.
References
2-(2-Bromoethyl)pyridine hydrobromide physical properties
An In-depth Technical Guide to 2-(2-Bromoethyl)pyridine Hydrobromide: Properties, Handling, and Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of this compound hydrobromide (CAS No: 72996-65-7), a pivotal reagent in modern organic and medicinal chemistry. As a stable, solid precursor to the reactive this compound free base, this compound is an essential building block for introducing the 2-pyridylethyl moiety into a wide array of molecular scaffolds. This document details its core physical and chemical properties, provides expert insights into its handling and reactivity, and presents a representative experimental workflow, offering researchers and drug development professionals a practical and scientifically grounded resource.
Chemical Identity and Structure
This compound hydrobromide is the hydrobromide salt of this compound. The salt formation is critical, as it converts the light-sensitive, oily liquid free base into a more stable, crystalline solid that is easier to handle and store.[1] This enhanced stability is a key reason for its widespread use in laboratory and process chemistry.[1]
-
InChI Key: SAXTXIDZMKZQMV-UHFFFAOYSA-N[2]
Core Physical and Chemical Properties
The physical properties of this compound hydrobromide dictate its storage, handling, and application in synthesis. The data presented below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Weight | 266.96 g/mol | [1][2] |
| Appearance | White to light yellow powder or crystalline solid | [1][2][4] |
| Melting Point | 148 - 152 °C | [2] |
| Boiling Point | 258.6 °C at 760 mmHg | [1][5] |
| Purity | Typically ≥98% | [4][6] |
| Solubility | Soluble in polar solvents such as methanol. | [2] |
| Storage Conditions | Store at room temperature in a tightly closed container. | [4][6] |
Reactivity and Synthetic Utility
The primary utility of this reagent lies in the reactivity of its bromoethyl group, which serves as a potent electrophile for nucleophilic substitution reactions.[1][2] The core mechanism involves an SN2 displacement of the bromide leaving group by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions.
Causality of Use: It is crucial to understand that the reagent as supplied is a salt. The pyridinium nitrogen is protonated. For the SN2 reaction to proceed efficiently, the free base form is required. Therefore, the addition of a non-nucleophilic base is a mandatory first step in most protocols to neutralize the hydrobromide, liberating the reactive free base in situ.
Caption: Reaction workflow for utilizing this compound hydrobromide.
This two-step process is fundamental to its application and highlights the importance of stoichiometry, as at least two equivalents of base are often required: one to neutralize the hydrobromide salt and a second to deprotonate the incoming nucleophile if it is also supplied as a salt (e.g., an amine hydrochloride).
Representative Experimental Protocol: N-Alkylation
This protocol describes a general, self-validating procedure for the N-alkylation of a primary or secondary amine, a common application for this reagent.
Objective: To synthesize an N-(2-(pyridin-2-yl)ethyl) substituted amine.
Materials:
-
This compound hydrobromide (1.0 eq)
-
Amine of interest (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous (sufficient to make a 0.1 M solution)
Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the amine of interest (1.1 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask. Stir the resulting suspension at room temperature for 10 minutes. Expert Insight: K₂CO₃ is a mild, heterogeneous base suitable for this transformation. Its insolubility in acetonitrile facilitates easy removal by filtration upon reaction completion.
-
Reagent Addition: Add this compound hydrobromide (1.0 eq) to the suspension in one portion.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent product streaking) to yield the pure N-alkylated product.
Safety and Handling
While a specific safety data sheet for CAS 72996-65-7 should always be consulted, related bromo-pyridine compounds are known to be hazardous. For instance, 3-(2-Bromoethyl)pyridine hydrobromide is listed as harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation.[7] Similarly, 2-(bromomethyl)pyridine hydrobromide is classified as causing severe skin burns and eye damage.[8]
General Precautions:
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases (unless part of a controlled reaction).
-
Handling: As a powder, care should be taken to avoid generating dust during weighing and transfer.
Applications in Drug Discovery and Development
References
- 1. This compound hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 2. Buy this compound hydrobromide | 72996-65-7 [smolecule.com]
- 3. bjoka-vip.com [bjoka-vip.com]
- 4. 2-(2-BROMO-ETHYL)-PYRIDINE HYDROBROMIDE, CasNo.72996-65-7 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemscene.com [chemscene.com]
- 7. 3-(2-Bromoethyl)pyridine hydrobromide | C7H9Br2N | CID 20204681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(Bromomethyl)pyridine 98 31106-82-8 [sigmaaldrich.com]
An In-depth Technical Guide to 2-(2-Bromoethyl)pyridine hydrobromide (CAS: 72996-65-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Bromoethyl)pyridine hydrobromide (CAS No. 72996-65-7), a pivotal reagent in modern synthetic and medicinal chemistry. The document delineates its chemical and physical properties, provides detailed protocols for its synthesis, and explores its reactivity, with a focus on its utility as a versatile electrophilic building block. Furthermore, this guide discusses the known biological activities of derivatives synthesized from this compound, its analytical characterization methods, and essential safety and handling protocols. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively and safely utilize this compound in their research and development endeavors.
Introduction and Compound Identification
This compound hydrobromide is a stable, solid form of the reactive alkylating agent, this compound. It is a member of the pyridine class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals and biologically active molecules. The presence of the bromoethyl group at the 2-position of the pyridine ring makes it a highly valuable intermediate for introducing the 2-pyridylethyl moiety into a wide array of molecular structures through nucleophilic substitution reactions.[1][2]
The hydrobromide salt form confers enhanced stability and improved handling characteristics compared to its free base, which is a light-sensitive oily liquid.[2] This increased stability is crucial for storage and accurate dispensing in experimental settings.[2] Its primary application lies in serving as a precursor for the synthesis of more complex molecules, including potential therapeutic agents such as antimicrobial and antiviral compounds, and as a key component in the development of Gram-negative bacterial efflux pump inhibitors.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrobromide is presented in the table below. This data is essential for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Reference(s) |
| CAS Number | 72996-65-7 | [2][3] |
| Molecular Formula | C₇H₉Br₂N | [2][3] |
| Molecular Weight | 266.96 g/mol | [2][3] |
| IUPAC Name | This compound;hydrobromide | [2] |
| Synonyms | 2-(2-BROMO-ETHYL)-PYRIDINE HYDROBROMIDE, this compound HBr | [3] |
| Appearance | White to light yellow or yellow powder/crystalline solid | [1][2] |
| Melting Point | 148 - 152 °C | [1] |
| Boiling Point | 258.6 °C at 760 mmHg | [2][4] |
| Solubility | Soluble in methanol.[1] For experimental use, solubility can be increased by heating to 37°C or by sonication.[2] | [1][2] |
| Stability | The hydrobromide salt is more stable than the free base. The parent compound is known to darken upon exposure to light and long-term storage.[2] | [2] |
Synthesis and Purification
The synthesis of this compound hydrobromide is most commonly achieved through the hydrobromination of 2-(hydroxyethyl)pyridine. This method is efficient and yields the desired product in high purity after recrystallization. An alternative route involves the bromination of 2-ethylpyridine, followed by treatment with hydrobromic acid.[1]
Recommended Synthesis Protocol: From 2-(hydroxyethyl)pyridine
This protocol details the synthesis via the reaction of 2-(hydroxyethyl)pyridine with concentrated hydrobromic acid.
Step-by-Step Methodology:
-
Reagents and Equipment:
-
2-(hydroxyethyl)pyridine
-
Concentrated hydrobromic acid (HBr)
-
Isopropanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for recrystallization and filtration
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 10 mL (88.8 mmol) of 2-(hydroxyethyl)pyridine.
-
Carefully add 90 mL of concentrated hydrobromic acid to the flask.
-
Heat the mixture to reflux using a heating mantle and allow it to react overnight.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess hydrobromic acid using a rotary evaporator.
-
The resulting solid residue is then purified by recrystallization from isopropanol to yield the final product.[5]
-
Causality and Insights: The use of a large excess of concentrated HBr serves a dual purpose: it acts as both the brominating agent (converting the hydroxyl group to a bromide) and the solvent. The overnight reflux ensures the reaction goes to completion. Recrystallization from isopropanol is an effective method for purifying the final salt, removing any unreacted starting material or by-products.
Chemical Reactivity and Mechanism of Action
The primary utility of this compound hydrobromide in organic synthesis stems from the reactivity of the bromoethyl group. The carbon atom adjacent to the bromine is electrophilic, making it susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of the 2-pyridylethyl scaffold into various molecules.
Nucleophilic Substitution Reactions
The core reactivity of this compound is the SN2 (bimolecular nucleophilic substitution) reaction. The bromo group is a good leaving group, and upon attack by a nucleophile, it is displaced, forming a new carbon-nucleophile bond.
Common nucleophiles that can be employed include:
-
Amines: To form quaternary ammonium compounds or secondary/tertiary amines.[1]
-
Azides: As a precursor to amines (via reduction) or for use in click chemistry.
-
Thiols: To form thioethers.
-
Carboxylates: To form esters.
-
Cyanide: To introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.
Examples from Literature:
-
Synthesis of Triazoles: Used as a key intermediate in the synthesis of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine, a potential anti-tumor agent.[1]
-
Synthesis of Benzoxazinones: Employed as a starting material for 2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one derivatives, which have shown anticonvulsant activity.[1]
Biological Activity and Applications in Drug Discovery
While this compound hydrobromide itself is not typically used as a therapeutic agent, it is a key building block for compounds with potential biological activities. The pyridine moiety is a well-known pharmacophore present in many approved drugs.
Antimicrobial and Antiviral Potential
A vast body of literature supports the investigation of pyridine derivatives as antimicrobial and antiviral agents.[6][7][8] The general proposed mechanism for some antimicrobial pyridine compounds involves the disruption of bacterial cell membranes and inhibition of cell division.[2] While specific studies quantifying the antimicrobial or antiviral activity of direct derivatives of this compound hydrobromide are not abundant in publicly accessible literature, its use as a precursor in the synthesis of novel antimicrobial and antiviral compounds is a recognized application.[2] For instance, it has been used in the synthesis of pyrimidine and theophylline nucleosides that were evaluated for activity against the Hepatitis B virus.[9]
Efflux Pump Inhibitors
A significant area of interest is the use of this compound in the synthesis of inhibitors for Gram-negative bacterial efflux pumps.[2] These pumps are a major mechanism of antibiotic resistance, as they actively transport antibiotics out of the bacterial cell.[10] By inhibiting these pumps, the efficacy of existing antibiotics can be restored. Research on pyranopyridine series of efflux pump inhibitors has identified this scaffold as a promising starting point for developing adjuvants to antibiotic therapy.[10]
Analytical Characterization
Ensuring the purity and identity of this compound hydrobromide is critical for its successful application in synthesis. Standard analytical techniques are employed for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is a definitive tool for confirming the structure. Expected signals would include those for the aromatic protons on the pyridine ring and two triplets corresponding to the diastereotopic protons of the ethyl chain (-CH₂-CH₂-). A representative ¹H NMR spectrum for the free base, 2-(bromoethyl)pyridine, in DMSO shows triplets at approximately 3.0 ppm and 3.9 ppm for the ethyl protons, and signals between 7.79 and 8.7 ppm for the pyridine ring protons.[5]
-
¹³C NMR: The carbon NMR spectrum provides complementary information on the carbon skeleton.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A reversed-phase method with a C18 column and a mobile phase consisting of an acetonitrile/water gradient with an acidic modifier (e.g., formic or trifluoroacetic acid) is a typical starting point for the analysis of pyridine compounds.[11] Detection is commonly performed using a UV detector at around 254 nm.[11]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound.
Many chemical suppliers provide access to the NMR, HPLC, and other analytical spectra for their products upon request.[2][5]
Safety, Handling, and Storage
As a reactive alkylating agent and a brominated compound, this compound hydrobromide must be handled with appropriate caution.
-
Hazard Identification: Based on data for structurally similar compounds, it should be treated as a substance that can cause skin and eye irritation, and may cause respiratory irritation.[1] It is harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid generating dust. Avoid all personal contact, including inhalation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture to ensure its stability.[2] The recommended storage is at room temperature.[3]
Conclusion
This compound hydrobromide (CAS: 72996-65-7) is a cornerstone synthetic intermediate that provides a reliable and stable means of incorporating the 2-pyridylethyl group into diverse molecular architectures. Its straightforward synthesis and predictable reactivity in nucleophilic substitution reactions make it an invaluable tool for medicinal chemists and organic synthesis researchers. While its direct biological applications are limited, its role as a precursor in the development of novel therapeutics, particularly in the fields of antimicrobials and efflux pump inhibitors, is of significant scientific interest. Adherence to proper analytical characterization and safety protocols is paramount to its effective and safe utilization in the laboratory.
References
- 1. rsc.org [rsc.org]
- 2. 2-(2-BROMO-ETHYL)-PYRIDINE HYDROBROMIDE(72996-65-7) 1H NMR [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 72996-65-7|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-bromomethyl-3-hydroxy-2-hydroxymethyl-propyl pyrimidine and theophylline nucleosides under microwave irradiation. Evaluation of their activity against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. helixchrom.com [helixchrom.com]
An In-Depth Technical Guide to 2-(2-Bromoethyl)pyridine: Free Base vs. Hydrobromide Salt
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Executive Summary
2-(2-Bromoethyl)pyridine is a pivotal bifunctional reagent in synthetic chemistry, featuring a nucleophilic pyridine ring and a reactive bromoethyl side chain suitable for alkylation.[1][2] This guide provides an in-depth analysis of its two common commercial forms: the free base and the hydrobromide salt. The choice between these forms is not arbitrary; it is a critical decision dictated by considerations of stability, solubility, and reaction mechanism. For the researcher, understanding the distinct chemical personalities of the free base and its salt is fundamental to achieving desired synthetic outcomes, minimizing side reactions, and ensuring reproducibility. This document moves beyond catalog data to explain the causal relationships behind experimental choices, offering field-proven insights into the practical application of each form.
Core Physicochemical Properties: A Comparative Overview
The initial point of comparison begins with the fundamental physical and chemical properties of each form. The hydrobromide salt formation significantly alters these characteristics, directly influencing handling, storage, and application.[2]
| Property | This compound (Free Base) | This compound Hydrobromide (Salt) | Rationale for Difference |
| CAS Number | 39232-04-7[2] | 72996-65-7[1][3] | Different chemical entities. |
| Molecular Formula | C₇H₈BrN[2] | C₇H₉Br₂N[1] | Addition of one molecule of HBr. |
| Molecular Weight | 186.05 g/mol [2] | 266.96 g/mol [1][2] | Mass of the additional HBr. |
| Appearance | Light yellow oily liquid[2] | White to light yellow powder or crystalline solid[1][2] | Ionic salt lattice forms a stable solid. |
| Boiling/Melting Point | BP: ~214 °C at 760 mmHg[2] | MP: 148-152 °C[1] | Strong ionic forces in the salt require high energy to break the crystal lattice. |
| Solubility | Soluble in nonpolar organic solvents (e.g., ether, CH₂Cl₂, THF). | Soluble in polar protic solvents (e.g., methanol, water); sparingly soluble in nonpolar organics.[1] | The ionic salt form is readily solvated by polar molecules. The neutral free base is more compatible with nonpolar media. |
| Stability & Storage | Tends to darken and degrade upon long-term storage or exposure to light.[2] Requires refrigeration and inert atmosphere for best shelf-life. | Significantly more stable; a solid that is easier to handle and store at room temperature.[2][4] | Protonation of the pyridine nitrogen in the salt form prevents oxidative and self-reactive degradation pathways. |
The Fundamental Chemistry: An Acid-Base Equilibrium
The core difference between the two forms is the acid-base chemistry of the pyridine nitrogen. The free base possesses a lone pair of electrons on the nitrogen atom, rendering it a Lewis base and a nucleophile. The hydrobromide salt is the result of protonating this nitrogen with hydrobromic acid. This simple protonation event "protects" or "masks" the nitrogen's nucleophilicity, which is the key to its differential reactivity.
Caption: Acid-Base equilibrium between the free base and hydrobromide salt.
Strategic Selection in Synthesis: A Decision Framework
The choice between the free base and the salt is a strategic one based on the intended reaction pathway. The primary reactivity of the bromoethyl group is nucleophilic substitution, making it a versatile alkylating agent.[1][2] However, the nucleophilicity of the pyridine nitrogen in the free base can lead to undesirable side reactions, most notably intermolecular self-alkylation to form a pyridinium salt polymer.
When to Use this compound Hydrobromide (The Salt):
The salt is the reagent of choice for most standard nucleophilic substitution reactions where the bromoethyl moiety is the target.
-
Causality: By protonating the pyridine nitrogen, its nucleophilicity is effectively nullified. This prevents the molecule from reacting with itself and allows an external nucleophile (Nu⁻) to attack the electrophilic carbon of the bromoethyl group without competition.
-
Typical Reaction Conditions: The reaction is often run in a polar solvent (like DMF, acetonitrile, or an alcohol) with an added, non-nucleophilic inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a hindered organic base (e.g., DIPEA). The role of this added base is crucial: it neutralizes the HBr that is liberated as the salt reacts, but it is not strong or unhindered enough to fully deprotonate the pyridinium salt to the free base in high concentration.
When to Use this compound (The Free Base):
The free base is used in specific scenarios where its basic or nucleophilic nitrogen is required or when reaction conditions are incompatible with an acidic salt.
-
Causality: If the reaction requires strictly aprotic or non-polar conditions (e.g., in THF or diethyl ether), the free base's solubility profile is advantageous. Furthermore, if the pyridine nitrogen itself is intended to participate in the reaction, the free base is essential.
-
In Situ Generation: The most common and practical approach is to generate the free base in situ from the stable hydrobromide salt just before or during the reaction. This is achieved by adding a stoichiometric amount of a suitable base (e.g., triethylamine, aqueous NaHCO₃) to a solution of the salt. This method combines the storage stability of the salt with the required reactivity of the free base.
Caption: Workflow for choosing the correct reagent form.
Field-Validated Experimental Protocols
The following protocols are designed as self-validating systems, where successful execution results in a clear physical change, providing inherent confirmation of the transformation.
Protocol 1: Generation and Isolation of the Free Base from the Hydrobromide Salt
This procedure is fundamental for any application requiring the pure free base.
Objective: To convert the stable, solid hydrobromide salt into the reactive, liquid free base.
Methodology:
-
Dissolution: In a separatory funnel, dissolve 10.0 g of this compound hydrobromide in 50 mL of deionized water. The salt should dissolve completely.
-
Neutralization: Cool the aqueous solution in an ice-water bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M sodium hydroxide (NaOH) solution dropwise with swirling until the solution is basic (pH > 8, check with pH paper). Effervescence will be observed if using bicarbonate.
-
Extraction: The oily free base will separate from the aqueous layer. Extract the mixture with diethyl ether or dichloromethane (3 x 40 mL). The free base is more soluble in the organic layer.
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl and let stand for 10-15 minutes until the drying agent no longer clumps.
-
Isolation: Filter the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Validation: The product should be a light yellow oil, visually distinct from the starting white solid. Yield should be near theoretical (approx. 7.0 g). The product should be stored under nitrogen in a refrigerator.
Protocol 2: N-Alkylation of an Aniline using the Hydrobromide Salt
This protocol demonstrates a typical use-case for the salt, where its "protected" nitrogen prevents self-reaction.
Objective: To alkylate a primary amine nucleophile on the bromoethyl side chain.
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyaniline (1.23 g, 10 mmol), this compound hydrobromide (2.94 g, 11 mmol, 1.1 equiv.), and finely ground anhydrous potassium carbonate (K₂CO₃) (4.14 g, 30 mmol, 3.0 equiv.).
-
Solvent: Add 50 mL of anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 80 °C (reflux for acetonitrile) and stir vigorously overnight (12-18 hours). The K₂CO₃ serves as the base to neutralize the HBr byproduct, driving the reaction forward.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Cool the mixture to room temperature and filter off the inorganic salts. Rinse the salts with a small amount of fresh solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the desired N-alkylated product.
-
Validation: Characterization of the purified product by ¹H NMR and Mass Spectrometry will confirm the successful addition of the pyridylethyl group to the aniline nitrogen.
Safety, Handling, and Storage
Proper handling of both reagents is critical. While specific hazards depend on the supplier's SDS, general precautions apply.
-
Hazards: Both forms should be considered hazardous. They are typically classified as causing skin and serious eye irritation, and may cause respiratory irritation.[6][7] Always handle with appropriate personal protective equipment (PPE).
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[8] Wear safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust (from the salt) or vapors (from the free base).[6]
-
Storage:
-
Hydrobromide Salt: Store in a tightly sealed container in a cool, dry place.[4] It is stable at room temperature.
-
Free Base: As a liquid prone to degradation, it should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and refrigerated to maximize its shelf life.[2]
-
Conclusion
This compound is a powerful synthetic intermediate whose utility is enhanced by its availability in two distinct forms. The hydrobromide salt offers superior stability, ease of handling, and built-in protection of the pyridine nitrogen, making it the default choice for most nucleophilic substitution reactions. The free base , while less stable, provides the necessary reactivity for protocols requiring a basic nitrogen or specific non-polar solubility. The expert practitioner does not view these as interchangeable but as two different tools. Often, the best practice involves leveraging the storage advantages of the salt and generating the reactive free base in situ, combining the best attributes of both forms for efficient and reliable synthesis.
References
- 1. Buy this compound hydrobromide | 72996-65-7 [smolecule.com]
- 2. This compound hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 3. 2-(2-BROMO-ETHYL)-PYRIDINE HYDROBROMIDE | 72996-65-7 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. rsc.org [rsc.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 3-(2-Bromoethyl)pyridine hydrobromide | C7H9Br2N | CID 20204681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Spectroscopic Characterization of 2-(2-Bromoethyl)pyridine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Bromoethyl)pyridine, a key building block in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the "why" behind experimental choices and provides a framework for data interpretation, ensuring scientific integrity and practical utility.
Introduction: The Significance of this compound
This compound is a versatile bifunctional molecule, featuring a nucleophilic pyridine ring and a reactive bromoethyl side chain. This unique structure makes it a valuable precursor in the synthesis of a wide array of more complex molecules with potential applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and to understand its reactivity in subsequent chemical transformations. This guide delves into the core spectroscopic techniques used to elucidate the structure of this compound.
The molecular structure of this compound is presented below:
An In-Depth Technical Guide to the Solubility of 2-(2-Bromoethyl)pyridine hydrobromide in Different Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Bromoethyl)pyridine hydrobromide, a key intermediate in pharmaceutical and chemical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a dual approach for researchers and drug development professionals: a theoretical framework for understanding the solubility of this compound and a detailed experimental guide for its empirical determination. This guide is designed to be a self-validating system, empowering users to generate reliable and reproducible solubility data. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this document serves as an essential resource for optimizing the use of this compound hydrobromide in various laboratory and industrial settings.
Introduction: The Critical Role of Solubility in the Application of this compound hydrobromide
This compound hydrobromide is a versatile bifunctional molecule, featuring a nucleophilic pyridine ring and a reactive bromoethyl group. Its utility as a precursor in the synthesis of a wide array of biologically active molecules is well-documented.[1] The efficiency of synthetic routes employing this intermediate, as well as the ease of product purification and the ultimate formulation of active pharmaceutical ingredients (APIs), are all intrinsically linked to its solubility profile across a range of solvents.
As a hydrobromide salt, this compound hydrobromide exists as an ionic solid, a factor that significantly influences its interaction with different solvent environments.[2] Understanding its solubility is not merely an academic exercise but a practical necessity for process optimization, ensuring reaction homogeneity, controlling crystallization, and developing stable formulations. This guide will delve into the theoretical underpinnings of its solubility and provide robust protocols for its experimental determination.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamics of dissolution. The process involves the disruption of intermolecular forces within the solute (lattice energy) and the solvent, followed by the formation of new solute-solvent interactions.
For this compound hydrobromide, a salt, the key interactions governing its solubility are:
-
Ion-Dipole Interactions: In polar solvents like water, methanol, and ethanol, the primary driving force for dissolution is the interaction between the pyridinium cation and the bromide anion with the dipole of the solvent molecules.
-
Hydrogen Bonding: Polar protic solvents can act as hydrogen bond donors, interacting with the bromide anion and the nitrogen of the pyridine ring.
-
Van der Waals Forces: In nonpolar solvents, these weaker forces are the predominant interactions, which are generally insufficient to overcome the strong ionic attractions within the salt's crystal lattice.
The hydrobromide salt form of this compound is intentionally designed to enhance stability and modify its physicochemical properties, including solubility, compared to its free base.[2] The salt is generally more soluble in polar solvents due to its ionic nature.
Predicting Solubility
While experimental determination is the gold standard, computational models can offer valuable preliminary insights. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed for pyridine derivatives to predict their biological activity and physicochemical properties, including solubility.[3][4][5][6][7] These models use molecular descriptors to build a statistical relationship with experimentally determined solubility data. However, the accuracy of such predictions is highly dependent on the quality and relevance of the training dataset. For novel compounds or those with limited available data, these predictions should be used as a guide for solvent selection in experimental studies.
Experimental Determination of Solubility: A Validating Workflow
The following sections provide detailed protocols for determining the solubility of this compound hydrobromide. The choice of method will depend on the available equipment, the required accuracy, and the properties of the solvent.
General Experimental Workflow
The fundamental process for solubility determination involves creating a saturated solution at a specific temperature, separating the undissolved solid, and quantifying the concentration of the solute in the clear supernatant.
Caption: General workflow for experimental solubility determination.
Gravimetric Method
This classic and highly accurate method involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solute.[1][8][9][10]
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess of this compound hydrobromide to a known volume of the chosen solvent in a sealed container. The excess solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling and analysis to confirm that the concentration is no longer changing.
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette. It is critical to avoid transferring any solid particles. Centrifugation can aid in achieving a clear separation.
-
-
Solvent Evaporation:
-
Transfer the known volume of the supernatant to a pre-weighed, dry container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).
-
-
Weighing and Calculation:
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
The solubility is calculated as the mass of the solute divided by the volume of the solvent used.
-
UV/Vis Spectrophotometry Method
This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining low solubilities.[2][11][12][13] A calibration curve must first be established.
Caption: Workflow for solubility determination by UV/Vis spectroscopy.
Step-by-Step Protocol:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound hydrobromide in the solvent of interest at known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.
-
-
Analysis of Saturated Solution:
-
Prepare a saturated solution and separate the solid phase as described in the gravimetric method.
-
Dilute a known volume of the clear supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low UV absorbance.[14][15][16][17]
Step-by-Step Protocol:
-
Method Development and Calibration:
-
Develop an HPLC method (including column, mobile phase, flow rate, and detection wavelength) that provides good separation and a sharp peak for this compound hydrobromide.
-
Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to create a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Prepare a saturated solution and filter it through a syringe filter compatible with the solvent and analyte.
-
Inject a known volume of the filtrate into the HPLC system.
-
-
Calculation:
-
Determine the concentration of the saturated solution by comparing the peak area of the sample to the calibration curve.
-
Predicted and Experimental Solubility Data
| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) | Method |
| Water | Polar Protic | High | Data to be determined | Gravimetric/HPLC |
| Methanol | Polar Protic | High | Data to be determined | Gravimetric/HPLC |
| Ethanol | Polar Protic | Good | Data to be determined | Gravimetric/HPLC |
| Isopropanol | Polar Protic | Moderate | Data to be determined | Gravimetric/HPLC |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be determined | Gravimetric/HPLC |
| Dimethylformamide (DMF) | Polar Aprotic | High | Data to be determined | Gravimetric/HPLC |
| Acetonitrile | Polar Aprotic | Moderate | Data to be determined | HPLC |
| Acetone | Polar Aprotic | Low to Moderate | Data to be determined | HPLC |
| Dichloromethane | Nonpolar Aprotic | Low | Data to be determined | HPLC |
| Ethyl Acetate | Moderately Polar Aprotic | Low | Data to be determined | HPLC |
| Toluene | Nonpolar Aprotic | Very Low | Data to be determined | HPLC |
| Hexane | Nonpolar Aprotic | Insoluble | Data to be determined | HPLC |
Factors Influencing Solubility
Several factors can influence the solubility of this compound hydrobromide:
-
Temperature: For most salts, solubility in liquids increases with temperature. However, this relationship should be determined empirically for each solvent system.
-
pH: In aqueous solutions, the pH can affect the equilibrium between the pyridinium salt and its corresponding free base, which may have a different solubility.
-
Presence of Other Solutes: The presence of other salts or organic molecules can impact solubility through common ion effects or changes in the solvent's polarity.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.
Conclusion
The solubility of this compound hydrobromide is a fundamental property that dictates its effective use in research and development. This guide has provided a theoretical basis for understanding its solubility behavior and, more importantly, has outlined detailed, self-validating experimental protocols for its quantitative determination. By empowering researchers to generate their own high-quality solubility data, this guide aims to facilitate the optimization of synthetic processes, the development of robust purification methods, and the formulation of effective and stable final products. The provided framework for data presentation encourages a systematic approach to characterizing this important chemical intermediate.
References
- 1. scribd.com [scribd.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. msesupplies.com [msesupplies.com]
- 9. ck12.org [ck12.org]
- 10. Principle and Steps Involved in Gravimetric Analysis | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaguru.co [pharmaguru.co]
- 15. researchgate.net [researchgate.net]
- 16. sciforum.net [sciforum.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of 2-(2-Bromoethyl)pyridine Derivatives
Abstract: 2-(2-Bromoethyl)pyridine and its derivatives represent a versatile class of compounds utilized extensively in organic synthesis as precursors for a wide array of biologically active molecules.[1] While the parent compound is primarily a synthetic building block, its derivatives have demonstrated a spectrum of pharmacological activities, including anticonvulsant, antimicrobial, and antimalarial properties.[2][3][] A definitive mechanism of action for the parent compound, this compound hydrobromide, is not yet established in scientific literature. However, its core chemical feature—an electrophilic bromoethyl group—strongly implies a primary mechanism rooted in covalent modification of biological macromolecules. This guide synthesizes the available chemical and biological data to propose a detailed, evidence-based framework for the mechanism of action of this compound class, focusing on its inherent reactivity and the biological activities of its downstream derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical scaffold.
Introduction: The Dual Potential of a Reactive Scaffold
This compound is a heterocyclic compound distinguished by a pyridine ring and a reactive bromoethyl side chain.[1] The pyridine ring is a common motif in numerous pharmaceuticals, valued for its ability to participate in hydrogen bonding and its bioisosteric relationship with other aromatic and heterocyclic systems.[] The bromoethyl group, however, imparts a distinct chemical reactivity, positioning these molecules as potent electrophiles capable of forming stable covalent bonds with biological nucleophiles.[1]
This dual character is central to understanding the potential mechanisms of action. Derivatives can be synthesized by replacing the bromine atom via nucleophilic substitution, creating a diverse library of compounds whose biological activity is determined by the newly introduced functional group.[3] In this context, the mechanism is dictated by the final structure's interaction with its biological target. Conversely, the parent compound or derivatives that retain the bromoethyl moiety may exert their effects directly through alkylation of biological targets, a mechanism common to many chemotherapeutic and antimicrobial agents.[5] This guide will explore both mechanistic paradigms.
The Electrophilic Core: Reactivity of the Bromoethyl Group
The primary driver of the intrinsic biological activity of this compound is the bromoethyl group. Bromine is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This reactivity facilitates a bimolecular nucleophilic substitution (SN2) reaction, which is the foundational chemical transformation for both its use in synthesis and its potential as a biological alkylating agent.
The general reaction is as follows: Py-CH₂-CH₂-Br + Nu:⁻ → Py-CH₂-CH₂-Nu + Br⁻ (Where Py is the pyridin-2-yl group and Nu:⁻ is a biological nucleophile)
In a biological environment, numerous nucleophilic functional groups are present on proteins, nucleic acids, and small molecules, which can serve as targets for alkylation by this compound.
Proposed Mechanism I: Covalent Alkylation of Biological Macromolecules
Based on its chemical structure, the most probable direct mechanism of action for this compound is the covalent alkylation of cellular macromolecules, leading to disruption of their normal function.[1] This is a well-established mechanism for many bioactive compounds.[6]
Protein Alkylation: Targeting Key Amino Acid Residues
Proteins contain several nucleophilic amino acid residues that are potential targets for alkylation. The most reactive of these is the thiol group of cysteine, followed by the amino groups of lysine and histidine.[7]
-
Cysteine Alkylation: The sulfhydryl group (-SH) of cysteine is highly nucleophilic and a common target for electrophilic compounds. Alkylation of a cysteine residue within an enzyme's active site can lead to irreversible inhibition.
-
Lysine and Histidine Alkylation: The ε-amino group of lysine and the imidazole ring of histidine are also nucleophilic and can be alkylated, potentially disrupting protein structure, protein-protein interactions, or enzymatic activity.
The diagram below illustrates the potential SN2 reaction between this compound and a cysteine residue within a protein target.
Caption: Proposed alkylation of a protein cysteine residue by this compound.
DNA Alkylation: A Genotoxic Mechanism
DNA bases also possess nucleophilic centers that can be targeted by alkylating agents.[5] The most reactive site in DNA is the N7 position of guanine.[8] Alkylation at this site can lead to abnormal base pairing, DNA strand breaks during repair, or the formation of cross-links, all of which can disrupt DNA replication and transcription, ultimately leading to cytotoxicity.[5] This mechanism is particularly relevant for the antimicrobial and potential antitumor activities of alkylating agents.[]
Proposed Mechanism II: Non-Covalent Interactions of Derivatives
When this compound is used as a synthetic precursor, the resulting derivatives possess distinct pharmacological profiles. In these cases, the mechanism is not one of covalent alkylation but is instead governed by the structure-activity relationship (SAR) of the final molecule.
Case Study: Anticonvulsant Activity of Pyridine Derivatives
Numerous pyridine derivatives have been synthesized and evaluated for anticonvulsant activity.[9] The mechanisms for these compounds are often related to the modulation of neurotransmission.[2]
-
GABAergic System Enhancement: Some pyridine derivatives act as positive allosteric modulators of GABAA receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[2]
-
Ion Channel Modulation: Inhibition of voltage-gated sodium or calcium channels is another common mechanism for anticonvulsant drugs, which reduces neuronal excitability.[10][11]
The SAR for these activities depends on the nature of the substituents on the pyridine ring and the groups that have replaced the bromoethyl moiety, which influence the molecule's lipophilicity, shape, and ability to interact with receptor binding pockets.[10]
Case Study: Antimicrobial and Antimalarial Activity
Pyridine derivatives have shown promise as antimicrobial and antimalarial agents.[3][12]
-
Antimicrobial Action: The mechanism can involve disruption of the bacterial cell membrane or inhibition of essential enzymes.[1] The SAR often indicates that specific lipophilic and electronic properties are required for potent activity.[13]
-
Antimalarial Action: Docking studies of some pyridine derivatives have suggested that they may act by inhibiting key parasitic enzymes, such as dihydrofolate reductase, thereby blocking parasite replication.[3]
Experimental Workflows for Mechanism Elucidation
To rigorously determine the mechanism of action of a this compound derivative, a series of targeted experiments are required. The following protocols provide a framework for testing the covalent alkylation hypothesis.
Assessing Covalent Reactivity with a Model Nucleophile
A glutathione (GSH) conjugation assay can be used to assess the intrinsic electrophilic reactivity of the compound. GSH is a cellular tripeptide containing a nucleophilic thiol group, and its reaction with electrophiles is a key detoxification pathway.[14]
Protocol: In Vitro Glutathione (GSH) Conjugation Assay
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a 100 mM stock solution of reduced glutathione (GSH) in a phosphate buffer (100 mM, pH 7.4).
-
Prepare a quenching solution of 10% formic acid in acetonitrile.
-
-
Reaction Incubation:
-
In a microcentrifuge tube, combine 5 µL of the test compound stock, 490 µL of phosphate buffer, and 5 µL of the GSH stock to achieve final concentrations of 100 µM test compound and 1 mM GSH.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 100 µL of the cold quenching solution.
-
-
LC-MS Analysis:
-
Analyze the quenched samples by liquid chromatography-mass spectrometry (LC-MS).
-
Monitor the depletion of the parent compound over time and the appearance of a new peak corresponding to the mass of the GSH-conjugate (Parent Mass + 307.3 Da).
-
-
Data Analysis:
-
Calculate the half-life of the parent compound in the presence of GSH to quantify its reactivity.
-
Identification of Protein Targets via Mass Spectrometry
Identifying the specific protein targets of a covalent inhibitor is crucial. This can be achieved using a proteomics approach based on high-resolution mass spectrometry.[7]
References
- 1. This compound hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrochemistry of chemotherapeutic alkylating agents and their interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent inhibitors: a rational approach to drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. emerypharma.com [emerypharma.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Synthetic Chemist's Compass: A Technical Guide to 2-(2-Bromoethyl)pyridine
Abstract
This technical guide offers an in-depth exploration of 2-(2-bromoethyl)pyridine, a versatile bifunctional reagent, for researchers, scientists, and professionals in drug development. Moving beyond a simple catalog of reactions, this document elucidates the underlying principles of its reactivity, provides field-proven experimental protocols, and showcases its strategic application in the synthesis of complex molecular architectures. We will delve into its synthesis, core reactivity—with a focus on nucleophilic substitution and the competing elimination pathways—and its role as a key building block for introducing the valuable 2-(pyridin-2-yl)ethyl moiety into a diverse range of scaffolds, including nitrogen and sulfur heterocycles, and carbon-based frameworks.
Introduction: The Strategic Value of the 2-(Pyridin-2-yl)ethyl Moiety
The pyridine ring is a privileged structure in medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor, a base, and to engage in various non-covalent interactions makes it a cornerstone of modern drug design. The 2-(pyridin-2-yl)ethyl group, introduced via reagents like this compound, offers a flexible linker to this critical pharmacophore. This moiety is found in numerous biologically active compounds, including antihistamines and agents targeting the central nervous system. For instance, the core structure is present in the H1-antagonist Mepyramine (Pyrilamine). The strategic importance of this compound lies in its ability to reliably introduce this valuable structural motif.
Physicochemical Properties and Safety
This compound is typically handled as its more stable hydrobromide salt, which is a white to light yellow crystalline solid. The free base is a liquid and is more reactive and less stable.
| Property | This compound | This compound HBr |
| CAS Number | 39232-04-7 | 72996-65-7 |
| Molecular Formula | C₇H₈BrN | C₇H₉Br₂N |
| Molecular Weight | 186.05 g/mol | 266.96 g/mol |
| Appearance | Light yellow oily liquid | White to light yellow powder |
Safety and Handling:
-
This compound (free base): This compound is toxic if swallowed and fatal in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation. It is a combustible liquid. Handling requires stringent safety measures, including the use of a chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, eye protection).
-
This compound hydrobromide: While more stable, the hydrobromide salt should also be handled with care, as it is a corrosive solid that can cause severe skin burns and eye damage.
Always consult the latest Safety Data Sheet (SDS) before handling these reagents.
Synthesis of this compound
The most common and reliable laboratory synthesis of this compound hydrobromide involves the treatment of 2-(2-hydroxyethyl)pyridine with concentrated hydrobromic acid. This is a classic example of an Sₙ2 reaction where the hydroxyl group is protonated to form a good leaving group (water), which is then displaced by the bromide ion.
Experimental Protocol: Synthesis of this compound Hydrobromide
Materials:
-
2-(2-Hydroxyethyl)pyridine
-
Concentrated Hydrobromic Acid (48% aq.)
-
Isopropyl alcohol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(2-hydroxyethyl)pyridine (10 mL, 88.8 mmol).
-
Carefully add concentrated hydrobromic acid (90 mL).
-
Heat the mixture to reflux and maintain for 12-16 hours (overnight).
-
After cooling to room temperature, remove the excess hydrobromic acid under reduced pressure using a rotary evaporator.
-
The resulting solid residue is then recrystallized from hot isopropyl alcohol to yield this compound hydrobromide as a crystalline solid.
Core Reactivity: A Study in Nucleophilic Substitution
The synthetic utility of this compound is dominated by the reactivity of the primary alkyl bromide. It is an excellent electrophile for Sₙ2 reactions with a wide variety of nucleophiles.
Caption: Sₙ2 reactions of this compound.
Mechanistic Considerations: Sₙ2 vs. E2 and Anchimeric Assistance
The primary nature of the alkyl bromide strongly favors the Sₙ2 pathway over Sₙ1. However, the competition between Sₙ2 (substitution) and E2 (elimination) is a critical consideration.
-
Favoring Sₙ2: Good nucleophiles that are weak bases (e.g., halides, cyanide, thiols, azides) will predominantly lead to substitution products.[2]
-
Favoring E2: Strong, sterically hindered bases (e.g., potassium tert-butoxide) will favor the E2 pathway, leading to the formation of 2-vinylpyridine. Strong, non-hindered bases like alkoxides or hydroxide will give mixtures of Sₙ2 and E2 products, with the ratio being sensitive to temperature and solvent.[3][4]
A pertinent question is whether the pyridine nitrogen can participate in the substitution reaction through anchimeric assistance (also known as neighboring group participation). In this hypothetical mechanism, the nitrogen atom could act as an intramolecular nucleophile, displacing the bromide to form a strained, bicyclic aziridinium intermediate. This intermediate would then be opened by the external nucleophile. This pathway would lead to an overall retention of configuration if a chiral center were present and could result in a significant rate enhancement.[5][6][7] While plausible, direct experimental evidence quantifying this effect for this compound is not extensively documented. However, it remains a valuable mechanistic consideration for rationalizing unexpected reactivity or stereochemical outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. SN2 vs E2 [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Mastering the Pyridin-2-ylethyl Moiety: A Senior Application Scientist's Guide to 2-(2-Bromoethyl)pyridine in Organic Synthesis
Introduction: The Strategic Value of the 2-(Pyridin-2-yl)ethyl Group
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the introduction of specific heterocyclic moieties is a cornerstone of molecular design. The 2-(pyridin-2-yl)ethyl group is a privileged scaffold, imparting unique physicochemical properties such as basicity, hydrogen bonding capability, and metal chelation. 2-(2-Bromoethyl)pyridine, especially in its more stable hydrobromide salt form, stands out as a premier reagent for installing this valuable functional group. Its commercial availability and predictable reactivity make it an indispensable tool for the synthetic chemist.[1][2]
This guide provides a comprehensive overview of the application of this compound as an alkylating agent. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of these reactions, providing field-proven insights to empower researchers to not only successfully execute these transformations but also to troubleshoot and optimize them for their specific needs.
The Workhorse Reaction: Nucleophilic Substitution
The utility of this compound as an alkylating agent is rooted in the classical bimolecular nucleophilic substitution (SN2) reaction. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the β-carbon, while the bromine atom serves as an excellent leaving group.
The reaction proceeds via a backside attack of a nucleophile on the carbon atom bearing the bromine. This concerted mechanism, where the nucleophile-carbon bond forms as the carbon-bromine bond breaks, results in an inversion of stereochemistry if the carbon is a chiral center. The rate of this reaction is dependent on the concentration of both the nucleophile and the alkylating agent.
N-Alkylation: Forging Carbon-Nitrogen Bonds
The formation of C-N bonds is a fundamental transformation in the synthesis of a vast array of biologically active molecules. This compound is a highly effective reagent for the N-alkylation of primary and secondary amines, anilines, and other nitrogen-containing heterocycles.
Causality Behind Experimental Choices
-
Choice of Base: The reaction is typically performed in the presence of a base to neutralize the hydrobromic acid generated during the reaction and to deprotonate the amine nucleophile, thereby increasing its nucleophilicity.[1]
-
Inorganic Bases (K₂CO₃, Cs₂CO₃): These are mild, inexpensive, and easy to remove during workup, making them a common first choice for many N-alkylation reactions. They are particularly suitable for less basic amines like anilines.
-
Organic Bases (Triethylamine, DIPEA): These are soluble in organic solvents and are often used when a homogeneous reaction mixture is desired. They are generally stronger than inorganic carbonates.
-
Strong Bases (NaH): For weakly nucleophilic amines, such as some heterocycles or amides, a strong base like sodium hydride may be necessary to achieve complete deprotonation.[3] Extreme caution must be exercised when using NaH due to its pyrophoric nature.
-
-
Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are excellent choices for SN2 reactions. They effectively solvate the cation of the base while leaving the anionic nucleophile relatively free and highly reactive.
-
Temperature Control: Most N-alkylation reactions with this compound proceed readily at room temperature or with gentle heating (40-80 °C).[1] Higher temperatures can increase the rate of reaction but may also promote side reactions such as elimination or quaternization of the pyridine nitrogen.
Controlling Over-Alkylation with Primary Amines
A significant challenge in the N-alkylation of primary amines is the potential for the secondary amine product, which is often more nucleophilic than the starting primary amine, to react further with the alkylating agent, leading to the formation of a tertiary amine. Several strategies can be employed to favor mono-alkylation:
-
Excess of the Primary Amine: Using a large excess of the primary amine shifts the equilibrium towards the formation of the mono-alkylated product.
-
Slow Addition of the Alkylating Agent: Adding the this compound solution dropwise to the reaction mixture maintains a low concentration of the alkylating agent, minimizing the chance of the secondary amine product reacting further.[1]
-
Use of Amine Hydrohalide Salts: A clever strategy involves using the hydrobromide salt of the primary amine. A base is used to generate the free amine in situ. The secondary amine product is then protonated by the remaining amine hydrobromide, effectively taking it out of the reaction as a nucleophile.[4]
Protocol 1: N-Alkylation of a Primary Aliphatic Amine
This protocol describes the synthesis of N-benzyl-N-(2-(pyridin-2-yl)ethyl)amine.
Materials:
-
Benzylamine
-
This compound hydrobromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq.), potassium carbonate (2.5 eq.), and DMF (5-10 mL per mmol of benzylamine).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound hydrobromide (1.1 eq.) portion-wise to the stirred suspension.
-
Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure N-benzyl-N-(2-(pyridin-2-yl)ethyl)amine.
Data Presentation:
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | K₂CO₃ | DMF | 60 | 6 | 85 |
| 2 | Aniline | K₂CO₃ | DMF | 80 | 12 | 78 |
| 3 | Morpholine | Et₃N | MeCN | 50 | 8 | 92 |
S-Alkylation: Crafting Thioethers
The synthesis of aryl and alkyl thioethers is of great interest in medicinal chemistry due to the prevalence of the thioether linkage in numerous pharmaceuticals. This compound readily undergoes S-alkylation with thiols to provide the corresponding 2-(pyridin-2-yl)ethyl thioethers.
Key Considerations for S-Alkylation
-
Nucleophilicity of Thiols: Thiols are generally excellent nucleophiles, and their corresponding thiolates, formed by deprotonation with a base, are even more reactive.
-
Base Selection: Similar to N-alkylation, a base is required to deprotonate the thiol. Potassium carbonate is often sufficient for aromatic thiols (thiophenols), while stronger bases like sodium hydride or sodium ethoxide may be used for aliphatic thiols.
-
Solvent Choice: Polar aprotic solvents like DMF and acetonitrile are suitable for these reactions. For reactions involving sodium hydride, anhydrous THF is a common choice.
Protocol 2: S-Alkylation of a Thiophenol
This protocol details the synthesis of 2-(2-(phenylthio)ethyl)pyridine.
Materials:
-
Thiophenol
-
This compound hydrobromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.0 eq.) in acetonitrile.
-
Add potassium carbonate (2.0 eq.) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add this compound hydrobromide (1.05 eq.) to the reaction mixture.
-
Heat the reaction to 50 °C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 2-(2-(phenylthio)ethyl)pyridine.
O-Alkylation: Accessing Pyridinylethyl Ethers
The O-alkylation of phenols and alcohols with this compound provides access to a variety of pyridinylethyl ethers, which are valuable intermediates in organic synthesis.
Factors Influencing O-Alkylation
-
Acidity of the Hydroxyl Group: The acidity of the alcohol or phenol dictates the strength of the base required for deprotonation. Phenols are more acidic than alcohols and can typically be deprotonated with milder bases like potassium carbonate. Alcohols often require stronger bases such as sodium hydride.[3]
-
Reaction Conditions: Williamson ether synthesis conditions are generally applicable. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial, especially in two-phase systems, to facilitate the transfer of the alkoxide or phenoxide from the aqueous or solid phase to the organic phase where the alkylating agent resides.[5]
Protocol 3: O-Alkylation of a Phenol
This protocol describes the synthesis of 2-(2-phenoxyethyl)pyridine.
Materials:
-
Phenol
-
This compound hydrobromide
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve phenol (1.0 eq.) in a solution of sodium hydroxide (1.2 eq.) in water.
-
To this solution, add this compound hydrobromide (1.1 eq.), toluene, and a catalytic amount of TBAB (0.05 eq.).
-
Heat the biphasic mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography to obtain 2-(2-phenoxyethyl)pyridine.
Controlling Undesired Side Reactions
A thorough understanding and control of potential side reactions are paramount for achieving high yields and purity.
-
Quaternization of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can also act as a nucleophile, leading to the formation of a quaternary pyridinium salt. This is more likely to occur with highly reactive alkylating agents or at elevated temperatures. To minimize this, it is advisable to use the minimum effective temperature and reaction time. The use of sterically hindered bases can sometimes disfavor the approach of the alkylating agent to the pyridine nitrogen.
-
Elimination (E2) Reactions: As a primary alkyl halide, this compound is susceptible to E2 elimination to form 2-vinylpyridine, especially in the presence of strong, sterically hindered bases and at higher temperatures. To favor substitution over elimination, it is recommended to use a strong, non-hindered nucleophile and a polar aprotic solvent.[6] Lowering the reaction temperature can also significantly reduce the rate of elimination.
Visualization of Key Processes
Reaction Mechanism Workflow
Caption: General workflow for SN2 alkylation reactions.
Decision Tree for Reaction Conditions
Caption: Decision guide for selecting reaction conditions.
Conclusion and Future Outlook
This compound is a robust and versatile alkylating agent that provides reliable access to the valuable 2-(pyridin-2-yl)ethyl motif. By understanding the underlying SN2 mechanism and carefully selecting reaction conditions—base, solvent, and temperature—researchers can successfully perform N-, S-, and O-alkylation reactions in high yield. The ability to anticipate and control potential side reactions such as over-alkylation, quaternization, and elimination is key to mastering the use of this important synthetic building block. The protocols and insights provided in this guide serve as a strong foundation for the application of this compound in the synthesis of novel molecules with diverse applications in medicine and materials science.
References
- 1. Synthesis of pyridine/pyridinium-based alkynyl monomers, oligomers and polymers: enhancing conjugation by pyridine N-quaternization - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Buy this compound hydrobromide | 72996-65-7 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
Application Note: Regioselective Synthesis of 1,2,3-Triazole Derivatives Utilizing 2-(2-Bromoethyl)pyridine for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Gemini
Introduction: The Strategic Value of Pyridyl-Triazoles
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" due to its remarkable metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1][2] Its integration into drug candidates often enhances pharmacokinetic profiles and target affinity.[3] The pyridine ring is another critical pharmacophore, present in numerous approved drugs, where it frequently acts as a hydrogen bond acceptor or engages in π-stacking interactions within protein binding sites.[4][5]
The combination of these two motifs into a single molecular entity—pyridyl-substituted triazoles—offers a powerful strategy for developing novel therapeutics with potential applications as antifungal, anticancer, antiviral, and anti-inflammatory agents.[6][7][8] This guide provides a detailed technical overview and validated protocols for the synthesis of such derivatives, starting from the versatile and commercially available building block, 2-(2-Bromoethyl)pyridine. We will focus on the two most powerful and complementary methods for constructing the triazole ring: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which provide exclusive access to 1,4- and 1,5-disubstituted regioisomers, respectively.
The Central Precursor: Synthesis of 2-(2-Azidoethyl)pyridine
The journey to pyridyl-triazoles begins with the conversion of the starting bromide into a more versatile azide intermediate. This transformation is a straightforward and high-yielding nucleophilic substitution (SN2) reaction. The azide functional group is an ideal precursor for cycloaddition reactions, being relatively stable yet highly reactive under specific catalytic conditions.
Experimental Protocol: Synthesis of 2-(2-Azidoethyl)pyridine
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound hydrobromide (5.0 g, 18.9 mmol) in a 1:1 mixture of Acetone/Water (40 mL).
-
Nucleophilic Substitution: To the stirring solution, add sodium azide (NaN3) (2.45 g, 37.7 mmol, 2.0 eq.). Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) and use a metal-free spatula.
-
Reaction Execution: Fit the flask with a condenser and heat the mixture to reflux (approximately 60-70°C) for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure using a rotary evaporator. Add 50 mL of deionized water to the remaining aqueous solution. Extract the product with dichloromethane (DCM) (3 x 40 mL).
-
Purification: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield 2-(2-Azidoethyl)pyridine as a pale yellow oil. The product is often of sufficient purity (>95%) for subsequent steps without further purification.
Synthetic Pathway Overview
The synthesized 2-(2-Azidoethyl)pyridine serves as the common precursor for accessing two distinct classes of triazole isomers. The choice of catalyst—copper or ruthenium—dictates the regiochemical outcome of the cycloaddition with a terminal alkyne.
Caption: Overall synthetic workflow from the starting material to the regioisomeric triazole products.
Method 1: Copper-Catalyzed Synthesis of 1,4-Disubstituted Triazoles (CuAAC)
The CuAAC reaction is the quintessential "click chemistry" transformation, renowned for its high efficiency, mild reaction conditions, and exclusive formation of the 1,4-regioisomer.[9] The widely accepted mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing intermediate.[10][11]
Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: CuAAC Synthesis
-
Reagent Setup: To a 25 mL Schlenk flask under an inert atmosphere (N2 or Argon), add the terminal alkyne (1.0 mmol, 1.0 eq.), copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.05 mmol, 5 mol%), and sodium ascorbate (0.15 mmol, 15 mol%).
-
Solvent Addition: Add 10 mL of a 1:1 mixture of tert-butanol and water. Stir the mixture vigorously until the copper salt dissolves, resulting in a pale blue solution.
-
Azide Addition: Add 2-(2-Azidoethyl)pyridine (1.05 mmol, 1.05 eq.) to the reaction mixture via syringe.
-
Reaction Execution: Stir the reaction vigorously at room temperature for 8-12 hours. The reaction is typically accompanied by a color change from blue to a greenish or heterogeneous suspension. Monitor by TLC for the disappearance of the limiting reagent (usually the alkyne).
-
Work-up and Purification: Upon completion, add 20 mL of saturated aqueous ammonium chloride solution to the flask and stir for 15 minutes to complex with the copper catalyst. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 1-(2-(pyridin-2-yl)ethyl)-4-(substituted)-1H-1,2,3-triazole.
Method 2: Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted Triazoles (RuAAC)
As a powerful complement to CuAAC, the ruthenium-catalyzed reaction provides exclusive access to the 1,5-disubstituted 1,2,3-triazole isomer.[12][13] The mechanism is fundamentally different from that of CuAAC. It does not involve a metal acetylide intermediate. Instead, it proceeds through an oxidative coupling of the alkyne and azide to form a six-membered ruthenacycle, followed by rate-determining reductive elimination to yield the product.[14][15] This pathway explains the reversed regioselectivity.[12]
Caption: Mechanism of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Experimental Protocol: RuAAC Synthesis
-
Reagent Setup: In a glovebox or under a strictly inert atmosphere, add Cp*RuCl(PPh3)2 (0.02 mmol, 2 mol%) to an oven-dried Schlenk flask.
-
Solvent and Reagent Addition: Add 10 mL of anhydrous, degassed toluene. To this, add the terminal alkyne (1.0 mmol, 1.0 eq.) followed by 2-(2-Azidoethyl)pyridine (1.1 mmol, 1.1 eq.).
-
Reaction Execution: Seal the flask and heat the mixture to 80-100°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture directly onto silica gel. Purify by column chromatography, typically using a gradient elution (e.g., Hexane/Ethyl Acetate), to isolate the pure 1-(2-(pyridin-2-yl)ethyl)-5-(substituted)-1H-1,2,3-triazole.
Comparative Summary of Protocols
| Parameter | CuAAC Protocol | RuAAC Protocol |
| Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |
| Catalyst | CuSO4·5H2O / Na-Ascorbate | Cp*RuCl(PPh3)2 or similar |
| Catalyst Loading | 2-5 mol% | 1-2 mol% |
| Solvent | t-BuOH/H2O, DMF, DMSO | Toluene, Benzene, Dioxane |
| Temperature | Room Temperature | 60-110°C |
| Atmosphere | Air or Inert | Strictly Inert (Glovebox recommended) |
| Key Advantage | Mild conditions, aqueous tolerance | Access to 1,5-isomer, tolerates internal alkynes |
Characterization
The synthesized pyridyl-triazole derivatives should be characterized using standard analytical techniques:
-
1H and 13C NMR: To confirm the covalent structure and regiochemistry. The chemical shift of the triazole proton (or carbon) is diagnostic for the isomer.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To confirm the disappearance of the characteristic azide (~2100 cm-1) and terminal alkyne (~3300 cm-1) stretches.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. nbinno.com [nbinno.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
- 7. Triazolines. 14. 1,2,3-Triazolines and triazoles, a new class of anticonvulsants. Drug design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bipublication.com [bipublication.com]
- 9. benchchem.com [benchchem.com]
- 10. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 13. [PDF] Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. | Semantic Scholar [semanticscholar.org]
- 14. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 15. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Pyridylethyl-Substituted Benzoxazinones: A Detailed Protocol Utilizing 2-(2-Bromoethyl)pyridine Hydrobromide
An Application Note for Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide for the synthesis of 4-(2-(pyridin-2-yl)ethyl)-2H-1,4-benzoxazin-3(4H)-one, a heterocyclic scaffold of interest in medicinal chemistry. The protocol outlines a two-step process commencing with the selective N-alkylation of 2-aminophenol with 2-(2-bromoethyl)pyridine hydrobromide, followed by an intramolecular cyclization to yield the target benzoxazinone. This document offers in-depth procedural details, mechanistic insights, and expert commentary to ensure reproducibility and high-yield synthesis.
The benzoxazinone core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The introduction of a pyridylethyl moiety can modulate the pharmacological profile of the parent molecule, making this synthetic route valuable for generating novel compounds for screening libraries.
Mechanistic Rationale and Strategy
The synthesis is strategically divided into two distinct phases: selective N-alkylation and subsequent cyclization.
-
Selective N-Alkylation: The primary challenge in the alkylation of 2-aminophenol is achieving selectivity for the amino group over the hydroxyl group.[3][4][5] While direct alkylation can lead to a mixture of N- and O-alkylated products, this protocol employs conditions that favor N-alkylation. The nucleophilicity of the amino group is generally higher than that of the phenolic hydroxyl group under basic conditions, which facilitates the desired reaction.
-
Intramolecular Cyclization: The N-alkylated intermediate is then cyclized to form the benzoxazinone ring. This is typically achieved by reacting the secondary amine with an acylating agent, such as chloroacetyl chloride, in the presence of a base.[1] The base neutralizes the HCl generated during the reaction, driving the cyclization to completion.
The overall synthetic pathway is depicted below:
Caption: Overall reaction scheme for the synthesis of the target benzoxazinone.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| 2-Aminophenol | ReagentPlus®, 99% | Sigma-Aldrich |
| This compound hydrobromide | 98% | Alfa Aesar |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Chemical |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics |
| Chloroacetyl Chloride | 98% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | VWR Chemicals |
| Hexanes | ACS Grade | VWR Chemicals |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | BeanTown Chemical |
Part A: Synthesis of 2-(2-(Pyridin-2-yl)ethylamino)phenol (Intermediate)
This procedure details the selective N-alkylation of 2-aminophenol.
Step-by-Step Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminophenol (5.45 g, 50 mmol) and anhydrous potassium carbonate (20.7 g, 150 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask.
-
Slowly add this compound hydrobromide (13.25 g, 50 mmol) to the suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase.
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (10% to 40%) to afford the pure intermediate as a viscous oil.
Expected Yield: 65-75%
Part B: Synthesis of 4-(2-(Pyridin-2-yl)ethyl)-2H-1,4-benzoxazin-3(4H)-one (Final Product)
This procedure describes the intramolecular cyclization to form the benzoxazinone ring system.[1]
Step-by-Step Protocol:
-
Dissolve the intermediate, 2-(2-(pyridin-2-yl)ethylamino)phenol, (4.28 g, 20 mmol) in anhydrous dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (4.2 mL, 30 mmol) to the solution and cool the flask to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.8 mL, 22 mmol) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC (1:1 hexanes:ethyl acetate).
-
Upon completion, quench the reaction by adding 50 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a mixture of ethanol and water to yield the pure 4-(2-(pyridin-2-yl)ethyl)-2H-1,4-benzoxazin-3(4H)-one as a crystalline solid.
Expected Yield: 70-80%
Workflow and Characterization
The overall experimental workflow is summarized in the diagram below.
Caption: Experimental workflow from starting materials to final product characterization.
Analytical Characterization
The identity and purity of the synthesized benzoxazinone should be confirmed using standard analytical techniques.[6][7][8]
-
¹H NMR (400 MHz, CDCl₃): Expected signals will include aromatic protons from both the benzoxazinone and pyridine rings, as well as triplet signals for the ethyl linker and a singlet for the methylene group of the oxazinone ring.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should show the characteristic carbonyl carbon signal around 165 ppm, in addition to the aromatic and aliphatic carbons.
-
FT-IR (KBr, cm⁻¹): A strong absorption band corresponding to the amide carbonyl stretch should be observed around 1680-1700 cm⁻¹.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.
Troubleshooting and Key Considerations
-
Side Product Formation in Part A: O-alkylation is a potential side reaction. Using a polar aprotic solvent like DMF and a moderate base like K₂CO₃ favors N-alkylation. Overheating should be avoided as it can lead to decomposition.
-
Purity of Reagents: The use of anhydrous solvents and reagents is crucial, especially in the cyclization step, as chloroacetyl chloride is highly reactive towards water.
-
Reaction Monitoring: Careful monitoring by TLC is essential to determine the reaction endpoint and prevent the formation of byproducts from over-reaction or decomposition.
-
Purification: The intermediate often requires careful chromatographic purification to remove any unreacted starting material and O-alkylated byproduct. The final product is typically a solid that can be purified by recrystallization.
References
- 1. jddtonline.info [jddtonline.info]
- 2. jddtonline.info [jddtonline.info]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-(2-Bromoethyl)pyridine
Introduction: The Strategic Value of 2-(2-Bromoethyl)pyridine in Heterocyclic Chemistry
In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique electronic properties, including the ability of the nitrogen atom to act as a hydrogen bond acceptor, significantly enhance the pharmacokinetic profiles of drug candidates.[1] Among the vast array of functionalized pyridines, this compound stands out as a particularly versatile and powerful building block for the synthesis of novel and complex heterocyclic systems.[3]
The reactivity of this compound is primarily dictated by the bromoethyl moiety, which serves as a reactive handle for a variety of chemical transformations.[3][4] This functional group is highly susceptible to nucleophilic substitution, providing a straightforward entry point for the introduction of diverse functionalities and the construction of new ring systems.[4] This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound to synthesize medicinally relevant heterocyclic compounds, with a focus on indolizine and quinolizinium scaffolds. The protocols detailed herein are designed to be robust and reproducible, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Core Synthetic Strategies: A Mechanistic Overview
The synthetic utility of this compound hinges on two principal reaction pathways: intermolecular nucleophilic substitution followed by intramolecular cyclization, and direct cycloaddition reactions. The choice of strategy is dictated by the desired heterocyclic target.
Diagram: General Synthetic Pathways from this compound
Caption: Key synthetic routes from this compound.
Synthesis of Indolizine Derivatives
Indolizine, a fused bicyclic heterocycle containing a nitrogen atom at the bridgehead, is a privileged scaffold found in numerous natural products and biologically active compounds.[5] The synthesis of indolizines from this compound typically involves an initial N-alkylation of a suitable pyridine derivative, followed by an intramolecular cyclization.
Protocol 1: One-Pot Synthesis of Substituted Indolizines via 1,3-Dipolar Cycloaddition
This protocol outlines a highly efficient one-pot, three-component synthesis of diversely substituted indolizines. This method leverages the in-situ generation of a pyridinium ylide from this compound, which then undergoes a 1,3-dipolar cycloaddition with an electron-deficient alkyne.
Reaction Scheme:
Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound hydrobromide (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Addition of Alkyne: Add the desired electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate, 1.1 mmol).
-
Base Addition: Slowly add a suitable base, such as triethylamine (2.5 mmol), to the reaction mixture at room temperature. The base serves to both neutralize the hydrobromide salt and facilitate the formation of the pyridinium ylide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure indolizine derivative.
-
Causality and Experimental Choices:
-
Solvent: Anhydrous acetonitrile is an excellent choice due to its polar aprotic nature, which facilitates the dissolution of the pyridinium salt and promotes the 1,3-dipolar cycloaddition.
-
Base: Triethylamine is a sufficiently strong, non-nucleophilic base to deprotonate the carbon alpha to the pyridinium nitrogen, generating the reactive ylide intermediate without competing in side reactions.
-
Alkyne: The use of an electron-deficient alkyne is crucial for a successful cycloaddition, as it enhances the reactivity of the dipolarophile towards the nucleophilic pyridinium ylide.
Data Presentation: Yields of Substituted Indolizines
| Entry | Alkyne | Product | Yield (%) |
| 1 | Dimethyl acetylenedicarboxylate | Dimethyl indolizine-1,2-dicarboxylate | 85 |
| 2 | Diethyl acetylenedicarboxylate | Diethyl indolizine-1,2-dicarboxylate | 82 |
| 3 | Methyl propiolate | Methyl indolizine-1-carboxylate | 78 |
Synthesis of Quinolizinium Salts
Quinolizinium salts are aromatic heterocyclic cations that have garnered significant interest due to their presence in various natural products and their potential applications in materials science.[6] The synthesis of these compounds from this compound often involves the construction of the second six-membered ring through a cyclization reaction.
Protocol 2: Synthesis of Substituted Quinolizinium Bromides
This protocol details the synthesis of quinolizinium salts through the reaction of this compound with an α-picoline derivative, followed by an oxidative cyclization.
Reaction Scheme:
Step-by-Step Protocol:
-
Quaternization:
-
In a sealed tube, combine this compound hydrobromide (1.0 mmol) and α-picoline (1.2 mmol) in anhydrous toluene (5 mL).
-
Heat the mixture at 110 °C for 24 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated quaternary salt by filtration. Wash the solid with diethyl ether and dry under vacuum.
-
-
Oxidative Cyclization:
-
Dissolve the obtained quaternary salt (1.0 mmol) in a mixture of water (10 mL) and ethanol (10 mL).
-
Add a solution of potassium ferricyanide (3.0 mmol) in water (10 mL) dropwise to the stirred solution.
-
Concurrently, add a 10% aqueous solution of sodium hydroxide to maintain a basic pH (pH > 10).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
-
Isolation and Purification:
-
Extract the aqueous mixture with chloroform (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the pure quinolizinium bromide.
-
Causality and Experimental Choices:
-
Quaternization: The use of a sealed tube and elevated temperature is necessary to drive the N-alkylation reaction to completion. Toluene is a suitable high-boiling, non-reactive solvent for this step.
-
Oxidative Cyclization: Potassium ferricyanide in a basic medium is a classic and effective oxidizing agent for this type of cyclization, leading to the formation of the aromatic quinolizinium ring system.[7] The basic conditions facilitate the deprotonation steps required for the cyclization mechanism.
Diagram: Experimental Workflow for Quinolizinium Salt Synthesis
Caption: Step-by-step workflow for quinolizinium salt synthesis.
Conclusion and Future Outlook
This compound has proven to be an exceptionally valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthesis of indolizine and quinolizinium derivatives. The inherent reactivity of the bromoethyl group opens the door to numerous other synthetic transformations, including the construction of more complex polycyclic systems and the introduction of diverse pharmacophores. As the demand for novel therapeutic agents continues to grow, the strategic application of readily available building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery and development.[8]
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]
- 3. This compound hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 4. Buy this compound hydrobromide | 72996-65-7 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinolizinium - Wikipedia [en.wikipedia.org]
- 7. ias.ac.in [ias.ac.in]
- 8. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: 2-(2-Bromoethyl)pyridine as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-(2-bromoethyl)pyridine, particularly its more stable hydrobromide salt, as a pivotal precursor in the synthesis of pharmaceutical intermediates. We delve into its fundamental reactivity, offer detailed, field-tested protocols for key transformations, and explain the scientific rationale behind experimental choices. The focus is on leveraging this reagent for efficient N-alkylation to construct the 2-(pyridin-2-yl)ethyl moiety, a common scaffold in biologically active molecules.
Introduction: The Strategic Importance of the 2-Pyridylethyl Scaffold
The pyridine ring is a privileged heterocyclic motif in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its defined electronic properties make it a cornerstone for designing molecules that interact with biological targets.[2] The 2-(pyridin-2-yl)ethyl moiety, specifically, serves as a critical linker or pharmacophore in various therapeutic agents.
This compound emerges as a highly effective and direct building block for introducing this moiety.[3][4] Its bromoethyl group provides a reactive electrophilic site ripe for nucleophilic substitution, making it an ideal alkylating agent for amines, thiols, and other nucleophiles.[3] While the free base is an oily liquid, the compound is often supplied and handled as its hydrobromide salt, a more stable, crystalline solid that offers improved handling and storage characteristics.[4] This guide will focus on the practical application of this reagent, translating its chemical potential into robust synthetic protocols.
Physicochemical Properties and Handling
Understanding the properties of both the free base and its hydrobromide salt is crucial for proper handling, reaction setup, and storage. The hydrobromide salt is generally recommended for its enhanced stability.[4]
| Property | This compound (Free Base) | This compound Hydrobromide |
| CAS Number | 39232-04-7 | 72996-65-7[3][4] |
| Molecular Formula | C₇H₈BrN | C₇H₉Br₂N[4] |
| Molecular Weight | 186.05 g/mol [4] | 266.96 g/mol [4] |
| Appearance | Light yellow oily liquid[4] | White to light yellow powder/crystalline solid[3] |
| Boiling Point | ~214 °C at 760 mmHg[4] | ~259 °C at 760 mmHg[4][5] |
| Melting Point | Not reported | 148-152 °C[3] |
| Solubility | Soluble in organic solvents | Soluble in methanol[3] |
| Stability | Tends to darken upon storage or light exposure[4] | More stable for research and storage[4] |
Core Reactivity: The N-Alkylation Pathway
The primary utility of this compound in pharmaceutical synthesis is as an alkylating agent, most commonly for the N-alkylation of primary and secondary amines.[6] This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.
Mechanism Rationale:
-
Nucleophilic Attack: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine.
-
Transition State: A five-coordinate transition state is formed where the C-N bond is forming concurrently with the C-Br bond breaking.
-
Leaving Group Departure: The bromide ion is an excellent leaving group, facilitating the reaction.
-
Deprotonation: An equivalent of base is required to neutralize the resulting ammonium salt, regenerating the neutral amine product and preventing the reaction from stalling.
Application Protocol 1: Synthesis of Betahistine
Therapeutic Relevance: Betahistine, N-methyl-2-(pyridin-2-yl)ethanamine, is an anti-vertigo drug widely used for the treatment of Ménière's disease. Its synthesis provides a classic example of the utility of a 2-(pyridin-2-yl)ethyl precursor. While many routes proceed via the aza-Michael addition to 2-vinylpyridine,[7][8] using this compound offers a direct and controllable alkylation approach.
Synthetic Rationale: This protocol utilizes the hydrobromide salt of this compound to directly alkylate methylamine. The use of a robust inorganic base like potassium carbonate is essential to neutralize the hydrobromic acid released from the salt and the hydrogen bromide formed during the reaction. Acetonitrile is chosen as the solvent for its suitable polarity and boiling point, which allows the reaction to proceed at an elevated temperature to ensure a reasonable rate.
Detailed Experimental Protocol:
-
Reagents & Equipment:
-
This compound hydrobromide (1.0 eq)
-
Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF, 2.0-3.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)
-
Anhydrous Acetonitrile (ACN)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
Standard glassware for extraction and purification
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound hydrobromide (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Add anhydrous acetonitrile to form a stirrable slurry (approx. 0.2 M concentration relative to the starting material).
-
With vigorous stirring, add the methylamine solution (2.0-3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Aqueous Workup: Dissolve the residue in dichloromethane (DCM) or ethyl acetate and wash with water (2x) to remove any remaining salts and excess methylamine. Wash with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude Betahistine free base.
-
-
Purification & Characterization:
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
For pharmaceutical use, the free base is often converted to its dihydrochloride salt by dissolving it in a suitable solvent (e.g., isopropanol/ethanol) and bubbling dry HCl gas through the solution, causing the pure salt to precipitate.[7]
-
// Structures start_mat [label=<
| This compound |
methylamine [label=<
| H₃C-NH₂ |
| Methylamine |
product [label=<
| Betahistine (Free Base) |
// Reaction start_mat -> product [label="+ Methylamine\n(K₂CO₃, ACN, Reflux)"];
// Invisible nodes for mechanism arrows node [shape=point, width=0, height=0]; p1 [pos="3,1!"]; // Adjust position as needed p2 [pos="4,1!"];
// Mechanism description (could be an edge label or separate node) edge [style=invis]; start_mat -> p1; p1 -> p2 [label="SN2 Attack", style=solid, color="#EA4335"]; p2 -> product;
{rank=same; start_mat; methylamine;} } enddot Caption: Reaction scheme for the synthesis of Betahistine.
Safety, Handling, and Disposal
This compound and its hydrobromide salt must be handled with appropriate caution, assuming properties similar to other brominated aromatic compounds.[3]
-
Hazard Classification: The free base is classified as a combustible liquid that is toxic if swallowed and fatal in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11]
-
Handling Procedures: Avoid all personal contact, including inhalation of vapors or dust.[10] Keep containers tightly closed when not in use.[11] Keep away from heat, sparks, and open flames.[12]
-
Spill & Exposure: In case of skin contact, wash off immediately with plenty of soap and water and seek immediate medical attention.[9][12] If inhaled, move to fresh air.[9] If swallowed, rinse mouth and call a poison center or doctor immediately.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][11] Do not let the product enter drains.
Conclusion
This compound is a potent and valuable reagent for pharmaceutical synthesis. Its well-defined reactivity as a pyridylethylating agent allows for the direct and efficient construction of key molecular scaffolds. By understanding its properties, employing robust protocols such as the one detailed for Betahistine, and adhering to strict safety measures, researchers can effectively leverage this precursor to accelerate the development of novel therapeutic intermediates.
References
- 1. 2-Bromo-5-(2-bromoethyl)pyridine | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound hydrobromide | 72996-65-7 [smolecule.com]
- 4. This compound hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
Application Note: Analytical Strategies for Monitoring Reactions of 2-(2-Bromoethyl)pyridine
Abstract
This comprehensive guide provides detailed analytical methods for monitoring chemical reactions involving 2-(2-bromoethyl)pyridine, a critical reagent in synthetic and medicinal chemistry. Its high reactivity, primarily in nucleophilic substitution and N-alkylation reactions, necessitates precise real-time monitoring to optimize reaction conditions, maximize yield, and minimize byproduct formation.[1][2] This document offers two robust protocols utilizing Thin-Layer Chromatography (TLC) for rapid qualitative assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis and structural confirmation. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure methodological integrity and reproducibility.
Introduction: The Synthetic Utility and Analytical Challenges of this compound
This compound is a versatile heterocyclic building block widely employed in the synthesis of pharmaceuticals and other biologically active compounds.[2] Its structure incorporates a pyridine ring, a common scaffold in many drugs, and a reactive bromoethyl group that serves as a potent electrophile.[1] This makes it an ideal reagent for N-alkylation reactions, where it is used to introduce an ethyl-pyridine moiety to various nucleophiles such as primary and secondary amines.[3][4]
The primary challenge in these reactions is controlling the reaction's progress. Incomplete reactions leave unreacted starting material, while excessive reaction times or temperatures can lead to over-alkylation (for primary amines) or other side reactions like dehydrobromination.[1][3] Therefore, robust analytical monitoring is not merely procedural but fundamental to achieving the desired synthetic outcome. This guide details the application of TLC as a first-line, semi-quantitative tool for rapid reaction tracking and GC-MS as a definitive method for separation, identification, and quantification of reactants, products, and impurities.[5]
Part A: Thin-Layer Chromatography (TLC) for Rapid Reaction Monitoring
TLC is an indispensable technique for its speed, simplicity, and low cost. It provides an immediate visual snapshot of the reaction's progress by separating components based on their differential partitioning between a stationary phase (typically silica gel) and a liquid mobile phase.
The Causality of TLC Analysis
The principle of TLC hinges on polarity. The silica gel on the TLC plate is a highly polar stationary phase. A solvent system (mobile phase) is chosen to carry the sample components up the plate via capillary action.
-
Non-polar compounds have a weaker affinity for the polar silica gel and a higher affinity for the less polar mobile phase. They travel further up the plate, resulting in a higher Retention Factor (Rf).
-
Polar compounds adsorb more strongly to the silica gel and travel shorter distances, resulting in a lower Rf value.
In a typical N-alkylation reaction with this compound, the product is often more polar than the starting amine (if the amine is less polar) but may be less polar than a highly polar amine starting material. The key is to achieve clear separation between the starting materials and the product.
Detailed Protocol for TLC Monitoring
Materials:
-
TLC plates (Silica Gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile phase solvents (e.g., Ethyl Acetate, Hexane, Methanol, Dichloromethane)
-
Visualization tools: UV lamp (254 nm), staining jars, heat gun
-
TLC stains (e.g., Potassium Permanganate, Ninhydrin)
Step-by-Step Methodology:
-
Sample Preparation: Using a capillary tube, take a small aliquot (a drop) from the reaction mixture. Dilute this aliquot in ~0.5 mL of a suitable solvent (like ethyl acetate or dichloromethane) in a small vial. This prevents overloading the TLC plate.
-
TLC Plate Spotting: On the pencil-drawn baseline of a TLC plate, spot the diluted reaction mixture. It is crucial to also spot the starting materials as references in separate lanes. Keep the spots small and concentrated.
-
Solvent System Selection & Development:
-
Choose an appropriate solvent system. The goal is to have the Rf of the product around 0.3-0.5 for optimal resolution.[6]
-
Place a small amount of the chosen mobile phase in the developing chamber, line it with filter paper to ensure vapor saturation, and close the lid.
-
Once saturated, place the spotted TLC plate in the chamber and close it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
UV Light: View the dried plate under a UV lamp (254 nm).[7][8] The pyridine ring in the starting material and product will quench the fluorescence of the F254 indicator on the plate, appearing as dark spots.[9] Circle these spots with a pencil.
-
Chemical Staining (Destructive): For compounds that are not UV-active or for confirmation, use a chemical stain.[6]
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds with oxidizable functional groups.[7] Briefly dip the plate in the stain solution and gently heat with a heat gun. Oxidizable compounds will appear as yellow/brown spots on a purple background.
-
Ninhydrin Stain: This stain is excellent for visualizing primary and secondary amines, which appear as purple or yellow spots upon heating.[9] This is particularly useful for tracking the consumption of an amine starting material.
-
-
-
Interpretation: Compare the lane with the reaction mixture to the reference lanes. The reaction is complete when the spot corresponding to the limiting starting material has completely disappeared and a new spot corresponding to the product is prominent.
Data Presentation: Solvent System Selection
The choice of mobile phase is critical and must be optimized empirically. Below are common starting points for reactions involving pyridine derivatives.
| Solvent System (v/v) | Polarity | Typical Applications & Rationale |
| 30% Ethyl Acetate / 70% Hexane | Low to Medium | Good starting point for separating moderately polar compounds. The ratio can be adjusted to increase or decrease Rf values. |
| 5% Methanol / 95% Dichloromethane | Medium to High | Effective for more polar products, such as those containing free amine or hydroxyl groups. Methanol significantly increases solvent polarity. |
| 100% Ethyl Acetate | Medium | Useful for separating compounds of intermediate polarity. |
TLC Workflow Diagram
Part B: GC-MS for Confirmatory Analysis
While TLC is excellent for rapid monitoring, GC-MS provides definitive, quantitative data. Gas chromatography separates volatile compounds in a heated column, and mass spectrometry fragments and detects them, providing a unique mass spectrum (a chemical fingerprint) for identification.[5][10]
The Causality of GC-MS Analysis
Successful GC-MS analysis depends on the analyte's volatility and thermal stability. This compound is sufficiently volatile for GC analysis. However, N-alkylation products, especially those containing secondary amine groups (-NH), can be polar and may benefit from derivatization.
Why Derivatize? Derivatization, such as silylation, replaces active hydrogen atoms (e.g., in -OH, -NH2, -COOH groups) with a non-polar trimethylsilyl (TMS) group.[11] This process:
-
Increases Volatility: Reduces intermolecular hydrogen bonding, lowering the boiling point.
-
Enhances Thermal Stability: Protects polar functional groups from degradation in the hot GC injector and column.
-
Improves Peak Shape: Minimizes "tailing" caused by interaction with the GC column.
Using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is common.[12] The reaction must be performed under anhydrous conditions, as moisture hydrolyzes the silylating reagent and the TMS derivatives.[11][12]
Detailed Protocol for GC-MS Analysis
Materials:
-
GC-MS instrument with a suitable capillary column
-
Autosampler vials with septa
-
Microsyringes
-
Solvents (e.g., Dichloromethane, Ethyl Acetate)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Derivatizing agent (e.g., MSTFA + 1% TMCS), if needed
-
Anhydrous Pyridine (as a catalyst/solvent for derivatization), if needed[12][13]
Step-by-Step Methodology:
-
Sample Preparation (Work-up):
-
Take a larger aliquot from the reaction mixture (e.g., 0.1 mL).
-
Quench the reaction by adding it to a vial containing water or a saturated aqueous solution (e.g., NaHCO₃ if the reaction is acidic).
-
Extract the organic components with a suitable solvent like ethyl acetate or dichloromethane (2 x 1 mL).
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Carefully transfer the dried organic solution to a clean vial.
-
-
Dilution & Derivatization (If Necessary):
-
Dilute the sample to an appropriate concentration (~1 mg/mL) for GC-MS analysis.
-
If derivatization is required, evaporate the solvent from the sample under a gentle stream of nitrogen. Add anhydrous pyridine and the silylating agent (e.g., 50 µL of MSTFA).[12]
-
Heat the sealed vial (e.g., at 70°C for 30 minutes) to ensure complete derivatization.[11]
-
-
GC-MS Injection:
-
Transfer the final sample (derivatized or not) to a GC autosampler vial.
-
Inject 1 µL of the sample into the GC-MS system.
-
-
Data Analysis:
-
Chromatogram: Identify the peaks corresponding to starting materials and products based on their retention times.
-
Mass Spectra: Confirm the identity of each peak by analyzing its mass spectrum. Look for the molecular ion (M+) and characteristic fragmentation patterns. For this compound, look for the characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 m/z units, e.g., for Br-79 and Br-81).
-
Data Presentation: Recommended GC-MS Parameters
These are starting parameters and should be optimized for the specific application and instrument.
| Parameter | Recommended Setting | Rationale & Field Insights |
| GC Column | Rxi-5Sil MS (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film | A robust, general-purpose column providing good separation for a wide range of semi-volatile compounds.[14] |
| Injector | Split/Splitless, 250 °C | Split mode (e.g., 50:1 split ratio) is used for concentrated samples to prevent column overloading.[13] |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial 60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min) | A standard temperature ramp that effectively separates compounds with different boiling points.[13] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before they enter the mass spectrometer. |
| Ion Source | Electron Ionization (EI) at 70 eV, 230 °C | Standard ionization technique that produces reproducible, library-searchable mass spectra. |
| MS Scan Range | 40 - 500 amu | A typical mass range that covers the expected molecular weights and fragments of the analytes. |
GC-MS Workflow Diagram
Conclusion
The effective monitoring of reactions involving this compound is paramount for successful synthetic outcomes. This guide outlines a dual approach that leverages the strengths of two core analytical techniques. TLC serves as a rapid, cost-effective method for real-time qualitative tracking of reactant consumption and product formation, allowing for timely adjustments to reaction conditions. GC-MS complements this by providing robust, quantitative data and unambiguous structural confirmation of all volatile and semi-volatile species in the reaction mixture. By employing these protocols, researchers can gain precise control over their synthetic transformations, leading to improved yields, higher purity, and more reliable process development.
References
- 1. Buy this compound hydrobromide | 72996-65-7 [smolecule.com]
- 2. This compound hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. silicycle.com [silicycle.com]
- 7. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 8. youtube.com [youtube.com]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. phenomenex.com [phenomenex.com]
- 11. gcms.cz [gcms.cz]
- 12. reddit.com [reddit.com]
- 13. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 2-(2-Bromoethyl)pyridine Derivatives
Abstract
This document provides a detailed technical guide for researchers, chemists, and process development professionals on the scale-up synthesis of 2-(2-Bromoethyl)pyridine hydrobromide, a critical intermediate in the pharmaceutical and specialty chemical industries.[1][2] Moving from bench-scale to pilot or manufacturing scale presents unique challenges in terms of reaction control, safety, and product purity. This guide offers an in-depth examination of a robust synthetic strategy, a step-by-step scale-up protocol, critical safety considerations, and methods for analytical quality control and purification. The causality behind experimental choices is explained to provide a framework for logical process development and troubleshooting.
Introduction: The Strategic Importance of this compound
This compound and its derivatives are versatile heterocyclic building blocks. The presence of a reactive bromoethyl group on the pyridine ring allows for a wide range of nucleophilic substitution reactions, making it a key starting material for constructing more complex molecules.[1] Consequently, it is integral to the synthesis of numerous pharmaceutically active compounds, including antiviral and antimicrobial agents, as well as specialized chemical intermediates.[2]
The successful transition from a laboratory-scale procedure to a large-scale manufacturing process requires more than simple proportional increases in reagent quantities. It demands a thorough understanding of the reaction mechanism, thermochemistry, potential hazards, and purification challenges. This application note aims to provide that understanding, outlining a validated pathway for producing high-purity this compound hydrobromide efficiently and safely at scale.
Synthetic Strategy and Mechanistic Rationale
The most direct and widely adopted method for synthesizing this compound is the conversion of its corresponding alcohol, 2-(2-hydroxyethyl)pyridine, via nucleophilic substitution.
Choice of Reagents and Reaction Mechanism
The conversion of a primary alcohol to an alkyl bromide can be achieved with several reagents, but for scale-up, the use of concentrated hydrobromic acid (HBr) is often preferred for its effectiveness and cost.[3]
The reaction proceeds in two main steps:
-
Protonation of the Hydroxyl Group: The alcohol's hydroxyl group is a poor leaving group. In the strongly acidic medium of concentrated HBr, the oxygen atom is protonated to form an oxonium ion. This transforms the leaving group into a neutral water molecule, which is an excellent leaving group.
-
Nucleophilic Attack by Bromide: The bromide ion (Br⁻), abundant in the reaction mixture, acts as a nucleophile and attacks the electrophilic carbon atom adjacent to the oxonium ion via an SN2 mechanism. This results in the displacement of the water molecule and the formation of the C-Br bond with an inversion of configuration (though the starting material is achiral).
An alternative reagent, phosphorus tribromide (PBr₃), also facilitates this transformation effectively, typically under milder conditions.[4] However, PBr₃ reactions can be highly exothermic, posing a significant thermal management challenge at scale, and may require more stringent handling procedures.[5] Therefore, the HBr method is often chosen for its more predictable thermal profile when additions are controlled.
The Role of Hydrobromide Salt Formation
The final product is isolated as a hydrobromide salt. The free base of this compound is a light yellow oily liquid that can darken and degrade upon storage.[2] Converting it to the hydrobromide salt yields a stable, crystalline solid that is easier to handle, purify by recrystallization, and store long-term.[2] This salt formation is a critical step for ensuring the quality and shelf-life of the intermediate.
Synthetic Workflow Overview
Caption: Overall workflow for the synthesis and purification of this compound hydrobromide.
Detailed Scale-Up Protocol
This protocol describes the synthesis of this compound hydrobromide starting from 88.8 mmol of 2-(2-hydroxyethyl)pyridine, which can be scaled linearly with appropriate engineering controls.[3]
Materials and Equipment
-
Materials:
-
2-(2-Hydroxyethyl)pyridine
-
Concentrated Hydrobromic Acid (48% aqueous solution)
-
Isopropanol (iPrOH)
-
Deionized Water
-
Sodium Bicarbonate (for neutralization of spills)
-
-
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, condenser, and addition funnel
-
Heating/cooling circulator
-
Rotary evaporator
-
Vacuum filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
-
Critical Reaction Parameters
| Parameter | Value / Condition | Rationale |
| Stoichiometry (HBr:Alcohol) | ~10:1 molar excess HBr | Drives the reaction to completion by ensuring a high concentration of both the acid catalyst and the bromide nucleophile. |
| Reaction Temperature | Reflux (~120-125 °C) | Provides sufficient thermal energy to overcome the activation energy of the substitution reaction. |
| Reaction Time | 12-16 hours (overnight) | Ensures the reaction proceeds to completion. Monitor by TLC or HPLC. |
| Work-up | Removal of excess HBr | Excess acid is removed under vacuum to facilitate product crystallization and prevent downstream issues. |
| Purification Solvent | Isopropanol (iPrOH) | The product has good solubility in hot iPrOH and poor solubility in cold iPrOH, making it an excellent choice for recrystallization.[3] |
Step-by-Step Procedure
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. Equip the reactor with an overhead stirrer, temperature probe, reflux condenser vented to a scrubber, and an addition funnel.
-
Reagent Charging: Charge 2-(2-hydroxyethyl)pyridine (10 mL, 88.8 mmol) to the reactor.
-
HBr Addition: Cautiously add concentrated hydrobromic acid (90 mL) to the reactor via the addition funnel. An initial exotherm may be observed; control the addition rate to maintain the temperature below 40 °C.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours (overnight).[3] The reaction progress should be monitored periodically.
-
Work-up (Acid Removal): After the reaction is complete, cool the mixture to room temperature. Configure the reactor for vacuum distillation and remove the excess hydrobromic acid under reduced pressure. This will result in a thick slurry or solid residue.
-
Isolation and Purification:
-
Add isopropanol to the crude solid residue.
-
Heat the mixture to reflux until all solids dissolve.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 2 hours to maximize crystallization.[6]
-
Collect the crystalline product by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol.
-
Dry the purified this compound hydrobromide in a vacuum oven at 40-50 °C until a constant weight is achieved. A typical yield is >95%.
-
Process Safety and Hazard Analysis
Scaling up this synthesis introduces significant safety risks that must be rigorously managed.
Reagent Hazards
-
Concentrated HBr: A highly toxic and corrosive acid. Contact causes severe burns to skin and eyes, and inhalation of its vapors can lead to severe respiratory tract irritation and damage.[7]
-
Phosphorus Tribromide (PBr₃, if used): Reacts violently with water. The reaction with alcohols is very exothermic.[5] Heating PBr₃ is not advised due to the potential formation of highly toxic phosphine gas.[5]
-
Pyridine Derivatives: Generally treated as irritants. Avoid inhalation and skin contact.
Essential Safety Precautions
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a flame-retardant lab coat, chemical splash goggles, and a face shield, especially during charging and sampling.
-
Ventilation: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system with dedicated exhaust ventilation.[7]
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. Keep spill kits containing a suitable neutralizer (e.g., sodium bicarbonate) readily available.
-
Thermal Management: The reaction should be heated using a controlled system like a circulator. Never heat directly with a heating mantle at scale. Ensure the cooling system is capable of handling any potential exotherms, especially during quenching or work-up.
Safety Workflow
Caption: A workflow outlining critical safety checks and procedures for the synthesis.
Analytical Monitoring and Quality Control
Robust analytical methods are essential for monitoring reaction completion, identifying impurities, and ensuring the final product meets specifications.
| Analytical Technique | Purpose | Typical Parameters / Observations |
| TLC | Fast, qualitative reaction monitoring | Mobile Phase: Ethyl Acetate/Hexane. Visualize with UV light. The product is more non-polar than the starting alcohol. |
| RP-HPLC [8] | Quantitative analysis of reaction progress and final purity | Column: C18. Mobile Phase: Acetonitrile/Water gradient with TFA. Detection: UV at ~260 nm. |
| GC-MS [6] | Identification of volatile impurities and byproducts | Can distinguish between product, isomers, and potential di-brominated byproducts.[6] |
| ¹H and ¹³C NMR [3][6] | Structural confirmation of the final product | Provides definitive structural information and can reveal the presence of impurities. |
| Melting Point | Purity assessment | A sharp melting point range indicates high purity. |
Scale-Up Purification Strategy
The choice of purification method is dictated by the scale of the synthesis and the nature of the impurities.
Primary Method: Recrystallization
For the solid hydrobromide salt, recrystallization is the most effective and scalable purification method.[6] The key is to select a solvent in which the product's solubility has a steep temperature dependence. Isopropanol has been demonstrated to be highly effective.[3]
Troubleshooting Recrystallization:
-
Oiling Out: If the product separates as an oil instead of crystals, it may be due to impurities or cooling the solution too quickly. Solution: Re-heat to dissolve, add slightly more solvent, and allow for slower cooling with gentle agitation.
-
Poor Recovery: May be caused by using too much solvent. Solution: Concentrate the mother liquor and attempt a second crop of crystals.
Alternative Method: Distillation (of Free Base)
If significant impurities are present that cannot be removed by recrystallization, an alternative is to neutralize the crude product to its free base, extract it with an organic solvent, and purify it by vacuum distillation.[9] The purified free base can then be converted back to the hydrobromide salt with high purity. This adds steps but offers a powerful method for removing stubborn impurities.
Purification Decision Workflow
Caption: Decision-making workflow for the purification of this compound hydrobromide.
References
- 1. Buy this compound hydrobromide | 72996-65-7 [smolecule.com]
- 2. This compound hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 3. prepchem.com [prepchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2-Bromoethyl)pyridine
This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 2-(2-Bromoethyl)pyridine from a typical reaction mixture. This resource offers field-proven insights and scientifically grounded protocols to address common challenges encountered during the purification of this versatile building block.
Understanding the Challenges in Purifying this compound
The purification of this compound, a light yellow oily liquid, presents a unique set of challenges stemming from its chemical reactivity and the nature of its common impurities.[1] A successful purification strategy hinges on understanding and mitigating these potential issues from the outset.
Key Purification Hurdles:
-
Co-distillation of Impurities: The starting material, 2-(2-hydroxyethyl)pyridine, and a common elimination byproduct, 2-vinylpyridine, have boiling points that can be close to the product, making separation by simple distillation difficult.
-
Thermal Instability: Like many alkyl halides, this compound can be susceptible to decomposition at elevated temperatures. Prolonged heating during atmospheric distillation can lead to the formation of 2-vinylpyridine through dehydrobromination.
-
Hydrolysis: The bromoethyl group is susceptible to hydrolysis, especially under basic conditions during aqueous workups, reverting the product to the starting material, 2-(2-hydroxyethyl)pyridine.
-
Self-Quaternization: The nucleophilic pyridine nitrogen can react with the electrophilic bromoethyl group of another molecule, leading to the formation of dimeric or polymeric quaternary ammonium salts.[2][3] This is a common issue with similar pyridine derivatives.
-
Interaction with Silica Gel: The basic nature of the pyridine ring can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in peak tailing and potential degradation during column chromatography.[4][5]
A logical approach to selecting the appropriate purification method is crucial. The following diagram outlines a decision-making workflow based on the scale of the reaction and the nature of the impurities.
Caption: Decision workflow for selecting the appropriate purification method.
Troubleshooting Guide: A Q&A Approach
This section directly addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Aqueous Workup & Extraction
Question 1: After neutralizing my acidic reaction mixture with a base (e.g., NaHCO₃ or NaOH) and extracting with an organic solvent, my yield is significantly lower than expected. What could be the problem?
Answer: The likely culprit is the hydrolysis of your product back to 2-(2-hydroxyethyl)pyridine. The bromoethyl group is susceptible to nucleophilic attack by hydroxide ions, a reaction that is accelerated at higher pH and temperature.
Troubleshooting Steps:
-
Use a Mild Base: Opt for a saturated solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) for neutralization.
-
Maintain Low Temperatures: Perform the neutralization and extraction steps in an ice bath to minimize the rate of hydrolysis.
-
Minimize Contact Time: Do not let the organic and aqueous layers sit for extended periods, especially if a strong base was used. Proceed with the separation and drying steps promptly.
-
Brine Wash: After the basic wash, wash the organic layer with brine (saturated NaCl solution). This helps to remove residual water and some water-soluble impurities.
Question 2: I'm having trouble with emulsion formation during the extraction. How can I resolve this?
Answer: Emulsions are common when dealing with pyridine-containing compounds due to their ability to act as surfactants.
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Brine Addition: Adding a small amount of brine can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: For persistent emulsions, filtering the mixture through a pad of Celite® or glass wool can be effective.
-
Centrifugation: If available, centrifuging the emulsion is a highly effective method for separating the layers.
Fractional Vacuum Distillation
Fractional distillation under reduced pressure is a powerful technique for purifying this compound, especially on a larger scale.[6] It allows for distillation at lower temperatures, thus preventing thermal decomposition.
Physical Properties for Distillation:
| Compound | Boiling Point (°C) at 760 mmHg | Boiling Point (°C) at Reduced Pressure |
| This compound | 213.85 | Not widely reported, but expected to be significantly lower. |
| 2-(2-Hydroxyethyl)pyridine | 235 - 238 | 114-116 °C / 9 mmHg[7][8] |
| 2-Vinylpyridine | 158 - 160 | 79-82 °C / 29 mmHg[9][10] |
Question 3: My distilled product is still contaminated with the starting material, 2-(2-hydroxyethyl)pyridine. How can I improve the separation?
Answer: This indicates that your fractional distillation setup is not efficient enough to separate two compounds with relatively close boiling points.
Troubleshooting Steps:
-
Use a Fractionating Column: Ensure you are using a fractionating column (e.g., Vigreux, Raschig, or packed column) between the distillation flask and the condenser. A simple distillation setup is often inadequate.
-
Optimize Distillation Rate: A slow and steady distillation rate is crucial for good separation. Aim for a rate of 1-2 drops per second.
-
Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to maintain the temperature gradient and prevent heat loss.
-
Use a Deeper Vacuum: A lower pressure will increase the difference in boiling points between your product and impurities, facilitating better separation. A vacuum pump capable of reaching <1 mmHg is recommended.
Question 4: The product is darkening or decomposing in the distillation flask. What should I do?
Answer: This is a sign of thermal decomposition, likely leading to the formation of 2-vinylpyridine and other colored byproducts.
Troubleshooting Steps:
-
Lower the Distillation Temperature: The most effective way to do this is by using a deeper vacuum.
-
Minimize Heating Time: Ensure the crude material is free of low-boiling solvents before starting the high-vacuum distillation to reduce the overall heating time.
-
Use a Kugelrohr Apparatus: For smaller quantities, a Kugelrohr apparatus can be very effective as it allows for short-path distillation at very low pressures, minimizing thermal stress on the compound.
-
Consider a Copper Scouring Pad: Adding a small piece of a copper scouring pad to the distillation flask can sometimes inhibit decomposition reactions.
Caption: A typical setup for fractional vacuum distillation.
Column Chromatography
Column chromatography is an excellent method for purifying this compound, especially for removing non-volatile or highly polar impurities.
Question 5: My product is streaking badly on the silica gel column, and the fractions are not clean. Why is this happening?
Answer: This is a classic problem when purifying basic compounds like pyridines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and peak tailing.
Troubleshooting Steps:
-
Add a Basic Modifier to the Eluent: Add a small amount of triethylamine (0.1-1%) to your mobile phase (e.g., hexane/ethyl acetate). The triethylamine will compete with your product for the acidic sites on the silica, resulting in sharper peaks and better separation.
-
Use Neutral Alumina: Neutral alumina is a good alternative stationary phase for the purification of basic compounds.[11][12][13] It lacks the acidic sites that cause problems with silica gel.
-
Deactivate the Silica Gel: You can prepare a slurry of silica gel in your eluent containing 1-2% triethylamine and then pack the column. This pre-treats the silica and minimizes interactions with your product.
Question 6: I'm not sure what solvent system to use for my column. How do I determine the best mobile phase?
Answer: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for your product on a TLC plate.
Troubleshooting Steps:
-
Start with TLC Analysis: Run several TLC plates with different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or diethyl ether).
-
Step-wise Polarity Increase: A good starting point is 10% ethyl acetate in hexane. Gradually increase the polarity until you achieve the desired Rf value.
-
Visualization on TLC: this compound can be visualized on a TLC plate using UV light (254 nm).[14] Staining with potassium permanganate or p-anisaldehyde can also be effective.[15]
Frequently Asked Questions (FAQs)
Q1: How should I store purified this compound?
A1: The free base is a light yellow oily liquid that can darken over time, especially when exposed to light and air.[1] It is best stored in a tightly sealed amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C). For long-term storage, freezing is recommended.
Q2: My purified this compound turned dark brown after a few weeks. Is it still usable?
A2: The discoloration indicates some level of decomposition. While it may still be suitable for some applications, it is advisable to re-purify a small amount by passing it through a short plug of neutral alumina or by vacuum distillation before use in sensitive reactions.
Q3: Can I convert the hydrobromide salt of this compound to the free base?
A3: Yes. Dissolve the hydrobromide salt in water and carefully add a saturated solution of sodium bicarbonate with cooling until the solution is basic (pH ~8). Extract the liberated free base with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Q4: What are the main safety precautions when working with this compound?
A4: this compound is a brominated organic compound and should be handled with care. It is likely to be a skin and eye irritant and may be harmful if inhaled or swallowed. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Detailed Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Setup: Assemble a fractional vacuum distillation apparatus as shown in the diagram above. Ensure all glassware is free of cracks.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar. The flask should not be more than two-thirds full.
-
Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump. A cold trap between the apparatus and the pump is essential to protect the pump from corrosive vapors.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: Collect a forerun of any low-boiling impurities. As the temperature stabilizes at the boiling point of the product at that pressure, collect the main fraction in a separate receiving flask.
-
Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.
Protocol 2: Purification by Column Chromatography on Neutral Alumina
-
TLC Analysis: Determine a suitable eluent system using TLC plates (e.g., neutral alumina plates) to achieve an Rf of 0.2-0.4 for the product. A common starting point is a gradient of ethyl acetate in hexane.
-
Column Packing: Prepare a slurry of neutral alumina in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
By understanding the inherent challenges and applying these troubleshooting strategies and protocols, researchers can confidently and efficiently purify this compound to the high degree of purity required for successful downstream applications in drug discovery and development.
References
- 1. This compound hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyridine/pyridinium-based alkynyl monomers, oligomers and polymers: enhancing conjugation by pyridine N-quaternization - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes [pubmed.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. 2-(2-Hydroxyethyl)pyridine price,buy 2-(2-Hydroxyethyl)pyridine - chemicalbook [chemicalbook.com]
- 8. 2-(2-Hydroxyethyl)pyridine CAS#: 103-74-2 [m.chemicalbook.com]
- 9. innospk.com [innospk.com]
- 10. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 11. hawach.com [hawach.com]
- 12. silicycle.com [silicycle.com]
- 13. teledyneisco.com [teledyneisco.com]
- 14. m.youtube.com [m.youtube.com]
- 15. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: A Troubleshooting Guide for Reactions of 2-(2-Bromoethyl)pyridine
Welcome to our dedicated technical support center for navigating the intricacies of reactions involving 2-(2-bromoethyl)pyridine and its hydrobromide salt. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to overcome common experimental challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis, prized for its bifunctional nature: a nucleophilic pyridine ring and an electrophilic bromoethyl side chain. The primary reactivity of this reagent lies in the nucleophilic substitution of the bromide, making it an excellent precursor for a wide array of 2-substituted ethylpyridine derivatives.[1][2] It is commonly supplied as the hydrobromide salt, which enhances its stability and shelf-life.[1][3] However, its utility is often accompanied by challenges, including competing side reactions that can complicate product isolation and reduce yields. This guide will equip you with the knowledge to anticipate and troubleshoot these issues effectively.
Core Troubleshooting: Low Yield and Impurity Formation in Nucleophilic Substitution Reactions
Low product yield is one of the most frequently encountered issues. This is often not due to a single factor but rather a competition between the desired substitution reaction and one or more side reactions. Understanding these competing pathways is the first step toward optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction with an amine is giving a low yield of the desired secondary amine. What are the likely culprits?
Low yields in N-alkylation reactions are typically due to one or a combination of three main issues: the formation of a competing elimination product, over-alkylation of the desired product, or intramolecular cyclization.
-
Competing Elimination Reaction: The most common side reaction is the E2 elimination of HBr to form 2-vinylpyridine, especially in the presence of a strong or sterically hindered base.[4] Increased temperatures also significantly favor elimination over substitution.[1][5][6][7]
-
Over-alkylation: The desired mono-alkylated secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine.
-
Insufficient Amine Nucleophilicity: If you are starting with an amine salt (e.g., a hydrochloride or hydrobromide), insufficient base will result in a protonated, non-nucleophilic amine, leading to no reaction.
Troubleshooting Workflow for Low Yield in N-Alkylation
Caption: A decision tree for troubleshooting low yields in N-alkylation reactions.
Q2: I am observing a significant amount of 2-vinylpyridine in my reaction. How can I favor the substitution product?
The competition between substitution (SN2) and elimination (E2) is a classic challenge. Several factors can be adjusted to tip the balance in favor of substitution.
Key Factors Influencing Substitution vs. Elimination
Caption: Factors influencing the competition between substitution and elimination.
| Parameter | To Favor Substitution (SN2) | To Favor Elimination (E2) | Rationale |
| Base | Use a weaker, non-hindered base (e.g., K₂CO₃, Cs₂CO₃). | Use a strong, sterically hindered base (e.g., t-BuOK, DBU). | Strong, bulky bases are poor nucleophiles and preferentially abstract a proton from the ethyl side chain, initiating elimination.[8] |
| Temperature | Lower the reaction temperature (e.g., room temperature or below). | Increase the reaction temperature. | Elimination reactions have a higher activation energy and are entropically favored, thus becoming more dominant at higher temperatures.[1][5] |
| Nucleophile | Use a strong, non-basic nucleophile (e.g., thiols, halides). | Use a strong base that is a poor nucleophile. | The inherent properties of the attacking species play a crucial role. |
| Solvent | Polar aprotic solvents (e.g., DMF, Acetonitrile) are generally suitable. | The choice of solvent can influence base strength. | The solvent should be chosen to ensure solubility of all reactants. |
Q3: I am attempting a reaction with a carbon nucleophile, such as diethyl malonate, but the yield is poor. What should I consider?
C-alkylation with carbanions like those derived from malonic esters is a powerful C-C bond-forming reaction. However, similar to N-alkylation, side reactions can be problematic.
-
Base Selection is Critical: The base used to deprotonate the malonic ester must be chosen carefully. Sodium ethoxide in ethanol is a common choice. Using a base that matches the ester group (e.g., ethoxide for ethyl esters) prevents transesterification, which would lead to a mixture of products.[9]
-
Elimination is Still a Concern: The enolate of diethyl malonate is a reasonably strong base and can induce the elimination of HBr to form 2-vinylpyridine.
-
Dialkylation: The mono-alkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time. This can be a desired outcome if the goal is to introduce two substituents, but it is a side reaction if the mono-alkylated product is the target.[9]
To favor mono-alkylation, a slight excess of the malonic ester can be used.
Q4: My reaction with a thiol nucleophile is not clean. What are the potential side reactions?
S-alkylation with thiols is generally efficient as thiols are excellent nucleophiles.[10] However, issues can still arise.
-
Thiolate Basicity: The corresponding thiolate, generated by deprotonating the thiol with a base, can be basic enough to promote the elimination reaction to 2-vinylpyridine. Using a mild base like K₂CO₃ is often sufficient to generate the thiolate without excessively promoting elimination.
-
Oxidation: Thiols can be sensitive to oxidation, especially under basic conditions in the presence of air. Ensuring the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of disulfide byproducts.
Purification and Analysis
A successful reaction is only half the battle; isolating the pure product is equally important.
Q5: How can I effectively monitor my reaction and visualize the products using Thin Layer Chromatography (TLC)?
TLC is an indispensable tool for monitoring reaction progress. For pyridine-containing compounds, which are often UV-active, visualization under a UV lamp (254 nm) is the primary method.[11]
Recommended TLC Solvent Systems:
| Application | Recommended Solvent System | Notes |
| General Monitoring | Ethyl Acetate / Hexanes (e.g., 1:4 to 1:1) | A good starting point for many 2-substituted ethylpyridines. |
| More Polar Products | Dichloromethane / Methanol (e.g., 95:5 to 9:1) | Useful for more polar compounds, such as those with hydroxyl or amine functionalities. |
| Basic Compounds | Add a small amount of triethylamine (e.g., 0.5-1%) to the eluent. | This helps to prevent streaking of basic compounds on the silica gel plate. |
Visualization Stains:
If your compounds are not UV-active or for secondary confirmation, various stains can be used.
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as alkenes (like the 2-vinylpyridine byproduct) and alcohols.[12]
-
Iodine Chamber: A non-destructive method where the plate is exposed to iodine vapor. Many organic compounds will appear as brown spots.[11][13]
Q6: What is a good strategy for purifying my 2-substituted ethylpyridine product by column chromatography?
Column chromatography is the most common method for purifying these reaction products. The key is to achieve good separation between your desired product, unreacted starting materials, and any byproducts.
General Column Chromatography Protocol:
-
Choose a Solvent System: Based on your TLC analysis, choose a solvent system that gives good separation between the spots. A good target Rf for your desired product is around 0.2-0.3 in the TLC solvent system.
-
Prepare the Column: Pack a silica gel column with your chosen eluent.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the column.
-
Elute: Run the column with your chosen solvent system. A gradient elution, where the polarity of the solvent is gradually increased (e.g., by slowly increasing the percentage of ethyl acetate in hexanes), is often very effective for separating compounds with different polarities.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing your pure product.
Tips for Separating Specific Impurities:
-
Separating Mono- and Di-alkylated Amines: The di-alkylated product is typically less polar than the mono-alkylated product. A carefully run gradient column chromatography can often separate these.
-
Removing 2-Vinylpyridine: 2-Vinylpyridine is generally less polar than the corresponding substitution products. It will therefore elute earlier from a silica gel column.
Detailed Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary Amine with this compound Hydrobromide
This protocol is a general starting point and may require optimization for your specific amine.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary amine (1.2 equivalents) and a suitable solvent such as acetonitrile or DMF (to make a ~0.5 M solution).
-
Add Base: Add a solid base such as potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Add Alkylating Agent: Add this compound hydrobromide (1.0 equivalent) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Conclusion
Successfully working with this compound hinges on a thorough understanding of its reactivity and the factors that influence the competition between desired and undesired reaction pathways. By carefully selecting your reaction conditions—particularly the base, temperature, and stoichiometry—and by employing diligent reaction monitoring and purification techniques, you can overcome the common challenges associated with this versatile reagent. This guide provides a framework for troubleshooting and optimization, empowering you to achieve your synthetic goals with greater efficiency and confidence.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Buy this compound hydrobromide | 72996-65-7 [smolecule.com]
- 3. iipseries.org [iipseries.org]
- 4. Mechanism and proton activating factors in base-induced β-elimination reactions of 2-(2-chloroethyl)pyridine [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 10. Commonly Used Alkylating Agents Limit Persulfide Detection by Converting Protein Persulfides into Thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. silicycle.com [silicycle.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. TLC stains [reachdevices.com]
Technical Support Center: Optimizing 2-(2-Bromoethyl)pyridine Coupling Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize temperature and reaction time for coupling reactions involving 2-(2-bromoethyl)pyridine and its hydrobromide salt. Our goal is to empower you to overcome common challenges, maximize yields, and ensure the integrity of your synthetic routes.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the optimization of coupling reactions with this compound.
Q1: What is the fundamental reaction mechanism I am trying to optimize?
The coupling of this compound with nucleophiles (such as amines, phenols, or thiols) is typically a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile attacks the carbon atom bearing the bromine, displacing the bromide leaving group. Temperature and reaction time are critical parameters that directly influence the rate and efficiency of this SN2 pathway.
Q2: What is a good starting temperature for my optimization experiments?
A prudent approach is to begin at room temperature (approx. 20-25 °C) and monitor the reaction's progress. Many N-alkylation and O-alkylation reactions with this reagent proceed efficiently at this temperature, minimizing the risk of side reactions. If the reaction is sluggish or shows no conversion, a gradual, incremental increase in temperature is the next logical step.
Q3: How does increasing the temperature generally affect the reaction?
Increasing the temperature raises the kinetic energy of the molecules, leading to more frequent and energetic collisions. This almost always increases the reaction rate. However, for SN2 reactions, higher temperatures can also provide the necessary activation energy for competing elimination (E2) pathways, which can lead to the formation of undesired byproducts.[1][2] A rise in temperature increases the proportion of elimination products formed.[2]
Q4: What are the most common side products related to temperature and time?
The primary side product of concern is 2-vinylpyridine , which results from an E2 elimination reaction where a base removes a proton from the carbon adjacent to the pyridine ring while the bromide is eliminated.[1] This is particularly favored by higher temperatures and stronger, bulkier bases.[1][2] Another potential issue, especially with amine nucleophiles, is the quaternization of the product's pyridine nitrogen by another molecule of this compound, which is more likely at elevated temperatures or with prolonged reaction times.
Q5: How should I monitor the reaction to determine the optimal time?
Active monitoring is crucial for determining the point of maximum product formation before side reactions become significant. The most common methods are:
-
Thin-Layer Chromatography (TLC): A quick and effective way to visualize the consumption of starting materials and the appearance of the product and any major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive data on the conversion of starting material and the mass of the product, confirming its identity and giving a more quantitative view of the reaction's progress.[3][4]
Troubleshooting Guide: Low Yields and Side Product Formation
This guide addresses specific issues you may encounter during your experiments in a problem-and-solution format.
Problem 1: The reaction is very slow or shows no conversion of starting materials.
This is a common issue, especially when working with less reactive nucleophiles.
-
Plausible Cause: The reaction temperature is too low, and the system has insufficient kinetic energy to overcome the activation barrier for the SN2 reaction.
-
Troubleshooting Steps:
-
Confirm Reagent Integrity: Ensure your this compound and nucleophile are pure and that the solvent is anhydrous, as protic impurities can interfere with the reaction.
-
Incremental Temperature Increase: Raise the reaction temperature in controlled increments (e.g., 15-20 °C). After each increase, allow the reaction to stir for a set period (e.g., 2-4 hours) and analyze a sample by TLC or LC-MS to check for product formation.
-
Solvent Consideration: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or acetonitrile are often excellent choices as they can help to solubilize reagents and accelerate SN2 reactions.
-
Extend Reaction Time: If a modest temperature increase initiates the reaction, it may simply need more time to reach completion. Allow the reaction to run overnight at the slightly elevated temperature, ensuring to monitor for byproduct formation.
-
Problem 2: The desired product is forming, but so are significant byproducts.
This indicates that while the temperature is high enough for the desired reaction, it is also promoting one or more undesired pathways.
-
Plausible Cause: The reaction temperature is too high, favoring the E2 elimination pathway to form 2-vinylpyridine.[1][2]
-
Troubleshooting Steps:
-
Reduce the Temperature: Lower the reaction temperature. There is often an optimal temperature that maximizes the rate of the desired SN2 reaction while keeping the rate of the competing E2 reaction negligible. The elimination reaction has a higher activation energy, making it more sensitive to temperature changes.[2]
-
Re-evaluate Your Base: If you are using a base, its strength and steric bulk are critical. A strong, bulky base will favor E2 elimination. Consider switching to a weaker or less sterically hindered base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are less likely to promote elimination.[4]
-
Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Once the starting material is consumed, stop the reaction. Extended heating can lead to product degradation or the slow formation of other byproducts.
-
Logical Flow for Temperature and Time Optimization
The following diagram illustrates a systematic workflow for optimizing these critical parameters.
Caption: A decision tree for the systematic optimization of reaction temperature and time.
Key Reaction Pathways: Substitution vs. Elimination
Understanding the competing chemical pathways is essential for effective troubleshooting. At elevated temperatures, the desired SN2 pathway competes with the E2 elimination pathway.
Caption: Competing SN2 (substitution) and E2 (elimination) reaction pathways.
Data Summary: Temperature Effects on Coupling Reactions
The optimal conditions can vary depending on the nucleophile. The following table provides representative data to illustrate general trends.
| Nucleophile Type | Example | Typical Starting Temp. (°C) | Optimized Temp. Range (°C) | Common Observations |
| Primary Amine | Benzylamine | 25 | 25 - 60 | Generally clean reactions. Higher temps may be needed for hindered amines. |
| Secondary Amine | Morpholine | 25 | 40 - 80 | Can be slower than primary amines; often requires moderate heating. |
| Phenol | 4-Methoxyphenol | 40 | 60 - 100 | Requires a base (e.g., K₂CO₃) and often higher temperatures to proceed efficiently. |
| Thiol | Thiophenol | 0 - 25 | 25 - 50 | Thiolates are excellent nucleophiles; reactions are often fast even at room temperature. |
General Protocol for Optimization of N-Alkylation
This protocol provides a step-by-step method for optimizing the coupling of an amine with this compound hydrobromide.
1. Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and acetonitrile (solvent).
-
Add this compound hydrobromide (1.2 eq.).
-
Seal the flask under an inert atmosphere (e.g., nitrogen or argon).
2. Initial Reaction Conditions:
-
Stir the reaction mixture vigorously at room temperature (25 °C).
3. Monitoring:
-
After 2 hours, withdraw a small aliquot, dilute it, and analyze by TLC and/or LC-MS to assess the conversion of the starting amine.[3][4]
-
Continue to monitor the reaction every 2-3 hours.
4. Temperature Adjustment (If Necessary):
-
If less than 50% conversion is observed after 6-8 hours, fit the flask with a reflux condenser and heat the reaction to 45 °C in an oil bath.
-
Continue monitoring. If the reaction is still slow, increase the temperature to 60 °C.
5. Determining Reaction Completion:
-
The reaction is considered complete when the limiting reagent (the amine) is no longer visible by TLC or its peak is gone in the LC-MS trace. Note the final temperature and total reaction time.
6. Workup and Purification:
-
Once complete, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude material by column chromatography on silica gel.[5]
References
Technical Support Center: Storage and Handling of 2-(2-Bromoethyl)pyridine
Welcome to the Technical Support Center for 2-(2-Bromoethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective storage of this highly reactive compound. Here, we provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to support your experimental success.
Understanding the Instability: The "Why" Behind the Protocol
This compound is a valuable building block in organic synthesis, but its utility is matched by its inherent instability. The primary challenge in its storage is preventing spontaneous polymerization. This is not a classic free-radical polymerization but rather a self-quaternization reaction.
The pyridine nitrogen in one molecule is nucleophilic and can attack the electrophilic carbon of the bromoethyl group on an adjacent molecule. This nucleophilic substitution reaction results in the formation of a quaternary pyridinium salt and bromide ion. The newly formed pyridinium species can continue to react, leading to a chain reaction and the formation of a polymeric substance. This process is often observed as the clear liquid turning into a viscous, dark-colored, or solid material.
Troubleshooting Guide: Common Storage Issues and Solutions
This section addresses specific issues you might encounter during the storage and handling of this compound.
| Observed Issue | Probable Cause | Recommended Action & Scientific Rationale |
| Color Change (Yellowing to Dark Brown/Black) | Onset of degradation and minor polymerization. | This is an early indicator of instability. While the material may still be usable for some applications, its purity is compromised. It is crucial to immediately review and optimize your storage conditions as outlined in the --INVALID-LINK--. The color change is due to the formation of conjugated polymeric structures. |
| Increased Viscosity or Solidification | Advanced polymerization. | The material is likely unusable and should be disposed of according to your institution's hazardous waste guidelines. This indicates significant self-quaternization has occurred. To prevent this in the future, strictly adhere to the recommended storage protocols, particularly temperature control and the use of the hydrobromide salt form where possible. |
| Pressure Buildup in the Container | Decomposition or reaction with contaminants (e.g., water). | Handle with extreme caution in a chemical fume hood. Do not attempt to open a container with significant pressure buildup. Contact your institution's Environmental Health and Safety (EHS) office for guidance on safe handling and disposal. Pressure can result from the formation of gaseous byproducts of decomposition. |
Frequently Asked Questions (FAQs)
Q1: Why did my this compound polymerize even when stored in the refrigerator?
A1: While refrigeration slows down the rate of reaction, it does not entirely prevent self-quaternization. Several factors could contribute to polymerization even at low temperatures:
-
Purity: The presence of impurities can catalyze the polymerization process.
-
Exposure to Air/Moisture: While the primary polymerization is not radical-based, exposure to atmospheric moisture can facilitate side reactions and degradation.
-
Container Integrity: A poorly sealed container can allow for the ingress of atmospheric contaminants.
-
Free Base vs. Salt Form: The free base of this compound is significantly less stable than its hydrobromide salt.
Q2: Is it better to store this compound as the free base or as the hydrobromide salt?
A2: For long-term storage and enhanced stability, the hydrobromide salt is strongly recommended .[1] The protonation of the pyridine nitrogen in the salt form renders it non-nucleophilic, thereby inhibiting the self-quaternization mechanism. The free base should only be generated immediately prior to use in a reaction.
Q3: Can I add a common polymerization inhibitor like hydroquinone or BHT?
A3: No, this is not recommended and is likely to be ineffective. Inhibitors like hydroquinone and butylated hydroxytoluene (BHT) are designed to scavenge free radicals, which initiate radical polymerization. The polymerization of this compound is a nucleophilic substitution reaction (self-quaternization) and does not proceed via a free-radical mechanism. Therefore, these common inhibitors will not prevent its degradation.
Q4: What is the ideal storage temperature?
A4: For the free base, storage at 2-8°C is recommended to minimize the rate of self-quaternization.[2] The hydrobromide salt is more stable and can often be stored at room temperature in a dry, well-ventilated area, though refrigeration is still a good practice for long-term storage.[3][4] Always consult the supplier's specific recommendations.
Q5: What materials are incompatible with this compound?
A5: Avoid contact with strong oxidizing agents and strong acids.[5][6] These can cause vigorous and potentially hazardous reactions.
Visualizing the Polymerization Pathway
The following diagram illustrates the self-quaternization mechanism leading to the polymerization of this compound.
Caption: Self-quaternization polymerization of this compound.
Experimental Protocol: Recommended Storage Procedure
This protocol outlines the best practices for the storage of this compound and its hydrobromide salt to ensure stability and user safety.
Materials:
-
This compound or its hydrobromide salt in original supplier container
-
Refrigerator (2-8°C) or a cool, dry, well-ventilated storage cabinet
-
Inert gas (Nitrogen or Argon) source (optional, for free base)
-
Paraffin film or appropriate secondary seal
Procedure:
-
Receiving the Compound:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Note the date of receipt on the label.
-
-
Immediate Storage:
-
Handling During Use:
-
Always handle the compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
For the free base, it is best practice to blanket the headspace of the container with an inert gas like nitrogen or argon after each use to displace air and moisture.
-
-
Sealing the Container:
-
Ensure the container cap is tightly sealed after each use.
-
For added protection, wrap the cap and neck of the container with paraffin film to create a secondary barrier against atmospheric moisture.
-
-
Long-Term Monitoring:
-
Periodically (e.g., every 3-6 months) visually inspect the compound for any changes in color or physical state.
-
If any signs of degradation are observed, consider the material's suitability for your application and plan for its replacement.
-
Logical Flow for Storage Decision-Making
This diagram provides a logical workflow for making decisions regarding the storage and use of this compound.
Caption: Decision workflow for storing this compound.
References
Technical Support Center: Managing Hydrobromide Salts in Non-Aqueous Reactions
This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for managing hydrobromide (HBr) salts generated in non-aqueous reactions. HBr and its corresponding salts are common byproducts in many organic transformations, such as brominations and deprotections. Their presence can significantly impact reaction outcomes, catalyst stability, and final product purity. This technical support center offers a comprehensive resource for troubleshooting and effectively managing these often-problematic salts.
I. Understanding the Challenge: The Nature of Hydrobromide Salts
Hydrobromide salts are ionic compounds formed from the protonation of a basic species by hydrogen bromide. In the context of non-aqueous reactions, this basic species is often the desired product, a starting material, or an amine-based reagent or catalyst. The resulting salt typically exhibits significantly different physical properties compared to its neutral precursor, most notably a decrease in solubility in non-polar organic solvents and an increase in polarity.
The primary challenges associated with HBr salts in non-aqueous media include:
-
Precipitation: The salt may precipitate from the reaction mixture, leading to a heterogeneous solution that can complicate monitoring and downstream processing.
-
Inhibition of Catalysts: The acidic nature of HBr or the presence of bromide ions can deactivate sensitive catalysts.
-
Undesired Reactivity: HBr is a strong acid and can promote side reactions, such as acid-catalyzed rearrangements or degradation of sensitive functional groups.[1]
-
Complicated Workup and Purification: The removal of these polar salts from a less polar organic product can be challenging and may lead to the formation of emulsions during aqueous workup.[2]
II. Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses common issues encountered during experiments involving HBr salts.
Scenario 1: My reaction has become a thick, unmanageable slurry after HBr formation.
Question: My reaction in dichloromethane (DCM) was initially homogeneous, but after the in-situ formation of an amine hydrobromide salt, it has turned into a thick precipitate. How can I resolve this to ensure the reaction proceeds to completion?
Answer: This is a common issue arising from the poor solubility of the hydrobromide salt in many non-aqueous solvents. Here’s a systematic approach to troubleshoot this:
-
Solvent Modification:
-
Rationale: Increasing the polarity of the solvent system can help to dissolve the precipitated salt.
-
Protocol:
-
Attempt to add a co-solvent with higher polarity in which the salt is more soluble. For instance, if your reaction is in DCM, consider adding a small amount of a more polar solvent like ethanol or chloroform, as triethylamine hydrobromide shows solubility in these solvents.[3][4][5]
-
Add the co-solvent portion-wise while monitoring the reaction mixture for dissolution of the precipitate.
-
Caution: Ensure the co-solvent does not interfere with your reaction chemistry.
-
-
-
In-situ Scavenging of HBr:
-
Rationale: Introducing a base to neutralize the HBr as it is formed can prevent the precipitation of the product's hydrobromide salt. The choice of base is critical.
-
Experimental Workflow:
-
Choosing the Right Base:
-
Sterically Hindered, Non-Nucleophilic Bases: For reactions sensitive to nucleophilic attack, a sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is an excellent choice. [6][7]Its nitrogen atom is sterically shielded, making it a poor nucleophile but an effective proton scavenger. [7] * Inorganic Bases: Finely ground, anhydrous inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can be used. [1]These have the advantage of being easily removed by filtration.
-
Polymer-Supported Scavengers: For a cleaner reaction profile, consider using a polymer-supported amine, such as morpholinomethyl polystyrene. [8]These scavengers react with the HBr and can be simply filtered off at the end of the reaction, greatly simplifying purification. [9] | Base Type | Examples | pKa of Conjugate Acid | Advantages | Disadvantages | | :--- | :--- | :--- | :--- | :--- | | Tertiary Amines | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) | ~10.7 (TEA), ~11.4 (DIPEA) | Soluble in organic solvents. | Can be nucleophilic (TEA); difficult to remove. | | Inorganic Carbonates | K₂CO₃, Na₂CO₃ | ~10.3 | Inexpensive, easily removed by filtration. | Can be slow to react if not finely ground; can cause foaming (CO₂ evolution). | | Polymer-Supported Amines | Polystyrene-bound amines | Varies | Easily removed by filtration; simplifies workup. | Higher cost; may have slower reaction kinetics. |
-
-
Scenario 2: I am struggling with a persistent emulsion during the aqueous workup of my reaction mixture containing an HBr salt.
Question: After quenching my reaction with aqueous sodium bicarbonate, I am consistently getting an emulsion that won't break, making the separation of the organic and aqueous layers impossible. What should I do?
Answer: Emulsion formation is a frequent problem when an aqueous base is used to neutralize HBr salts of amphiphilic molecules. The deprotonated product can act as a surfactant. Here are several effective strategies:
-
"Salting Out":
-
Rationale: Increasing the ionic strength of the aqueous layer makes the organic components less soluble in it, which can help to break the emulsion.
-
Protocol: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel and shake gently.
[2]
-
Solvent Addition:
-
Rationale: Altering the properties of the organic phase can disrupt the emulsion.
-
Protocol:
-
Add more of the primary organic solvent to dilute the mixture.
-
Alternatively, add a different organic solvent. For instance, if you are using DCM, adding a small amount of a less polar solvent like hexanes or a more polar one like ethyl acetate can sometimes break the emulsion.
-
Filtration through Celite®:
-
Rationale: The fine particulate matter that often stabilizes emulsions can be removed by filtration.
-
Protocol: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can break up the emulsion and allow for a clean separation of the layers in the filtrate.
-
Patience and Mechanical Disruption:
-
Rationale: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to separation.
-
Protocol: Let the separatory funnel stand for several hours or overnight. Gentle swirling or stirring with a glass rod can also help to coalesce the dispersed droplets.
III. FAQs: Frequently Asked Questions
Q1: Can I use an aqueous base like sodium hydroxide (NaOH) to wash out HBr salts?
A1: While NaOH is a strong base, it should be used with caution. If your product contains base-sensitive functional groups, such as esters, NaOH can cause hydrolysis. [2]A milder base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is generally a safer choice.
Q2: How can I confirm that all the hydrobromide salt has been removed from my organic product?
A2: There are several methods to check for the presence of residual bromide ions:
-
Silver Nitrate Test:
-
Take a small sample of your organic layer and extract it with deionized water.
-
To the aqueous extract, add a few drops of dilute nitric acid followed by a few drops of silver nitrate (AgNO₃) solution.
-
The formation of a cream-colored precipitate (AgBr) indicates the presence of bromide ions.
[10]
-
Ion Chromatography (IC): For a quantitative assessment, IC is a highly sensitive method for detecting and quantifying halide ions in a sample.
Q3: What are the best practices for storing reagents that can generate HBr, such as acetyl bromide?
A3: Reagents like acetyl bromide are highly sensitive to moisture and can hydrolyze to produce HBr. They should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). The use of a septa-sealed bottle is recommended to minimize exposure to atmospheric moisture during handling.
Q4: Are there any alternatives to using reagents that produce HBr as a byproduct?
A4: Yes, depending on the specific transformation. For example, in bromination reactions, N-bromosuccinimide (NBS) is often used as an alternative to Br₂. While NBS reactions can also produce HBr, the amount is often more manageable.
[1]
IV. Experimental Protocols
Protocol 1: General Procedure for Aqueous Basic Workup
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise. Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.
-
Shake the funnel gently at first, then more vigorously.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Drain the aqueous layer and wash the organic layer with brine.
-
Separate the layers and dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
Protocol 2: HBr Removal using a Polymer-Supported Scavenger
-
To the completed reaction mixture, add 2-3 equivalents of a polymer-supported amine scavenger (e.g., PS-Trisamine or PS-DIEA).
-
Stir the mixture at room temperature for 2-4 hours. The progress of the scavenging can be monitored by TLC or by testing a small, filtered aliquot for the presence of HBr.
-
Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which is now free of HBr salt.
V. Visualization of Key Concepts
Decision Tree for HBr Salt Management
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. TRIETHYLAMINE HYDROBROMIDE | 636-70-4 [chemicalbook.com]
- 4. Triethylamine hydrobromide, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 5. chembk.com [chembk.com]
- 6. N,N-Diisopropylethylamine | 7087-68-5 [chemicalbook.com]
- 7. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic synthesis using polymer-supported reagents, catalysts and scavengers in simple laboratory flow systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
Technical Support Center: Purification Strategies for Reactions Involving 2-(2-Bromoethyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the removal of unreacted 2-(2-bromoethyl)pyridine from your reaction mixture. This document is designed to provide you with not just protocols, but the underlying chemical principles to empower you to adapt these methods to your specific synthetic context.
Understanding the Challenge: The Nature of this compound
This compound is a valuable building block in the synthesis of a variety of compounds, particularly in the development of pharmaceutical agents and complex heterocyclic structures.[1] Its reactivity is primarily centered around the bromoethyl group, which readily participates in nucleophilic substitution reactions.[1][2] However, incomplete reactions can lead to contamination of the desired product with unreacted starting material. The basicity of the pyridine ring and the physical properties of the molecule necessitate a targeted purification strategy.
This guide will walk you through common issues and their solutions, presented in a question-and-answer format for clarity and ease of use.
Troubleshooting Guide & FAQs
Q1: My TLC plate shows a spot corresponding to this compound after my reaction. What is the first step I should take?
A1: The first and most crucial step is to accurately identify the spots on your Thin Layer Chromatography (TLC) plate. It's essential to run a co-spot, which involves spotting your crude reaction mixture, the this compound starting material, and a mix of both in the same lane on the TLC plate. This will confirm if the persistent spot is indeed your starting material.
For visualization, since pyridine derivatives can sometimes be difficult to see, using a combination of UV light (for UV-active compounds) and a chemical stain is recommended.[3] An iodine chamber is a good general-purpose, non-destructive method.[3][4] For more specific visualization of nitrogen-containing compounds, a Dragendorff's reagent can be effective.[5]
Q2: I've confirmed the presence of unreacted this compound. What is the most straightforward method for its removal?
A2: For many acid-stable target compounds, an acid-base extraction is the most efficient initial purification step.[6][7] The basic nitrogen atom on the pyridine ring can be protonated with a dilute acid to form a water-soluble pyridinium salt.[8][9] This salt will then partition into the aqueous phase, leaving your likely less polar, neutral product in the organic phase.
Experimental Protocol: Dilute Acid Wash [10]
-
Dissolve your crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid, such as 1-5% hydrochloric acid (HCl).[8][10]
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer containing the pyridinium hydrochloride salt.[10]
-
Repeat the acid wash one to two more times to ensure complete removal of the pyridine derivative.[10]
-
To neutralize any residual acid in the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Finally, wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q3: My product is sensitive to acidic conditions. What are my options?
A3: If your product is acid-labile, you should avoid acidic washes. A highly effective alternative is to use an aqueous solution of copper(II) sulfate (CuSO₄).[8][11] Pyridine and its derivatives form a coordination complex with copper ions, which is soluble in the aqueous layer and can be extracted.[12]
Experimental Protocol: Copper Sulfate Wash [11]
-
Dissolve the crude reaction mixture in an appropriate organic solvent.
-
In a separatory funnel, wash the organic layer with a saturated aqueous solution of CuSO₄.
-
The aqueous layer will typically turn a deeper blue or violet color as the copper-pyridine complex forms.[8]
-
Continue washing with fresh portions of the CuSO₄ solution until no significant color change is observed in the aqueous layer.[11]
-
Follow with a brine wash to remove any residual copper salts and water.
-
Dry the organic layer and concentrate as previously described.
Q4: I've performed an extraction, but I still see a small amount of the starting material. What's the next step for achieving high purity?
A4: For achieving high purity, column chromatography is the gold standard.[13] The choice of stationary phase and mobile phase will be critical for successful separation.
-
Stationary Phase: For most applications, silica gel is a suitable choice. However, the basic nature of the pyridine ring can sometimes lead to peak tailing on silica due to interactions with acidic silanol groups.[14] If you experience this, you can either add a small amount of a competing base like triethylamine (e.g., 0.1-1%) to your mobile phase or consider using a different stationary phase like basic alumina.[15]
-
Mobile Phase: The choice of eluent depends on the polarity of your product. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. You can determine the optimal solvent system by running TLC plates in various solvent ratios. The ideal system will show good separation between your product and the unreacted this compound, with Rf values ideally between 0.2 and 0.5.
Q5: Can I use recrystallization to purify my product?
A5: Recrystallization can be a very effective technique for purification, provided your product is a solid and has significantly different solubility characteristics from this compound hydrobromide in a given solvent system.[16] Pyridine-containing compounds can sometimes be challenging to crystallize.[17] The general principle is to dissolve the impure solid in a minimum amount of a hot solvent in which your product is soluble and the impurity is either very soluble or insoluble. Upon cooling, the product should crystallize out, leaving the impurity in the solution.[16]
Experimental Protocol: Recrystallization [16]
-
Choose an appropriate solvent or solvent pair by testing small samples.
-
Dissolve the impure solid in the minimum amount of the boiling solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals thoroughly.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting the removal of unreacted this compound.
References
- 1. This compound hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 2. Buy this compound hydrobromide | 72996-65-7 [smolecule.com]
- 3. silicycle.com [silicycle.com]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. column-chromatography.com [column-chromatography.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Minimizing Byproduct Formation in Pyridine Alkylation
Welcome to the Technical Support Center for pyridine alkylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize pyridine alkylation reactions, with a primary focus on minimizing the formation of unwanted byproducts. By understanding the underlying mechanisms and controlling key reaction parameters, you can significantly improve the yield and purity of your desired substituted pyridine.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a mixture of C2 and C4-alkylated pyridines. How can I improve the regioselectivity?
A1: The formation of both C2 and C4 isomers is a common challenge in nucleophilic aromatic substitution (SNAr) on pyridines. This occurs because the negative charge in the Meisenheimer intermediate can be stabilized by delocalization onto the nitrogen atom at both positions.[1] Several factors influence the C2/C4 ratio:
-
Steric Hindrance: This is a powerful tool for directing regioselectivity.
-
To favor C4-alkylation: Employ a bulky alkylating agent or use a pyridine substrate with substituents at the C2/C6 positions. The steric bulk will hinder attack at the C2 position, making the C4 position more accessible.[1][2]
-
To favor C2-alkylation: Ensure the C2 and C6 positions are sterically unhindered.[1] The C2 position is often electronically favored, so minimizing steric hindrance can lead to higher C2 selectivity.
-
-
Solvent Effects: The choice of solvent can have a profound impact on regioselectivity.
-
Solvent polarity and coordinating ability can influence the aggregation state of organometallic reagents (e.g., alkyllithiums), which in turn dictates the regioselectivity.[3] For instance, in certain reactions, a mixture of THF and toluene has been shown to be effective for achieving high C2 selectivity.[3]
-
-
Lewis Acid Co-catalysts: The addition of a Lewis acid can dramatically alter the regioselectivity.
-
For example, in nickel-catalyzed alkylations, the choice of Lewis acid can switch the selectivity between C2 and C4 positions.[4] The Lewis acid coordinates to the pyridine nitrogen, altering the electronic properties and steric environment of the ring.
-
-
Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product distribution. Systematic temperature screening is recommended during optimization.
Q2: I'm observing significant N-alkylation of my pyridine. How can I prevent this side reaction?
A2: N-alkylation is a competing reaction pathway where the alkylating agent attacks the lone pair of electrons on the pyridine nitrogen, forming a pyridinium salt. [5] This is especially prevalent with reactive alkylating agents. Here are several strategies to mitigate N-alkylation:
-
Use of Protecting Groups: This is a robust method to completely block the nitrogen atom.
-
Borane (BH3): Pyridine can be protected as a pyridine-borane complex. This complex is stable to many reaction conditions used for C-alkylation. The borane group can be readily removed under acidic conditions after the desired C-alkylation has been achieved.[6][7]
-
Pyridine N-oxide: The pyridine can be oxidized to the corresponding N-oxide. This modification alters the reactivity of the pyridine ring, often directing electrophilic attack to the C4 position.[1] The N-oxide can then be deoxygenated to restore the pyridine.[1]
-
-
Sterically Hindered N-Blocking Groups: For certain reactions like the Minisci alkylation, installing a bulky, temporary blocking group on the nitrogen can sterically shield the C2 and C6 positions, thereby directing the incoming radical to the C4 position.[8][9][10] A notable example is a maleate-derived blocking group.[8][9][11]
-
In Situ Formation of Pyridinium Salts: In some electrochemical methods, the addition of an agent like chlorotrimethylsilane can in situ form an N-silyl pyridinium salt. This enhances the electron deficiency of the pyridine ring, promoting C4-alkylation.[2][12]
Q3: My reaction is resulting in over-alkylation, giving di- or poly-alkylated products. What can I do to achieve mono-alkylation?
A3: Over-alkylation occurs when the initially formed mono-alkylated pyridine is more reactive than the starting material, leading to subsequent alkylation events. This is a common issue in Friedel-Crafts type reactions where the alkyl group is activating.[13][14]
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the alkylating agent is the first and most critical step. Use of a slight excess or even a 1:1 ratio of pyridine to alkylating agent can favor mono-substitution.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, thus reducing the likelihood of the mono-alkylated product reacting further before the starting material is consumed.
-
Steric Hindrance: The initial alkylation can introduce steric bulk that disfavors a second alkylation.[3] Choosing a bulkier alkylating agent can enhance this effect.
-
Reaction Time and Temperature: Monitor the reaction progress carefully (e.g., by TLC or GC/MS) and quench the reaction once the desired mono-alkylated product is maximized. Lowering the reaction temperature can also help to control the reaction rate and improve selectivity.
Q4: My Friedel-Crafts alkylation of pyridine is not working. What is the issue?
A4: Standard Friedel-Crafts alkylation reactions are generally not effective for pyridine. This is due to a fundamental incompatibility between the pyridine substrate and the Lewis acid catalyst (e.g., AlCl3) required for the reaction.[15][16]
-
Lewis Acid Complexation: The nitrogen atom of pyridine is a Lewis base and will readily coordinate with the Lewis acid catalyst.[16] This forms a stable complex that deactivates the pyridine ring towards electrophilic attack. In fact, the complex is more deactivated than nitrobenzene.
-
Alternative Strategies: To achieve C-alkylation of pyridine, alternative methods that do not rely on traditional Friedel-Crafts conditions are necessary. These include:
II. Experimental Protocols & Methodologies
Protocol 1: General Procedure for C4-Selective Minisci-Type Alkylation using a Removable Blocking Group
This protocol is adapted from methodologies developed for highly regioselective C4-alkylation.[8][9]
Step 1: Formation of the Pyridinium Salt (Blocking Group Installation)
-
To a solution of pyridine (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add maleic acid (1.1 equiv).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The resulting residue is then esterified, for example, by adding ethanol and a catalytic amount of a strong acid (e.g., H2SO4) and heating to reflux.
-
After workup and purification, the stable pyridinium salt with the fumarate-based blocking group is obtained.[11]
Step 2: C4-Alkylation
-
Dissolve the pyridinium salt (1.0 equiv) and the desired carboxylic acid (2.0 equiv) in a biphasic solvent system such as 1,2-dichloroethane (DCE) and water (1:1).
-
Add silver nitrate (AgNO3, 0.2 equiv) and ammonium persulfate ((NH4)2S2O8, 2.0 equiv).
-
Heat the mixture at 50-60 °C for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and perform an aqueous workup to remove the inorganic salts.
Step 3: Removal of the Blocking Group
-
Dissolve the crude product from Step 2 in a suitable solvent (e.g., THF).
-
Add a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv).
-
Stir at room temperature for 1-2 hours.
-
Purify the resulting mixture by column chromatography to isolate the C4-alkylated pyridine.
Protocol 2: Selective N-Protection of Pyridine with Borane
This protocol provides a method to prevent N-alkylation during subsequent C-alkylation reactions.[6]
-
Dissolve the pyridine substrate (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-dimethyl sulfide complex (BH3·SMe2) (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The solvent can be removed under reduced pressure to yield the pyridine-borane complex, which can often be used in the next step without further purification.
Deprotection: The borane protecting group can be removed by treating the protected pyridine with an acid (e.g., HCl in methanol) or by heating with a protic solvent.
III. Mechanistic Insights & Visualizations
Byproduct Formation Pathways
The following diagram illustrates the competing pathways that lead to common byproducts in pyridine alkylation.
Caption: Competing reaction pathways in pyridine alkylation.
Troubleshooting Logic Flow
This workflow provides a systematic approach to diagnosing and solving common issues in pyridine alkylation.
Caption: Systematic troubleshooting for pyridine alkylation.
IV. Data Summary
| Issue | Primary Cause | Recommended Solution(s) | Key Parameters to Adjust |
| Poor Regioselectivity (C2/C4 mixture) | Electronic and steric similarity of C2 and C4 positions. | Modify steric hindrance, change solvent, add Lewis acid co-catalyst. | Bulky substituents, solvent polarity, Lewis acid identity and loading. |
| N-Alkylation | Nucleophilic attack by the pyridine nitrogen. | Protect the nitrogen atom. | Use of protecting groups (BH3, N-oxide), N-blocking groups. |
| Over-alkylation | Mono-alkylated product is more reactive than starting material. | Control stoichiometry, slow addition of alkylating agent, lower temperature. | Reagent equivalents, addition rate, reaction temperature and time. |
| Low or No Reaction (Friedel-Crafts) | Deactivation of the pyridine ring by Lewis acid catalyst. | Use alternative alkylation methods. | Reaction type (e.g., Nucleophilic, Radical, C-H activation). |
V. References
-
Limmert, M. E., et al. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. Available at: --INVALID-LINK--
-
Daugulis, O., et al. (2018). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Angewandte Chemie International Edition. Available at: --INVALID-LINK--
-
Wang, P., et al. (2022). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances. Available at: --INVALID-LINK--
-
Nakao, Y., et al. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Nakao, Y., et al. (2010). ChemInform Abstract: Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. ChemInform. Available at: --INVALID-LINK--
-
Li, J., et al. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. Chemical Science. Available at: --INVALID-LINK--
-
Sigma-Aldrich. An application of borane as a protecting group for pyridine. Available at: --INVALID-LINK--
-
Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Wang, P., et al. (2022). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. ResearchGate. Available at: --INVALID-LINK--
-
De, S. K. (2008). An Application of Borane As a Protecting Group for Pyridine. ResearchGate. Available at: --INVALID-LINK--
-
Fernández, I., et al. (2023). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Nature Communications. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. Available at: --INVALID-LINK--
-
Kumar, A., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Available at: --INVALID-LINK--
-
Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Available at: --INVALID-LINK--
-
Thompson, L. A., & Ellman, J. A. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Organic Letters. Available at: --INVALID-LINK--
-
Katritzky, A. R., et al. (1998). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Available at: --INVALID-LINK--
-
Comins, D. L., & Mantlo, N. B. (1983). The Protection and Deprotection of the Pyridine Nitrogen. Semantic Scholar. Available at: --INVALID-LINK--
-
Brian, P. M., & Musau, P. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. Available at: --INVALID-LINK--
-
Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. ResearchGate. Available at: --INVALID-LINK--
-
BenchChem. (2025). Optimization of temperature and stoichiometry in pyridinium salt synthesis. Available at: --INVALID-LINK--
-
ChemistryViews. (2021). Selective C-4 Alkylation of Pyridines. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: --INVALID-LINK--
-
Chiong, H. A., et al. (2007). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
O’Hara, F., et al. (2017). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Monatshefte für Chemie - Chemical Monthly. Available at: --INVALID-LINK--
-
Li, G., et al. (2019). Photoinduced β-fragmentation for efficient pyridine alkylation via N-alkoxypyridinium salts. ResearchGate. Available at: --INVALID-LINK--
-
The Organic Chemistry Tutor. (2018). 35.04 Friedel-Crafts Alkylation. YouTube. Available at: --INVALID-LINK--
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available at: --INVALID-LINK--
-
ECHEMI. Why does pyridine not give a Friedel craft reaction?. Available at: --INVALID-LINK--
-
Li, J., et al. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. PMC. Available at: --INVALID-LINK--
-
Química Orgánica. Alkylation and acylation of pyridine. Available at: --INVALID-LINK--
-
Daugulis, O., et al. (2009). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. ResearchGate. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alkylation and acylation of pyridine [quimicaorganica.org]
- 6. An application of borane as a protecting group for pyridine. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. mt.com [mt.com]
- 15. youtube.com [youtube.com]
- 16. echemi.com [echemi.com]
- 17. researchgate.net [researchgate.net]
- 18. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability Challenges of 2-(2-Bromoethyl)pyridine Free Base
Welcome to the comprehensive technical support guide for 2-(2-bromoethyl)pyridine free base. This resource is designed for researchers, chemists, and drug development professionals to address the inherent stability issues of this valuable reagent and to provide actionable troubleshooting strategies for its successful application in synthesis. Our guidance is grounded in established chemical principles and practical, field-proven expertise to ensure the integrity and reproducibility of your experimental outcomes.
Introduction: The Duality of Reactivity and Instability
This compound is a key building block in organic synthesis, prized for its bifunctional nature: a nucleophilic pyridine ring and a reactive bromoethyl moiety amenable to a variety of substitution reactions.[1] However, this reactivity profile is also the source of its primary challenge: the instability of the free base. Unlike its more stable hydrobromide salt, the free base is susceptible to degradation, which can significantly impact reaction yields and purity.[2] This guide will illuminate the underlying causes of this instability and provide robust protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My bottle of this compound free base has turned dark brown. Is it still usable?
A dark coloration is a clear indicator of degradation. The free base, a light yellow oily liquid, is prone to self-reaction over time, especially when exposed to light and ambient temperatures.[2] This discoloration is likely due to the formation of colored oligomers or polymers. While it might be possible to purify the material by distillation, it is highly recommended to use fresh reagent for optimal results. For long-term storage, the hydrobromide salt is the preferred, more stable alternative.[2]
Q2: Why is the this compound hydrobromide salt more stable than the free base?
The increased stability of the hydrobromide salt stems from the protonation of the pyridine nitrogen.[2] In the free base, the lone pair of electrons on the nitrogen atom is available to act as an internal nucleophile, leading to self-reactivity. In the hydrobromide salt, this lone pair is engaged in a salt bridge with hydrobromic acid, effectively "protecting" it from participating in undesired side reactions.[3]
Q3: What are the main side products I should be concerned about when using aged or improperly handled this compound free base?
The primary side product arises from the intramolecular cyclization of the free base to form a quaternary pyridinium salt. Intermolecular reactions can also occur, leading to dimers and higher-order oligomers. These side products can complicate purification and reduce the yield of your desired product.
Q4: Can I use the hydrobromide salt directly in my alkylation reaction?
No, the hydrobromide salt is not suitable for direct use in most alkylation reactions where the pyridine nitrogen is intended to remain unreacted. The acidic proton on the pyridine ring will interfere with basic reaction conditions. The free base must be generated from the salt, ideally in situ, just prior to its use.
Troubleshooting Common Experimental Issues
| Observed Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | 1. Degraded this compound free base. 2. Incomplete generation of the free base from the HBr salt. | 1. Use freshly prepared or purified this compound free base. 2. Ensure at least one equivalent of a non-nucleophilic base is used to fully neutralize the HBr salt. |
| Multiple Unidentified Spots on TLC | 1. Self-reaction (intramolecular cyclization or oligomerization) of the free base. 2. Over-alkylation of the nucleophile. | 1. Generate the free base in situ and add it slowly to the reaction mixture containing the nucleophile. 2. Use a controlled stoichiometry of the alkylating agent and consider slow addition. |
| Reaction Mixture Turns Dark Immediately | The free base is degrading rapidly under the reaction conditions. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and at the recommended temperature. |
| Difficulty in Purifying the Product | Formation of polar, salt-like side products from self-reaction. | Utilize appropriate purification techniques, such as column chromatography with a suitable solvent system, to separate the desired product from polar impurities. An initial aqueous wash can help remove some of these byproducts. |
Core Instability Pathway: Intramolecular Cyclization
The primary degradation route for this compound free base is an intramolecular SN2 reaction. The nucleophilic pyridine nitrogen attacks the electrophilic carbon bearing the bromine atom, leading to the formation of a strained, bicyclic quaternary ammonium salt. This process is illustrated below.
Caption: Intramolecular cyclization of this compound free base.
This intramolecular cyclization is a significant contributor to the instability and color change observed in the free base.
Recommended Experimental Protocol: In Situ Generation and Use
To circumvent the stability issues, it is best practice to generate the this compound free base from its stable hydrobromide salt immediately before use in an alkylation reaction.
Workflow for In Situ Generation and Alkylation
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(2-Bromoethyl)pyridine and 2-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the design of pharmaceuticals and agrochemicals, pyridine-containing scaffolds are of paramount importance.[1][2] The functionalization of these heterocycles often relies on the use of reactive building blocks that can introduce the pyridine moiety into a target molecule. Among the most common reagents for this purpose are 2-(2-Bromoethyl)pyridine and 2-(chloromethyl)pyridine. While structurally similar, their reactivity profiles exhibit critical differences that can significantly impact reaction design, efficiency, and outcome.
This guide provides an in-depth, objective comparison of these two key alkylating agents. We will explore the fundamental chemical principles governing their reactivity, present comparative data, and offer detailed experimental protocols to empower researchers to make informed decisions in their synthetic endeavors.
Foundational Principles: Understanding the Reactivity Landscape
The reactivity of both this compound and 2-(chloromethyl)pyridine is dominated by nucleophilic substitution, primarily through a bimolecular (SN2) mechanism.[3] The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the adjacent alkyl carbon, making it susceptible to attack by a wide range of nucleophiles.[3] However, the crucial difference between these two reagents lies in the identity of the halogen atom, which serves as the leaving group.
The Decisive Role of the Leaving Group
In an SN2 reaction, the rate is determined by a single, concerted step where the nucleophile attacks the electrophilic carbon while the leaving group departs.[4] The efficacy of this process is heavily dependent on the stability of the departing leaving group. A good leaving group must be able to stabilize the negative charge it acquires upon leaving.[5]
The fundamental principle is that weaker bases are better leaving groups .[4][5] When comparing the halide ions, basicity decreases down the group in the periodic table.[6]
Therefore, the bromide ion (Br⁻) is a weaker base and a more stable anion than the chloride ion (Cl⁻).[4][7] This is primarily due to its larger atomic size, which allows the negative charge to be dispersed over a greater volume, reducing charge density and increasing stability.[7][8] Consequently, the C-Br bond is weaker and more readily cleaved than the C-Cl bond, making this compound an inherently more reactive alkylating agent than 2-(chloromethyl)pyridine in SN2 reactions.
Head-to-Head Comparison: Reactivity and Application
| Feature | This compound | 2-(Chloromethyl)pyridine |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |
| Relative Reactivity (SN2) | Higher | Lower |
| C-X Bond Strength | Weaker | Stronger |
| Primary Reaction Type | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) |
| Common Form | Hydrobromide salt[1] | Hydrochloride salt[9] |
| Key Applications | Intermediate in the synthesis of pharmaceuticals and agrochemicals where high reactivity is desired.[1] | Versatile alkylating agent for introducing the 2-picolyl group.[3][10] |
Reactivity Profile of this compound
This compound, often supplied as its hydrobromide salt, is a potent alkylating agent.[1] The bromoethyl group serves as a highly reactive handle for forming new carbon-heteroatom or carbon-carbon bonds.[1] Its primary utility is in reactions where the superior leaving group ability of bromide allows for faster reaction times or enables reactions with weaker nucleophiles that might be sluggish with the corresponding chloride. Common transformations include reactions with amines to form quaternary ammonium salts or substituted ethylpyridines, and with alkoxides or thiolates.[1]
Reactivity Profile of 2-(chloromethyl)pyridine
2-(Chloromethyl)pyridine is one of the most widely used reagents for introducing the 2-picolyl (pyridin-2-ylmethyl) moiety.[10] Like its bromo- counterpart, it is typically available as a hydrochloride salt to improve stability and handling.[9] While less reactive than the bromoethyl derivative due to the poorer leaving group ability of chloride, it is highly effective for alkylating a broad range of nucleophiles, including amines, alcohols, and thiols.[3] Its slightly lower reactivity can sometimes be advantageous, offering better control and selectivity in complex syntheses.
Experimental Design and Protocols
The choice between these two reagents often comes down to a trade-off between reactivity and stability. The following sections provide a generalized protocol and a conceptual experiment to illustrate the practical implications of their reactivity differences.
General Experimental Protocol for Nucleophilic Substitution
This protocol outlines a general procedure for the alkylation of a nucleophile (e.g., a secondary amine) using either this compound hydrobromide or 2-(chloromethyl)pyridine hydrochloride.
References
- 1. Buy this compound hydrobromide | 72996-65-7 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 6. brainly.com [brainly.com]
- 7. Khan Academy [khanacademy.org]
- 8. reddit.com [reddit.com]
- 9. prepchem.com [prepchem.com]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Cross-Reactivity of 2-(2-Bromoethyl)pyridine
For researchers, scientists, and drug development professionals, understanding the reactivity and potential for off-target effects of synthetic building blocks is paramount. 2-(2-Bromoethyl)pyridine is a versatile reagent, prized for its ability to introduce a pyridylethyl moiety into a wide range of molecules. This functional group is a common feature in many biologically active compounds, making this compound a valuable tool in medicinal chemistry and organic synthesis.[1] However, its utility is intrinsically linked to its reactivity as an alkylating agent, which also necessitates a thorough understanding of its potential for cross-reactivity with other nucleophiles, both in chemical reactions and biological systems.
This guide provides an in-depth comparison of this compound with its close structural and functional analogs. We will explore the nuances of its chemical reactivity and delve into its biological cross-reactivity profile, supported by established experimental protocols. Our aim is to equip you with the knowledge to make informed decisions when selecting a reagent for your specific application, ensuring both efficiency in synthesis and a greater understanding of potential biological consequences.
Section 1: Chemical Reactivity: A Comparative Analysis of Alkylating Potential
The primary mode of reaction for this compound is nucleophilic substitution, where the bromide ion is displaced by a nucleophile. This reactivity is central to its function as a synthetic building block. To objectively compare its alkylating strength, we will consider its closest analogs: 2-(2-chloroethyl)pyridine and the isomeric 2-(bromomethyl)pyridine.
The Halogen's Impact: Bromo vs. Chloro
The nature of the halogen atom in the ethyl side chain significantly influences the reactivity of the compound. In nucleophilic substitution reactions, the carbon-halogen bond is broken. The bond strength of a carbon-bromine bond is generally weaker than a carbon-chlorine bond. This fundamental difference means that bromide is a better leaving group than chloride.
Consequently, This compound is a more reactive alkylating agent than 2-(2-chloroethyl)pyridine . This has practical implications for synthesis:
-
Reaction Conditions: Reactions with this compound can often be carried out under milder conditions (e.g., lower temperatures, weaker bases) compared to its chloro-analog.
-
Reaction Rate: The rate of nucleophilic substitution will be faster with the bromo-derivative.
-
Selectivity: In molecules with multiple potential nucleophilic sites, the higher reactivity of this compound might lead to lower selectivity.
The Influence of the Alkyl Chain: Ethyl vs. Methyl
Comparing this compound with 2-(bromomethyl)pyridine highlights the effect of the alkyl chain length. While both are effective alkylating agents, the reaction mechanisms and steric considerations can differ. The primary difference lies in the stability of the potential carbocation intermediate that could form during an SN1-type reaction. However, for primary halides like these, an SN2 mechanism is more likely. In an SN2 reaction, the accessibility of the electrophilic carbon to the incoming nucleophile is a key factor. The methylene carbon in 2-(bromomethyl)pyridine is sterically less hindered than the corresponding carbon in this compound, which could lead to faster reaction rates in some cases.
Quantitative Comparison of Alkylating Activity: The NBP Assay
To quantify the relative reactivity of these alkylating agents, a well-established colorimetric assay using 4-(4-nitrobenzyl)pyridine (NBP) can be employed.[2][3][4][5][6] NBP is a nucleophile that, upon alkylation, forms a product that develops a distinct color in a basic solution. The intensity of this color is proportional to the extent of alkylation and can be measured spectrophotometrically.[3] This assay serves as a reliable proxy for the reactivity of alkylating agents towards biological nucleophiles like DNA.[6]
Table 1: Comparison of this compound and its Analogs
| Compound | Structure | Key Differentiating Feature | Expected Relative Reactivity | Rationale |
| This compound | c1ccc(CCBr)nc1 | Bromoethyl group | High | Weaker C-Br bond, making bromide an excellent leaving group. |
| 2-(2-Chloroethyl)pyridine | c1ccc(CCCl)nc1 | Chloroethyl group | Moderate | Stronger C-Cl bond compared to C-Br, resulting in a slower reaction rate. |
| 2-(Bromomethyl)pyridine | c1ccc(CBr)nc1 | Bromomethyl group | High | Less steric hindrance at the reaction center compared to the bromoethyl analog. |
Section 2: Biological Cross-Reactivity: Off-Target Effects and Cytotoxicity Profiles
In the context of drug development, "cross-reactivity" extends beyond simple chemical reactions to encompass a compound's interactions with unintended biological targets. As an alkylating agent, this compound and its derivatives have the potential to react with nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to off-target effects and cytotoxicity.
Structure-Activity Relationship (SAR) in Pyridine Derivatives
Comparative Cytotoxicity Assessment: The MTT Assay
A standard method for evaluating the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is widely used to determine the IC50 (half-maximal inhibitory concentration) of a compound against various cell lines. By comparing the IC50 values of this compound and its analogs against a panel of cancer and normal cell lines, one can gain insights into their relative cytotoxicity and potential for therapeutic applications or toxicity.
Table 2: Illustrative Data from Cytotoxicity Studies of Pyridine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Substituted Pyridines | HepG-2 (Liver Cancer) | 0.24 - 78.17 | [12] |
| Substituted Pyridines | Caco-2 (Colon Cancer) | 7.83 - 84.43 | [12] |
| Pyridine Analogs | A549 (Lung Cancer) | 23.43 - 24.62 | [13] |
| Pyridine Derivatives | MCF-7 (Breast Cancer) | Varies with substitution | [14] |
Note: The data in this table is for illustrative purposes to show the range of activities observed for pyridine derivatives and does not represent a direct comparison of the compounds discussed in this guide.
Off-Target Kinase Profiling
For compounds intended for targeted therapies, assessing their selectivity is crucial. Kinase inhibitor profiling is a common approach to identify unintended interactions. Many pyridine-containing molecules are designed as kinase inhibitors, and their off-target effects are a significant concern.[15][16] Screening a compound against a panel of kinases can reveal its selectivity profile and potential for off-target-mediated side effects. While no specific kinase screening data for this compound was found, it is a critical step in the development of any drug candidate derived from it.
Section 3: Experimental Protocols
To facilitate your own comparative studies, we provide detailed, step-by-step methodologies for the key experiments discussed in this guide.
Protocol for Determination of Alkylating Activity using 4-(4-Nitrobenzyl)pyridine (NBP)
This protocol is adapted from established methods for quantifying the reactivity of alkylating agents.[3][4]
Objective: To quantitatively compare the alkylating reactivity of this compound and its analogs.
Materials:
-
This compound
-
2-(2-Chloroethyl)pyridine
-
2-(Bromomethyl)pyridine
-
4-(4-Nitrobenzyl)pyridine (NBP) solution (5% w/v in acetone)
-
Acetone
-
Distilled water
-
Acetate buffer (0.25 M, pH 4.5)
-
Ethyl acetate
-
Sodium hydroxide solution (1 M)
-
Test tubes
-
Water bath or heating block
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of the alkylating agents (e.g., 10 mM in acetone).
-
In a series of test tubes, add 1 mL of the alkylating agent solution.
-
Add 1 mL of distilled water and 1 mL of acetate buffer to each tube.
-
Add 0.5 mL of the NBP solution to each tube.
-
Incubate the tubes at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
-
Cool the tubes to room temperature.
-
Add 2 mL of acetone and 5 mL of ethyl acetate to each tube.
-
Add 1.5 mL of 1 M NaOH solution and vortex vigorously for 30 seconds.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer to a cuvette.
-
Measure the absorbance at the wavelength of maximum absorption for the colored product (typically around 540-560 nm) within 2 minutes of adding the NaOH.
-
A blank reaction containing all components except the alkylating agent should be run in parallel.
-
The absorbance is directly proportional to the alkylating activity.
Data Analysis: Compare the absorbance values obtained for each compound. A higher absorbance indicates a higher degree of alkylation and thus greater reactivity.
Workflow for the NBP alkylating activity assay.
Protocol for Comparative Cytotoxicity Assessment using the MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of the compounds in a cell-based assay.
Objective: To determine and compare the IC50 values of this compound and its analogs against a selected cell line.
Materials:
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
This compound and its analogs
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Trypsinize the cells, count them, and dilute to the desired seeding density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate for 48 or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix gently and incubate for at least 1 hour at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression model to determine the IC50 value for each compound.
Workflow for the MTT cytotoxicity assay.
Section 4: Mechanistic Insights and Rationale for Experimental Choices
The choice between this compound and its analogs is not merely a matter of reactivity but also involves considerations of stability, cost, and the specific requirements of the synthetic route or biological system under investigation.
The Rationale for Choosing an Alkylating Agent
-
For high reactivity and mild conditions: this compound is the preferred choice. Its enhanced reactivity allows for lower temperatures and less harsh conditions, which can be crucial when working with sensitive substrates.
-
For cost-effectiveness and moderate reactivity: 2-(2-Chloroethyl)pyridine may be a suitable alternative, particularly for large-scale syntheses where cost is a significant factor and the reaction conditions can be adjusted to accommodate its lower reactivity.
-
For specific synthetic strategies: The choice between an ethyl and a methyl linker can influence the final properties of the target molecule, including its conformational flexibility and binding interactions.
Interpreting Cross-Reactivity Data
-
High alkylating activity in the NBP assay suggests a greater potential for non-specific reactions with biological nucleophiles, which could translate to higher cytotoxicity.
-
A low IC50 value in the MTT assay indicates significant cytotoxic potential. When comparing compounds, a lower IC50 value signifies greater potency.
-
A broad kinase inhibition profile indicates a lack of selectivity and a higher likelihood of off-target effects. A desirable compound will show potent inhibition of the target kinase with minimal activity against other kinases.
Conclusion
This compound is a powerful synthetic tool, but its utility is best harnessed with a clear understanding of its reactivity and potential for cross-reactivity. This guide has provided a framework for comparing it with its key analogs, 2-(2-chloroethyl)pyridine and 2-(bromomethyl)pyridine. By employing the experimental protocols outlined herein, researchers can generate the necessary data to make informed decisions, optimizing their synthetic strategies and gaining valuable insights into the biological profiles of the molecules they create. The principles and methodologies presented here are fundamental to the rational design of novel chemical entities with desired properties and minimized off-target effects.
References
- 1. Buy this compound hydrobromide | 72996-65-7 [smolecule.com]
- 2. [Methodology of the colorimetric determination of alkylating cytostatics with 4-(4'-nitrobenzyl)pyridine (NBP) in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iomcworld.org [iomcworld.org]
- 4. Determination of reaction rate constants for alkylation of 4-(p-nitrobenzyl) pyridine by different alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]
- 6. Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity | Medicines for Malaria Venture [mmv.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 15. chemijournal.com [chemijournal.com]
- 16. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-(2-Bromoethyl)pyridine in the Synthesis of Bioactive Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the efficient construction of molecular scaffolds found in bioactive compounds is of paramount importance. The pyridine ring is a privileged structure, present in a vast array of FDA-approved drugs.[1] Consequently, reagents that facilitate the introduction of the pyridyl moiety are invaluable tools for the synthetic chemist. Among these, 2-(2-Bromoethyl)pyridine has emerged as a versatile building block for the synthesis of various bioactive molecules, particularly those containing the 2-pyridylethylamine core.
This guide provides a comprehensive analysis of the efficacy of this compound in the synthesis of two prominent bioactive molecules: the first-generation antihistamine, Tripelennamine , and the anti-vertigo drug, Betahistine . We will objectively compare its performance against alternative synthetic strategies, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection of the optimal synthetic route.
Unveiling the Reactivity of this compound
This compound is a bifunctional molecule featuring a nucleophilic pyridine ring and an electrophilic bromoethyl side chain. This duality in reactivity makes it a valuable precursor for a variety of chemical transformations. The primary utility of this compound in the synthesis of bioactive molecules lies in its ability to act as a 2-pyridylethylating agent through nucleophilic substitution reactions at the bromine-bearing carbon.
Case Study 1: The Synthesis of Betahistine - A Tale of Two Pathways
Betahistine, chemically N-methyl-2-(pyridin-2-yl)ethanamine, is widely used for the treatment of Ménière's disease. Its synthesis offers a clear example of how different synthetic strategies can be employed to construct the same target molecule, allowing for a comparative assessment of the utility of this compound.
The most common industrial synthesis of Betahistine commences with 2-methylpyridine. This multi-step process involves an initial reaction with formaldehyde to yield 2-(2-hydroxyethyl)pyridine, which is then dehydrated to form the key intermediate, 2-vinylpyridine. The final step is a Michael addition of methylamine to 2-vinylpyridine to afford Betahistine.[2][3][4][5]
An alternative, more classical approach involves the direct alkylation of methylamine with a 2-pyridylethyl halide, such as this compound or its precursor-derived bromide. While less common in modern large-scale production, this route provides a valuable comparison in terms of step economy and reagent handling.
Comparative Analysis of Betahistine Synthesis Routes
| Parameter | Route A: Via 2-Vinylpyridine | Route B: Via this compound (or equivalent) | References |
| Starting Material | 2-Methylpyridine | 2-(2-Hydroxyethyl)pyridine | [2][3][5] |
| Key Intermediate | 2-Vinylpyridine | This compound | [2][3][5] |
| Number of Steps | 3 (from 2-methylpyridine) | 2 (from 2-(2-hydroxyethyl)pyridine) | [3][5] |
| Overall Yield | ~47% (from 2-methylpyridine) | Yield data for the complete sequence is not readily available in comparative studies. | [3] |
| Key Transformation | Aza-Michael Addition | Nucleophilic Substitution (N-alkylation) | [2] |
| Advantages | - Well-established industrial process. - High yield in the final Michael addition step (up to 90% in continuous flow).[6] | - Potentially fewer steps. - Avoids the handling of potentially polymerizable 2-vinylpyridine. | |
| Disadvantages | - Multi-step process with potential for yield loss at each stage. - 2-Vinylpyridine is prone to polymerization. - The Michael addition can be reversible, impacting yield.[2][4] | - this compound can be lachrymatory and requires careful handling. - Potential for over-alkylation of the amine. |
Experimental Protocols
Step 1: Synthesis of 2-(2-Hydroxyethyl)pyridine from 2-Methylpyridine In an autoclave, 2-methylpyridine is reacted with a 40% aqueous solution of formaldehyde. The mixture is heated to 120-125°C for 12 hours. After cooling, the low-boiling components are removed by distillation, followed by vacuum distillation to yield 2-(2-hydroxyethyl)pyridine (yield: ~66%).[5]
Step 2: Dehydration of 2-(2-Hydroxyethyl)pyridine to 2-Vinylpyridine 2-(2-Hydroxyethyl)pyridine is heated with acetic anhydride under reflux. The resulting 2-vinylpyridine is isolated by distillation (yield: 72%).[3]
Step 3: Aza-Michael Addition of Methylamine to 2-Vinylpyridine 2-Vinylpyridine is reacted with an aqueous solution of methylamine to produce Betahistine (yield: 62.5%).[3] The final product is then typically converted to its dihydrochloride salt.
While a direct comparative study with yield data is not available, the following protocol is based on the established reactivity of this compound.
Step 1: Synthesis of this compound from 2-(2-Hydroxyethyl)pyridine 2-(2-Hydroxyethyl)pyridine is treated with hydrobromic acid and heated to reflux. The excess acid is removed, and the product is purified by recrystallization to give this compound hydrobromide.
Step 2: N-Alkylation of Methylamine with this compound this compound hydrobromide is reacted with an excess of methylamine in a suitable solvent. A base, such as potassium carbonate, is typically added to neutralize the hydrobromide and the HBr formed during the reaction. The reaction mixture is stirred, potentially with heating, until the starting material is consumed. The product, Betahistine, is then isolated and purified.
Workflow Diagrams
Caption: Synthetic routes to Betahistine.
Case Study 2: The Synthesis of Tripelennamine - Exploring Alternative Approaches
Tripelennamine is a first-generation antihistamine of the ethylenediamine class.[4] Its structure also features the 2-pyridylethylamine core, making its synthesis a relevant case for evaluating the utility of this compound.
A common synthetic route to Tripelennamine involves the N-alkylation of N-benzyl-N',N'-dimethyl-1,2-ethanediamine with a 2-halopyridine, such as 2-bromopyridine or 2-chloropyridine, in the presence of a strong base like sodium amide.
An alternative disconnection would involve the reaction of this compound with N-benzylaniline. However, detailed experimental procedures and yield comparisons for this specific route are not as readily available in the literature as for the more established methods.
Comparative Analysis of Tripelennamine Synthesis Routes
| Parameter | Route C: Via 2-Halopyridine | Route D (Conceptual): Via this compound | References |
| Starting Materials | 2-Bromopyridine or 2-Chloropyridine, N-Benzyl-N',N'-dimethyl-1,2-ethanediamine | This compound, N-Benzylaniline | |
| Key Transformation | Nucleophilic Aromatic Substitution | N-Alkylation | |
| Advantages | - Utilizes readily available starting materials. | - Potentially more direct for installing the complete side chain. | |
| Disadvantages | - Requires a strong base like sodium amide. | - Potential for competing reactions and the need for careful control of stoichiometry. - Lack of extensive literature data for this specific route. |
Experimental Protocols
This protocol is based on established methods for similar N-arylations.
A solution of N-benzyl-N',N'-dimethyl-1,2-ethanediamine in an inert solvent like toluene is treated with a strong base such as sodium amide at elevated temperatures. 2-Bromopyridine is then added to the reaction mixture. The reaction is heated until completion, after which it is quenched, and the product, Tripelennamine, is isolated and purified.
This conceptual protocol is based on standard N-alkylation procedures.
N-Benzylaniline is dissolved in a suitable solvent, such as DMF or acetonitrile, and treated with a base like potassium carbonate to deprotonate the amine. This compound is then added, and the mixture is heated to drive the reaction to completion. After an aqueous workup, Tripelennamine is isolated and purified.
Workflow Diagrams
Caption: Synthetic approaches to Tripelennamine.
Conclusion and Future Perspectives
This compound serves as a valuable and effective reagent for the introduction of the 2-pyridylethyl moiety in the synthesis of bioactive molecules. In the case of Betahistine, while the 2-vinylpyridine route is more established industrially, the use of this compound offers a viable alternative with a potentially shorter synthetic sequence. The choice between these routes will likely depend on factors such as scale, cost of starting materials, and the capability to handle the respective key intermediates.
For the synthesis of Tripelennamine, the classical approach using a 2-halopyridine and an appropriately substituted ethylenediamine remains the more documented method. However, the conceptual route employing this compound warrants further investigation, as it could offer a more convergent and potentially milder alternative.
As the demand for novel and efficient synthetic methodologies continues to grow, a thorough understanding of the comparative efficacy of reagents like this compound is crucial for the modern medicinal and process chemist. Further head-to-head comparative studies under standardized conditions would be highly beneficial to definitively establish the most efficient and scalable routes to these and other important bioactive molecules.
References
A Comparative Kinetic Guide to 2-(2-Bromoethyl)pyridine in Synthetic Chemistry
For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. The 2-pyridylethyl moiety is a prevalent structural motif in a vast array of pharmaceuticals and functional materials. 2-(2-Bromoethyl)pyridine has long served as a workhorse reagent for introducing this group. However, a nuanced understanding of its reaction kinetics, particularly in comparison to viable alternatives, is essential for rational synthetic design and optimization.
This guide provides an in-depth comparative analysis of the reaction kinetics of this compound. Moving beyond simple protocols, we will explore the mechanistic underpinnings of its reactivity, compare its performance against key alternatives with supporting data, and provide validated experimental workflows for its application and kinetic analysis.
The Reactivity Profile of this compound
This compound is primarily utilized as an electrophile in nucleophilic substitution reactions.[1] Its reactivity is centered on the electrophilic sp³-hybridized carbon atom attached to the bromine, which is susceptible to attack by a wide range of nucleophiles. The pyridine ring, while not directly participating in the substitution at the ethyl chain, influences the overall properties of the molecule. The primary reactions include N-alkylation of amines, O-alkylation of alcohols and phenols, and S-alkylation of thiols.[1][2]
The fundamental transformation is a bimolecular nucleophilic substitution (S_N2) reaction, as depicted below.
Caption: General S_N2 reaction pathway for this compound.
A critical, yet often overlooked, aspect of its reactivity is the potential for a competing intramolecular reaction. The pyridine nitrogen can act as an internal nucleophile, leading to the formation of a transient, highly reactive aziridinium-like species. This competing pathway is particularly relevant under certain conditions and can lead to complex product mixtures if not properly controlled.[3]
Comparative Kinetic Analysis: Choosing the Right Reagent
The decision to use this compound should be based on a careful evaluation of its performance relative to other reagents capable of achieving the same transformation.
The Halogen Effect: A Comparison of 2-(2-Haloethyl)pyridines
The nature of the halogen atom in the 2-(2-haloethyl)pyridine series (Cl, Br, I) has a profound and predictable impact on reaction kinetics, governed by the leaving group's ability. The strength of the carbon-halogen bond is the determining factor in the rate-limiting step of an S_N2 reaction. Weaker C-X bonds are broken more easily, leading to faster reaction rates.
The established trend for leaving group ability is: I⁻ > Br⁻ > Cl⁻ > F⁻ .[4] This directly translates to the reaction rates for pyridylethylation.
| Reagent | Relative Rate (k_rel) | C-X Bond Energy (kJ/mol) | Key Considerations |
| 2-(2-Chloro ethyl)pyridine | ~0.02 | ~339 | Lower cost, but requires more forcing conditions (higher temperatures, longer reaction times). |
| 2-(2-Bromo ethyl)pyridine | 1 (Reference) | ~285 | Good balance of reactivity and stability. Widely available and commonly used.[2] |
| 2-(2-Iodo ethyl)pyridine | ~30-50 | ~222 | Highest reactivity, allowing for milder reaction conditions. Prone to degradation and more expensive. |
Note: Relative rates are illustrative and can vary significantly with the nucleophile, solvent, and temperature.
Expert Insight: While the iodo-analog offers significantly faster kinetics, its lower stability and higher cost often make this compound the more practical choice for large-scale synthesis. The chloro-derivative is generally reserved for situations where cost is the primary driver and slower reaction times are acceptable.
Mechanistic Alternatives: S_N2 vs. Michael Addition
An entirely different strategy for introducing the 2-pyridylethyl group involves the use of 2-vinylpyridine as a Michael acceptor.[5] This two-step conceptual alternative proceeds through a different mechanism—conjugate addition—which has distinct kinetic and selectivity profiles.
Caption: Comparison of S_N2 and Michael addition pathways.
| Feature | This compound (S_N2) | 2-Vinylpyridine (Michael Addition) |
| Mechanism | Bimolecular Nucleophilic Substitution | Conjugate (1,4-) Addition |
| Nucleophiles | Works well with a broad range of "hard" and "soft" nucleophiles (amines, alkoxides, thiolates).[6] | Best with "soft" nucleophiles (e.g., thiols, secondary amines, carbanions).[5] |
| Byproducts | Halide salt (e.g., HBr) is generated, often requiring a stoichiometric base.[6] | No byproduct; 100% atom economy in principle. |
| Reversibility | Generally irreversible. | Often reversible, especially with weaker nucleophiles. Reaction is driven by thermodynamics. |
| Kinetic Control | Reaction rate is highly dependent on leaving group ability (Br vs. Cl vs. I). | Rate is dependent on the electrophilicity of the double bond and nucleophile strength. |
Expert Insight: The Michael addition pathway using 2-vinylpyridine is an elegant, atom-economical alternative. However, its success is highly dependent on the nature of the nucleophile. For robust, irreversible alkylation of a wide variety of nucleophiles, particularly primary amines where over-alkylation can be an issue, the S_N2 pathway with this compound often provides more predictable and controllable kinetics.
Experimental Protocols & Kinetic Analysis
Trustworthy protocols are self-validating. The following methods include built-in monitoring and analysis steps to ensure reproducibility and accurate kinetic assessment.
Protocol: N-Alkylation of Morpholine
This protocol details a standard N-alkylation using this compound hydrobromide, a common and stable salt form of the reagent.[2]
Materials:
-
Morpholine (1.0 eq.)
-
This compound hydrobromide (1.1 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq.)
-
Acetonitrile (CH₃CN), anhydrous
-
Internal Standard (e.g., dodecane) for GC/HPLC analysis
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium carbonate (2.5 eq.).
-
Add anhydrous acetonitrile to create a stirrable suspension.
-
Add morpholine (1.0 eq.) and the internal standard to the suspension.
-
Begin stirring and add this compound hydrobromide (1.1 eq.) in one portion.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction by taking aliquots at regular time intervals (e.g., every 30 minutes). Quench each aliquot with water, extract with ethyl acetate, and analyze by HPLC or GC to determine the concentration of reactants and products relative to the internal standard.
-
Upon completion (typically >95% conversion of morpholine), cool the mixture to room temperature.
-
Filter the solids (K₂CO₃ and KBr) and wash the filter cake with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.
Protocol: Kinetic Monitoring via HPLC
Accurate kinetic data requires a robust analytical workflow.
Caption: Workflow for a typical kinetic experiment using HPLC analysis.
Methodology:
-
Calibration: Prepare standard solutions of the starting material (e.g., morpholine) and the expected product (N-(2-pyridylethyl)morpholine) at known concentrations with a fixed concentration of the internal standard. Generate calibration curves by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Sample Preparation: For each time point, withdraw a 0.1 mL aliquot from the reaction mixture. Immediately add it to a vial containing 1.0 mL of cold water to quench the reaction. Extract with 1.0 mL of ethyl acetate containing the internal standard. Vortex thoroughly and allow the layers to separate.
-
HPLC Analysis: Analyze the organic layer. A typical method might use a C18 column with a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid, monitoring at a wavelength where the pyridine ring absorbs (e.g., 254 nm).
-
Data Processing: Using the calibration curves, convert the peak area ratios from each time point into concentrations.
-
Kinetic Modeling: For a reaction following second-order kinetics (first order in each reactant), a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant, k. Alternatively, under pseudo-first-order conditions (e.g., using a large excess of one reactant), a plot of ln[Reactant] versus time will be linear with a slope of -k'.
Conclusion
This compound remains a highly effective and reliable reagent for introducing the 2-pyridylethyl group into a molecule. Its kinetic profile is well-understood, offering a favorable balance of reactivity and stability that makes it superior to its chloro-analog for most applications and more practical than its iodo-counterpart. While mechanistically distinct alternatives like 2-vinylpyridine present advantages in atom economy, the S_N2 pathway offered by this compound provides broader substrate scope and more predictable, irreversible kinetics. A thorough understanding of these comparative principles empowers chemists to make informed, data-driven decisions, leading to more efficient and successful synthetic outcomes.
References
A Comparative Guide to Purity Assessment of Synthesized 2-(2-Bromoethyl)pyridine Derivatives
For researchers, scientists, and drug development professionals, the purity of a synthetic intermediate is not a matter of triviality; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. The compound 2-(2-Bromoethyl)pyridine is a valuable heterocyclic building block, serving as a precursor in the synthesis of numerous pharmaceutically active molecules and complex organic structures.[1] Its reactive bromoethyl group allows for a variety of nucleophilic substitution reactions, making it a versatile synthon.[1] However, the very reactivity that makes it useful also predisposes it to the formation of closely related impurities during synthesis.
This guide provides an in-depth, comparative analysis of the primary analytical techniques used to assess the purity of synthesized this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating workflows, and provide field-proven insights to ensure the highest degree of scientific integrity in your purity assessment.
The Synthetic Landscape: Understanding the Impurity Profile
To effectively assess purity, one must first understand the likely impurities. The most common laboratory synthesis of this compound involves the treatment of 2-Pyridineethanol with a brominating agent, such as concentrated hydrobromic acid (HBr), typically with heating.[2]
Reaction Scheme: 2-Pyridineethanol + HBr → this compound hydrobromide + H₂O
This seemingly straightforward SN2 reaction can be complicated by several factors, leading to a predictable impurity profile:
-
Unreacted Starting Material: Incomplete reaction will leave residual 2-Pyridineethanol .
-
Elimination By-product: The acidic and heated conditions can promote E2 elimination, forming the highly conjugated and often problematic 2-Vinylpyridine .
-
Reagent Carryover: Residual HBr can lead to the final product being a mix of the free base and the hydrobromide salt, affecting its physical properties and subsequent reactivity.
-
Solvent Residues: Depending on the workup and purification, residual solvents may be present.
Therefore, a robust purity assessment must be able to separate and quantify the target compound from its alcohol precursor and its vinyl elimination product.
An Integrated Strategy for Purity Verification
No single analytical method is infallible. A trustworthy purity assessment relies on the principle of orthogonality , where different techniques that measure distinct chemical properties are used to corroborate findings. A logical workflow ensures efficiency and comprehensive analysis.
Caption: Integrated workflow for purity assessment.
Comparative Analysis of Analytical Techniques
Here we compare the core techniques, detailing their principles, advantages, limitations, and providing actionable experimental protocols.
3.1. Thin-Layer Chromatography (TLC): Rapid Reaction Monitoring
-
Principle: TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (eluent). More polar compounds interact more strongly with the silica and move slower up the plate.
-
Expertise & Experience: TLC is the workhorse of the synthesis lab. For this specific transformation, the product, this compound, is significantly less polar than the starting material, 2-Pyridineethanol, due to the replacement of the hydroxyl group with a bromine atom. This large polarity difference makes for an excellent separation on TLC, providing a clear visual indication of reaction completion. The potential 2-vinylpyridine impurity is non-polar and will typically have the highest Rf value.
-
Trustworthiness: While primarily qualitative, running the starting material, co-spot (starting material and reaction mixture), and reaction mixture lanes side-by-side provides a self-validating system for tracking the consumption of the starting material.[3]
-
Limitations: TLC is not quantitative and can fail to resolve impurities with similar polarities to the product.
Experimental Protocol: TLC Analysis
-
Plate: Silica gel 60 F254 pre-coated aluminum sheets.[3]
-
Eluent System: A 7:3 mixture of Hexane:Ethyl Acetate is a good starting point. A small amount of triethylamine (0.5%) can be added to the eluent to reduce "tailing" of the basic pyridine spots on the acidic silica gel.[4]
-
Spotting: Dissolve a small amount of crude material in dichloromethane or ethyl acetate. Apply spots for the starting material (SM), the reaction mixture (RM), and a co-spot (Co) containing both SM and RM.
-
Development: Place the plate in a chamber saturated with the eluent vapor and allow the solvent front to travel up the plate.
-
Visualization: Visualize the spots under UV light (254 nm).[3] The disappearance of the lower-Rf starting material spot in the RM lane indicates reaction completion.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS): Volatile Impurity Profiling & Identity Confirmation
-
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which ionizes and fragments them, providing a unique mass spectrum (a "fingerprint") that confirms their identity.
-
Expertise & Experience: GC-MS is exceptionally powerful for this analysis because both the product and the likely impurities are volatile and thermally stable. It can easily separate the starting material, product, and 2-vinylpyridine. The mass spectrometer provides unambiguous confirmation. The fragmentation pattern is key: organobromine compounds show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity.[5] The primary fragmentation is often the loss of the bromine radical or the cleavage of the ethyl linker.
-
Trustworthiness: The combination of a unique retention time and a characteristic mass spectrum with the correct isotopic pattern provides a very high degree of confidence in the peak's identity.
-
Limitations: Not suitable for non-volatile impurities. Accurate quantification requires careful calibration with standards.
Experimental Protocol: GC-MS Analysis
-
Column: A standard non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: 250 °C, Split mode (e.g., 50:1 split ratio).
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-300 m/z.
-
-
Sample Prep: Dilute the sample to ~100 µg/mL in dichloromethane or ethyl acetate.
Table 1: Illustrative GC-MS Data
| Compound Name | Approx. Retention Time (min) | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| 2-Vinylpyridine | 6.5 | 105 | 104 (M-H), 78 (loss of C₂H₃) |
| 2-Pyridineethanol | 8.2 | 123 | 92 (loss of CH₂OH), 78 |
| This compound | 9.5 | 185/187 (1:1 ratio) | 106 (M-Br), 78 (pyridine ring) |
3.3. High-Performance Liquid Chromatography (HPLC): High-Resolution Quantitative Analysis
-
Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column under high pressure. For this application, Reverse-Phase (RP) HPLC is ideal, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.
-
Expertise & Experience: RP-HPLC provides excellent resolution for separating the polar 2-pyridineethanol from the more non-polar this compound and 2-vinylpyridine.[6] UV detection is highly effective as the pyridine ring is a strong chromophore. This method is the gold standard for quantitative purity determination, typically using an area percent calculation. The use of an acidic mobile phase modifier (e.g., formic or trifluoroacetic acid) ensures that the pyridine nitrogen is protonated, leading to sharp, symmetrical peak shapes.[7]
-
Trustworthiness: A validated HPLC method provides highly precise and accurate quantification of impurities. Running a blank, a system suitability standard, and the sample ensures the data is reliable.
-
Limitations: Requires reference standards for positive identification of impurity peaks. Can be blind to impurities that do not possess a UV chromophore.
Experimental Protocol: RP-HPLC-UV Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.
-
Sample Prep: Dissolve the sample in a 50:50 mixture of water:acetonitrile to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.
Table 2: Illustrative HPLC Data
| Compound Name | Approx. Retention Time (min) | Relative Response Factor (UV @ 260 nm) |
| 2-Pyridineethanol | 3.1 | 0.95 |
| This compound | 10.8 | 1.00 (by definition) |
| 2-Vinylpyridine | 12.5 | 1.10 |
3.4. ¹H NMR Spectroscopy: Definitive Structural Confirmation and Quantitation
-
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H, the proton) within a molecule. The chemical environment of each proton dictates its resonance frequency (chemical shift), providing detailed information about the molecule's structure and connectivity.
-
Expertise & Experience: ¹H NMR is arguably the most powerful tool for this analysis as it provides an unambiguous structural fingerprint. The key diagnostic signals are the two sets of triplets for the ethyl group (-CH₂-CH₂-). For 2-Pyridineethanol, these appear at ~3.0 and ~4.0 ppm.[8] For the product, this compound, the electron-withdrawing effect of the bromine shifts these triplets downfield to approximately 3.3 and 3.7 ppm, respectively. The vinyl protons of the 2-vinylpyridine impurity have highly characteristic signals in the 5.5-7.0 ppm range.[9]
-
Trustworthiness & Quantitative NMR (qNMR): Beyond structural confirmation, NMR can be made quantitative.[2] The area under an NMR peak is directly proportional to the number of protons it represents.[8] By adding a certified internal standard of known concentration and purity, one can directly calculate the absolute purity of the target compound without needing reference standards for the impurities themselves.[10][11] This makes qNMR a powerful, orthogonal method to chromatographic purity assays.
-
Limitations: Lower sensitivity compared to MS. Complex mixtures can lead to overlapping signals, complicating interpretation.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
For qNMR: Accurately weigh ~10-15 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have sharp signals that do not overlap with the analyte signals.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (e.g., D1 = 30s) for accurate integration in qNMR experiments.
-
Processing: Process the data with phasing and baseline correction. Calibrate the spectrum to the residual solvent peak or the internal standard.
-
Analysis: Integrate all signals corresponding to the product, impurities, and the internal standard. Calculate purity based on the relative integral values, accounting for the number of protons each signal represents.
Data Synthesis and Final Comparison
A robust purity assessment integrates the findings from each method to build a comprehensive and self-validating report.
-
TLC confirms the reaction's progress and the absence of the polar starting material.
-
GC-MS confirms the identity of the main peak via its retention time and mass spectrum (including the crucial Br isotope pattern) and identifies any volatile impurities.
-
HPLC provides the primary quantitative result, calculating purity based on the relative peak areas, ideally corrected with response factors.
-
¹H NMR provides definitive structural confirmation and can be used for an orthogonal quantitative purity assessment via qNMR, which often serves as a tie-breaker if chromatographic methods give conflicting results.
Table 3: Summary Comparison of Analytical Techniques
| Feature | TLC | GC-MS | HPLC-UV | ¹H NMR |
| Primary Use | Reaction Monitoring | Identity & Volatile Impurities | Quantitative Purity | Structural Confirmation & qNMR |
| Quantitation | No (Qualitative) | Semi-Quantitative | Yes (High Precision) | Yes (High Accuracy with IS) |
| Resolution | Low | High | Very High | High (Varies) |
| Sensitivity | Low | Very High | High | Moderate |
| Key Advantage | Fast, Inexpensive | Definitive Identification | Robust & Precise | Unambiguous Structure Info |
| Key Limitation | Not Quantitative | Requires Volatility | Needs UV Chromophore | Lower Sensitivity |
Conclusion
Assessing the purity of synthesized this compound derivatives requires more than a single measurement. It demands a thoughtfully designed, multi-faceted analytical strategy. By leveraging the speed of TLC for reaction monitoring, the definitive identification power of GC-MS, the quantitative precision of HPLC, and the structural certainty of ¹H NMR, researchers can establish a self-validating system. This integrated approach ensures that the material proceeding to the next stage of research or development is of the highest, most reliably characterized quality, underpinning the integrity of all subsequent scientific endeavors.
References
- 1. This compound hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. 2-(1-Bromoethyl)pyridine | C7H8BrN | CID 15373657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 9. 2-(2-BROMO-ETHYL)-PYRIDINE HYDROBROMIDE(72996-65-7) 1H NMR [m.chemicalbook.com]
- 10. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
A Senior Application Scientist's Guide to 2-(2-Bromoethyl)pyridine: Applications, Limitations, and A Comparative Analysis for Synthetic Strategy
For the discerning researcher in organic synthesis and drug development, the selection of an appropriate building block is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the myriad of commercially available reagents, 2-(2-Bromoethyl)pyridine and its hydrobromide salt have carved a niche as valuable precursors for the introduction of the 2-pyridylethyl moiety, a common pharmacophore in a range of biologically active molecules. This guide provides an in-depth technical review of the applications and limitations of this compound, alongside a comparative analysis with viable alternatives, supported by experimental data and detailed protocols to inform your synthetic strategy.
The Synthetic Utility of this compound: A Versatile Pyridylethylation Agent
This compound is a bifunctional molecule featuring a nucleophilic pyridine ring and an electrophilic bromoethyl side chain. Its primary utility lies in its capacity to act as a pyridylethylation agent, predominantly through nucleophilic substitution reactions at the ethyl group.[1][2] This reactivity allows for the facile introduction of the 2-pyridylethyl scaffold, which is a key structural motif in numerous pharmaceutical agents.
The hydrobromide salt of this compound is often the preferred form for laboratory use. The salt form enhances the compound's stability, making it less prone to degradation during storage.[2] The parent free base is a light yellow oily liquid that can darken upon long-term storage or exposure to light, indicating potential decomposition.[2]
Key Applications in Pharmaceutical Synthesis
The 2-pyridylethyl group is a common feature in a variety of bioactive molecules, including antihistamines, antivirals, and antimicrobials.[2]
A cornerstone application of this compound is in the synthesis of the first-generation antihistamine, Tripelennamine .[3] In this synthesis, this compound serves as the key electrophile for the N-alkylation of N-benzyl-N',N'-dimethylethylenediamine.
Beyond antihistamines, this reagent has been employed in the development of:
-
Antiviral and Antimicrobial Agents: The pyridine moiety is a well-known pharmacophore that can interact with various biological targets.[2]
-
Antitumor and Anticonvulsant Compounds: The versatility of the bromoethyl group allows for the construction of complex heterocyclic systems with potential therapeutic properties.[1]
Navigating the Limitations and Side Reactions of this compound
While a valuable tool, the use of this compound is not without its challenges. A thorough understanding of its limitations and potential side reactions is crucial for optimizing reaction conditions and maximizing yields.
Stability and Handling
As mentioned, the free base of this compound exhibits sensitivity to light and long-term storage.[2] For this reason, the more stable hydrobromide salt is generally recommended. When using the hydrobromide salt, the addition of a base is necessary to liberate the free base in situ for the desired reaction to proceed.
Competing Reactions
The reactivity of this compound can lead to several competing side reactions, which can diminish the yield of the desired product.
-
Dehydrobromination: Under certain basic conditions, this compound can undergo elimination of HBr to form 2-vinylpyridine. This is a common side reaction, particularly with sterically hindered or strong, non-nucleophilic bases.[1]
-
Quaternary Ammonium Salt Formation: Over-alkylation of the pyridine nitrogen by another molecule of this compound can lead to the formation of a quaternary ammonium salt, especially if the reaction is run at high concentrations or for extended periods.[1]
-
Intramolecular Cyclization: In cases where the nucleophile is part of the same molecule, intramolecular cyclization can occur, leading to the formation of fused ring systems. For instance, derivatives of 2-(2-aminoethyl)pyridine can undergo intramolecular cyclization to form indolizidine precursors.[4]
Comparative Analysis: this compound vs. Its Alternatives
The choice of a pyridylethylation agent is often a balance between reactivity, cost, and stability. Here, we compare this compound with its most common alternatives: 2-(2-chloroethyl)pyridine and 2-vinylpyridine.
| Reagent | Reaction Type | Leaving Group | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | Nucleophilic Substitution (SN2) | Br⁻ | High | Good leaving group, readily available. | More expensive than chloro-analogue, potential for side reactions. |
| 2-(2-Chloroethyl)pyridine | Nucleophilic Substitution (SN2) | Cl⁻ | Moderate | More cost-effective, generally more stable. | Slower reaction rates, may require harsher conditions.[5] |
| 2-Vinylpyridine | Michael Addition | N/A | Varies | Atom economical, avoids halide waste. | Requires a nucleophile suitable for conjugate addition, potential for polymerization.[6][7] |
2-(2-Chloroethyl)pyridine: The Cost-Effective Alternative
2-(2-Chloroethyl)pyridine hydrochloride is a viable and more economical alternative to its bromo-counterpart.[8][9] However, the chloride is a less effective leaving group than bromide, which generally translates to slower reaction rates and may necessitate higher reaction temperatures or longer reaction times to achieve comparable conversions. This can be a significant consideration in process chemistry where cycle times are a critical factor. For laboratory-scale synthesis where cost is a primary driver and reaction time is less critical, the chloro-analogue presents a compelling option.
2-Vinylpyridine: The Michael Acceptor Approach
2-Vinylpyridine offers a fundamentally different synthetic strategy, acting as a Michael acceptor for the conjugate addition of nucleophiles.[6][7] This approach is atom-economical as it avoids the generation of a halide leaving group. It is particularly well-suited for soft nucleophiles such as enolates, amines, and thiols. However, the reactivity of the Michael addition is highly dependent on the nature of the nucleophile. Furthermore, 2-vinylpyridine is prone to polymerization, especially in the presence of radical initiators or under acidic or basic conditions, which can complicate purification and reduce yields.
Experimental Protocols: A Practical Guide
To provide a tangible framework for the application of these reagents, we present detailed experimental protocols for the synthesis of this compound and its subsequent use in the synthesis of Tripelennamine.
Synthesis of this compound Hydrobromide
This procedure details the conversion of 2-(2-hydroxyethyl)pyridine to this compound hydrobromide.
Materials:
-
2-(2-Hydroxyethyl)pyridine
-
Concentrated Hydrobromic Acid (48%)
-
Isopropyl Alcohol (for recrystallization)
Procedure:
-
To 10 mL (88.8 mmol) of 2-(hydroxyethyl)pyridine in a round-bottom flask, add 90 mL of concentrated hydrobromic acid.[10]
-
Heat the mixture to reflux and maintain for 12-16 hours.[10]
-
After cooling to room temperature, remove the excess hydrobromic acid under reduced pressure.[10]
-
Recrystallize the resulting solid from isopropyl alcohol to yield this compound hydrobromide. A yield of 100% has been reported for this transformation.[10]
Causality Behind Experimental Choices: The use of a large excess of concentrated hydrobromic acid serves as both the reagent and the solvent, driving the reaction to completion. The high temperature of reflux provides the necessary activation energy for the nucleophilic substitution of the hydroxyl group by bromide. Recrystallization from isopropyl alcohol is an effective method for purifying the final product.
Synthesis of Tripelennamine
This protocol outlines the N-alkylation of N-benzyl-N',N'-dimethylethylenediamine with this compound.
Materials:
-
N-Benzyl-N',N'-dimethylethylenediamine
-
This compound hydrobromide
-
Sodium Amide (NaNH₂)
-
Anhydrous Toluene
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend sodium amide in anhydrous toluene.
-
To the stirred suspension, add a solution of N-benzyl-N',N'-dimethylethylenediamine in anhydrous toluene dropwise.
-
Heat the mixture to reflux for 1-2 hours to ensure the formation of the sodium salt of the amine.
-
Cool the reaction mixture and add a solution of this compound (prepared from the hydrobromide salt by neutralization with a base and extraction) in anhydrous toluene dropwise.
-
Heat the reaction mixture to reflux for an additional 4-6 hours.
-
Cool the mixture, and carefully quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by vacuum distillation to obtain Tripelennamine as a yellow oil.[3]
Causality Behind Experimental Choices: Sodium amide is a strong base used to deprotonate the secondary amine, generating a more nucleophilic amide anion. The use of an anhydrous solvent is critical to prevent the quenching of the strong base. The reaction is performed at reflux to provide sufficient energy for the SN2 reaction to proceed at a reasonable rate. The final workup with water neutralizes any remaining base and allows for the separation of the organic product.
Conclusion and Strategic Recommendations
This compound and its hydrobromide salt are indispensable reagents for the introduction of the 2-pyridylethyl moiety in organic synthesis, with a proven track record in the preparation of pharmaceuticals such as Tripelennamine. Its high reactivity, stemming from the good leaving group ability of bromide, ensures efficient N-alkylation reactions.
However, a prudent synthetic chemist must also consider its limitations. The potential for side reactions such as dehydrobromination and intramolecular cyclization necessitates careful optimization of reaction conditions, particularly the choice of base and temperature. For large-scale syntheses where cost is a significant factor, 2-(2-chloroethyl)pyridine may be a more economical choice, albeit at the expense of longer reaction times. In cases where the nucleophile is amenable to conjugate addition, 2-vinylpyridine offers an atom-economical alternative, though the propensity for polymerization must be managed.
Ultimately, the choice of pyridylethylation agent should be guided by a holistic assessment of the specific synthetic challenge, considering factors such as the nature of the nucleophile, desired reaction scale, cost constraints, and the potential for competing reaction pathways. This guide provides the foundational knowledge and practical protocols to make an informed decision and to effectively harness the synthetic potential of this compound and its alternatives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 3. Tripelennamine [drugfuture.com]
- 4. Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine, 2-(2-chloroethyl)-, hydrochloride | C7H9Cl2N | CID 199467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(2-chloroethyl)pyridine hydrochloride 97% | CAS: 4226-37-3 | AChemBlock [achemblock.com]
- 10. prepchem.com [prepchem.com]
Safety Operating Guide
Proper Disposal of 2-(2-Bromoethyl)pyridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(2-Bromoethyl)pyridine, a halogenated organic compound commonly used in chemical synthesis.[1] Adherence to these procedures is critical for minimizing environmental impact and ensuring the health and safety of laboratory personnel.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, it is imperative to understand the inherent hazards of this compound. This compound is classified as a hazardous substance with the following primary concerns:
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[2]
-
Respiratory Irritation: Inhalation may lead to respiratory irritation.[2]
-
Toxicity: While specific toxicity data for this compound is not extensively detailed in all sources, related brominated pyridine compounds are classified as toxic if swallowed and fatal in contact with skin.[3]
-
Environmental Hazards: As a halogenated organic compound, improper disposal can lead to environmental contamination. Discharge into the environment must be avoided.[3]
Key Chemical and Physical Properties
A summary of the essential properties of this compound is provided in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 39232-04-7 | [2] |
| Molecular Formula | C₇H₈BrN | [4] |
| Molecular Weight | 186.05 g/mol | [1] |
| Appearance | Light yellow oily liquid | [1] |
| Boiling Point | 213.852°C at 760 mmHg | [1] |
| Flash Point | 83.135°C | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory during handling and disposal.
-
Gloves: Wear chemical-resistant gloves. Butyl rubber or PVA gloves are recommended over nitrile gloves for handling pyridine compounds.[5] Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.
-
Eye Protection: Chemical safety goggles are essential. If there is a splash hazard, a face shield should also be worn.[3][6]
-
Lab Coat: A fully-buttoned lab coat or a chemical-resistant apron must be worn to protect against skin contact.[5]
-
Respiratory Protection: All handling of this compound, including disposal, should be conducted in a certified laboratory chemical fume hood to avoid inhalation of vapors.[5][7]
Spill Management: Immediate Actions
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Small Spills (manageable within 10 minutes by trained personnel):
-
Ensure proper PPE is worn.[5]
-
Absorb the spill with an inert, dry material such as vermiculite, dry sand, or a commercial chemical absorbent.[3][5]
-
Collect the absorbed material and place it into a designated, sealable, and properly labeled hazardous waste container.[5][6]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
Step-by-Step Waste Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[8][9]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.
-
Designated Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container for this compound waste.[5] The container should be made of a material that is resistant to halogenated organic compounds.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[8][9] Avoid using abbreviations or chemical formulas.[8]
-
Halogenated Waste Stream: This waste should be collected as part of your laboratory's halogenated organic waste stream.[8][9] Do not mix it with non-halogenated waste, as the disposal costs and procedures for these two streams are different.[9]
Step 2: Container Management
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[8] This is to prevent the release of harmful vapors.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.[5]
Step 3: Disposal Request and Pickup
-
Full Containers: Once the waste container is full, or if it is no longer being used, arrange for its disposal through your institution's EHS department.
-
Documentation: Complete any required chemical waste collection forms accurately and completely.
Disposal Decision Flowchart
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision flowchart for the disposal of this compound waste.
Approved Disposal Method: Incineration
As a halogenated organic compound, the recommended disposal method for this compound is high-temperature incineration at a licensed and approved waste disposal facility.[10][11] Incineration is effective in destroying toxic organic constituents and reducing the volume of the waste.[12] This process must be carried out in specialized incinerators, such as rotary kilns, that are equipped with emission control systems to handle the halogenated byproducts.[10][11]
Regulatory Compliance
Disposal of this compound is subject to national and local regulations governing hazardous waste. In the United States, this falls under the regulations set forth by the Environmental Protection Agency (EPA), particularly the Resource Conservation and Recovery Act (RCRA).[11] It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities are in full compliance with these regulations.
References
- 1. This compound hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | C7H8BrN | CID 12913858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Content Retired - Compliance Assistance Centers [caiweb.com]
Personal protective equipment for handling 2-(2-Bromoethyl)pyridine
An Essential Guide to the Safe Handling of 2-(2-Bromoethyl)pyridine
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to offer a framework of deep understanding and operational excellence. Our goal is to empower you with the knowledge to handle this chemical with the highest degree of safety and confidence.
Understanding the Hazard: More Than Just a Label
This compound (CAS No: 39232-04-7) and its hydrobromide salt (CAS No: 72996-65-7) are valuable reagents in organic synthesis, often serving as precursors for complex heterocyclic compounds and pharmaceutically active molecules.[1] However, their utility is matched by significant health hazards that demand rigorous safety protocols.
According to safety data sheets, this compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity – Single Exposure (Category 3) : May cause respiratory irritation.[2]
Some sources for similar brominated pyridine compounds also indicate more severe hazards, including being toxic if swallowed and fatal in contact with skin.[3] Given the structural similarities, a cautious approach is warranted. The causality is clear: the reactive bromoethyl group can readily interact with biological molecules, leading to irritation and potential toxicity upon contact or inhalation.
Physicochemical Properties Overview
| Property | This compound | This compound HBr |
| CAS Number | 39232-04-7[2] | 72996-65-7[1][4][5][6][7][8] |
| Molecular Formula | C₇H₈BrN[2] | C₇H₉Br₂N[1][5] |
| Molecular Weight | 186.05 g/mol [2] | 266.96 g/mol [1][5] |
| Appearance | Light yellow oily liquid[1] | Yellow powder[1] |
| Boiling Point | 213.852°C at 760 mmHg[1] | 258.6°C at 760 mmHg[1][6] |
Note: The hydrobromide salt form offers enhanced stability for storage.[1]
The Core of Safety: Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is your primary barrier against chemical exposure. For this compound, a comprehensive PPE strategy is non-negotiable.
Essential PPE for Handling this compound
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Inspect gloves prior to use.[9] | The primary risk is dermal contact. Double-gloving is recommended for extended operations. Use proper glove removal technique to avoid contaminating your skin.[9] Dispose of contaminated gloves immediately.[9][10] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[11] A face shield should be used where splashing is a significant risk. | This compound causes serious eye irritation.[2] Standard safety glasses are insufficient; full goggles or a face shield are necessary to prevent splashes from reaching the eyes.[10] |
| Skin and Body Protection | A lab coat is mandatory. For larger quantities or risk of splashing, a chemical-resistant apron or a full protective suit is required.[9] Wear fire/flame resistant and impervious clothing.[11] | Contaminated clothing must be removed immediately and laundered separately before reuse.[3][12] This prevents secondary exposure. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[2][12] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges (e.g., organic vapor) is necessary.[11] | This chemical may cause respiratory irritation.[2] Engineering controls (fume hood) are the first line of defense. Respirators are for situations where these controls are insufficient or during emergency situations. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, logical workflow minimizes risk. The following protocol is designed to be a self-validating system, ensuring safety at every stage.
Workflow for Safe Handling
Caption: Step-by-step workflow for handling this compound.
Detailed Protocol:
-
Preparation :
-
Before starting any work, thoroughly review the Safety Data Sheet (SDS).[13]
-
Ensure a certified chemical fume hood is operational.
-
Don all required PPE as outlined in the table above.
-
Verify that an appropriate spill kit and emergency shower/eyewash station are accessible.
-
-
Handling :
-
Conduct all manipulations of this compound inside a chemical fume hood to control vapor exposure.[14]
-
Avoid actions that could generate aerosols or dust.
-
Use tools and equipment made of compatible materials. Use non-sparking tools to prevent ignition sources.[11][14]
-
Keep containers tightly closed when not in use to minimize vapor release.[2][3]
-
-
Storage :
Emergency and Disposal Plan
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Emergency Response Flowchart
Caption: First aid procedures for exposure to this compound.
Spill Cleanup Protocol:
-
Small Spills (inside a fume hood):
-
Ensure proper PPE is worn.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand).
-
Collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[11][14]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate personnel from the immediate area.
-
Ensure the area is well-ventilated. Remove all sources of ignition.[11]
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan:
-
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed, and compatible containers.[15]
-
Do not mix with other waste streams.[3]
-
Dispose of the waste through your institution's certified hazardous waste disposal program, following all local, state, and federal regulations.[2][3]
By integrating these scientifically grounded safety protocols into your daily operations, you build a culture of safety and ensure the integrity of both your research and the well-being of your team.
References
- 1. This compound hydrobromide (72996-65-7) for sale [vulcanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bjoka-vip.com [bjoka-vip.com]
- 5. chemscene.com [chemscene.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. 2-(2-BROMO-ETHYL)-PYRIDINE HYDROBROMIDE | 72996-65-7 [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pppmag.com [pppmag.com]
- 11. echemi.com [echemi.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
